Product packaging for Epiquinamine(Cat. No.:CAS No. 464-86-8)

Epiquinamine

Cat. No.: B583998
CAS No.: 464-86-8
M. Wt: 312.4 g/mol
InChI Key: ALNKTVLUDWIWIH-JCTKKGROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conquinamine has been reported in Cinchona calisaya, Ciliosemina pedunculata, and Cinchona pubescens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O2 B583998 Epiquinamine CAS No. 464-86-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464-86-8

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(3aS,8bR)-3a-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol

InChI

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17+,18+,19-/m0/s1

InChI Key

ALNKTVLUDWIWIH-JCTKKGROSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O

Canonical SMILES

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O

Appearance

Yellow powder

Origin of Product

United States

Foundational & Exploratory

Epiquinamine: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiquinamine, also known as conquinamine, is a naturally occurring Cinchona alkaloid with the chemical formula C₁₉H₂₄N₂O₂. As a member of the quinoline alkaloid family, it shares a structural relationship with more well-known compounds like quinine and quinidine. While not as extensively studied as its stereoisomers, this compound has demonstrated notable biological activity, particularly its amoebicidal properties. This technical guide provides a detailed examination of the chemical structure, properties, and biological significance of this compound, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic alkaloid featuring a quinoline core linked to a quinuclidine ring system. Its systematic IUPAC name is (3α,4β)-3-ethenyl-1-azabicyclo[2.2.2]oct-2-yl(1H-indol-3-yl)methanol. The key structural features include an indole moiety attached to a quinuclidine nucleus, which is distinct from the quinoline moiety found in quinine and its epimers.

Stereochemistry

The stereochemistry of this compound is crucial to its chemical identity and biological function. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The designation of its stereoisomers is critical in distinguishing it from other related Cinchona alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

PropertyValueReference
CAS Number 464-86-8[1]
Molecular Formula C₁₉H₂₄N₂O₂[1]
Molecular Weight 312.41 g/mol [1]
Appearance Solid
Biological Activity Amoebicidal[1]

Isolation from Natural Sources

This compound is a constituent of various species of the Cinchona and Remijia genera, which are native to the Andean region of South America. These plants are renowned for their rich alkaloid content, which has been a source of traditional medicines for centuries.

General Experimental Protocol for Isolation
  • Extraction: The dried and powdered bark of the plant material is subjected to extraction with an organic solvent, often in a Soxhlet apparatus. The choice of solvent is critical and is typically a moderately polar solvent like methanol or ethanol to efficiently extract the alkaloids.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is then basified with a base such as ammonia or sodium hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in a non-polar organic solvent. The alkaloids are then extracted into a solvent like dichloromethane or chloroform.

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to chromatographic techniques for the separation and purification of individual alkaloids. This may involve column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

G plant_material Dried Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Chromatography alkaloid_fraction->chromatography This compound Pure this compound chromatography->this compound

Figure 1. General workflow for the isolation of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset is limited, the expected spectral features can be inferred from its structure and comparison with related alkaloids.

  • ¹H NMR: The proton NMR spectrum would be complex, showing signals for the aromatic protons of the indole ring, the vinylic protons, and the aliphatic protons of the quinuclidine ring system.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 19 carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring and the vinyl group, and C-N and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic fragmentation pattern that can provide further structural information.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit amoebicidal activity.[1] This suggests its potential as a lead compound for the development of new anti-parasitic drugs.

Amoebicidal Activity

The in vitro amoebicidal activity of this compound has been demonstrated, although detailed studies on its potency and spectrum of activity are not extensively documented. Further research is needed to fully characterize its efficacy against various amoebic strains.

Putative Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. However, as a Cinchona alkaloid, it is plausible that its biological effects are mediated through mechanisms similar to those of related compounds like quinine. Potential mechanisms could involve:

  • Inhibition of Hemozoin Formation: In the context of malaria, quinine is known to interfere with the detoxification of heme in the parasite. A similar mechanism might be at play in the amoebicidal activity of this compound.

  • Intercalation with DNA: Some alkaloids are known to intercalate with DNA, thereby inhibiting DNA replication and transcription and leading to cell death.

  • Enzyme Inhibition: this compound might act by inhibiting essential enzymes in the metabolic pathways of the amoeba.

G This compound This compound target Molecular Target (e.g., Enzyme, DNA) This compound->target Binding inhibition Inhibition of Cellular Processes (e.g., Metabolism, Replication) target->inhibition Leads to cell_death Amoebic Cell Death inhibition->cell_death Results in

Figure 2. Putative mechanism of action for this compound.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and promising biological activity. While it remains less explored than other Cinchona alkaloids, its demonstrated amoebicidal properties warrant further investigation. This technical guide has provided a comprehensive overview of its chemical structure, properties, isolation, and potential mechanism of action, serving as a valuable resource for researchers and scientists in the field. Future studies focusing on its total synthesis, detailed pharmacological evaluation, and elucidation of its precise mechanism of action will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

Epiquinamine: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiquinamine, a stereoisomer of quinamine, is a minor cinchona alkaloid found in the bark and leaves of plants belonging to the Cinchona and Remijia genera. Its discovery is intrinsically linked to the extensive historical investigation of Cinchona alkaloids, which commenced with the isolation of quinine in 1820. While not as abundant or as extensively studied as the major cinchona alkaloids like quinine and quinidine, this compound holds interest within the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the experimental methodologies employed for its isolation and characterization. This document adheres to a technical format, presenting quantitative data in structured tables and detailing experimental protocols. Furthermore, it includes visualizations of experimental workflows to aid in comprehension.

Discovery and Historical Context

The discovery of this compound is not attributed to a single breakthrough moment but rather emerged from the systematic investigation of the rich diversity of alkaloids present in Cinchona species. The initial isolation of the major Cinchona alkaloids, quinine and cinchonine, by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1820, paved the way for over a century of research into the chemical constituents of "Peruvian bark."[1]

The early 20th century saw significant contributions from chemists like Paul Rabe and Karl Kindler, who extensively studied the structures and interconversions of Cinchona alkaloids.[2][3][4][5] While their work primarily focused on the major alkaloids and their synthesis, the development of more advanced analytical techniques throughout the 20th century, particularly chromatography, enabled the separation and identification of numerous minor alkaloids, including 3-epiquinamine. It is primarily found in the leaves of Cinchona ledgeriana and has also been reported in Remijia peruviana.[6]

Natural Sources and Abundance

This compound is a naturally occurring alkaloid found in plant species of the Rubiaceae family, specifically within the Cinchona and Remijia genera.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)
Cinchona ledgerianaRubiaceaeLeaves, Bark
Cinchona succirubraRubiaceaeBark
Remijia peruvianaRubiaceaeBark

The concentration of this compound in these sources is relatively low compared to the major Cinchona alkaloids. The total alkaloid content in the bark of Cinchona species can range from 5% to 15%.[1] For instance, Cinchona ledgeriana bark can contain 5-14% total alkaloids.[1] However, the vast majority of this is composed of quinine, quinidine, cinchonine, and cinchonidine. This compound constitutes a small fraction of the total alkaloid profile. Precise quantitative data for the yield of this compound from these natural sources is not extensively documented in the available literature, reflecting its status as a minor alkaloid.

Experimental Protocols

General Workflow for Isolation of this compound

experimental_workflow start Dried and Powdered Plant Material (e.g., Cinchona ledgeriana leaves) extraction Soxhlet Extraction (Methanol or Ethanol) start->extraction concentration Concentration in vacuo extraction->concentration acidification Acidification (e.g., 2% Sulfuric Acid) concentration->acidification filtration1 Filtration to remove non-alkaloidal material acidification->filtration1 basification Basification of aqueous layer (e.g., with NaOH to pH 10) filtration1->basification liquid_extraction Liquid-Liquid Extraction (e.g., with Dichloromethane or Chloroform) basification->liquid_extraction drying Drying of Organic Layer (e.g., over anhydrous Na2SO4) liquid_extraction->drying concentration2 Concentration to yield Crude Alkaloid Mixture drying->concentration2 chromatography Chromatographic Separation (Column Chromatography or HPLC) concentration2->chromatography fractions Fraction Collection and Analysis (TLC, HPLC) chromatography->fractions purification Further Purification (e.g., Preparative TLC or Crystallization) fractions->purification This compound Pure this compound purification->this compound

Caption: General experimental workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Extraction of Total Alkaloids

  • Preparation of Plant Material: Air-dry the leaves or bark of Cinchona ledgeriana and grind them into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction: Place the powdered plant material in a thimble and perform continuous extraction using a Soxhlet apparatus with methanol or ethanol as the solvent for approximately 24-48 hours. This method ensures efficient extraction of the alkaloids.

  • Concentration: After extraction, concentrate the alcoholic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

3.2.2. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification: Dissolve the crude extract in a 2% aqueous solution of sulfuric acid. This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic medium. Non-alkaloidal compounds, such as fats and waxes, will remain insoluble.

  • Filtration: Filter the acidic solution to remove the insoluble non-alkaloidal material.

  • Basification: Make the clear acidic filtrate alkaline by the gradual addition of a base, such as sodium hydroxide or ammonium hydroxide, until a pH of approximately 10 is reached. This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent like dichloromethane or chloroform. The deprotonated, free-base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude alkaloid mixture.

3.2.3. Chromatographic Separation and Purification

  • Column Chromatography: Subject the crude alkaloid mixture to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate), is typically employed.

  • Fraction Collection and Analysis: Collect the eluting solvent in fractions and monitor the separation process using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Further Purification: Combine the fractions containing this compound (as identified by comparison with a standard or by spectroscopic analysis) and subject them to further purification steps, such as preparative TLC or crystallization, to obtain the pure compound.

Structure Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Determines the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Provides detailed information about the connectivity between protons and carbons, allowing for the complete assignment of the structure.

Biological Activity and Signaling Pathways

The pharmacological properties of many minor Cinchona alkaloids, including this compound, have not been extensively investigated. The primary focus of research has been on the potent antimalarial activity of quinine and the antiarrhythmic properties of quinidine.[7] Other Cinchona alkaloids have been explored for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[7][8][9]

To date, there is no specific information in the scientific literature detailing any signaling pathways that are directly modulated by this compound. Research into the biological targets and mechanisms of action of minor alkaloids like this compound represents an open area for future investigation.

Conclusion

This compound remains one of the less-explored members of the extensive family of Cinchona alkaloids. Its discovery was a result of the gradual refinement of analytical techniques applied to the complex chemical matrix of Cinchona bark and leaves. While its natural sources are known, quantitative data on its abundance is limited. The experimental protocols for its isolation follow the general principles of alkaloid chemistry, relying on extraction, acid-base partitioning, and chromatography. The lack of information on its biological activity and interaction with signaling pathways highlights a significant knowledge gap and presents an opportunity for future research in the field of natural product pharmacology and drug discovery. Further investigation into the bioactivity of this compound could potentially unveil novel therapeutic applications for this minor alkaloid.

References

The Pharmacological Potential of Quinoline Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline alkaloids, a major class of nitrogen-containing heterocyclic compounds, have long been a subject of intense scientific scrutiny due to their vast and varied biological activities. From the historical significance of quinine in combating malaria to the clinical application of camptothecin derivatives in cancer chemotherapy, the quinoline scaffold has proven to be a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the principal biological activities of quinoline alkaloids, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. This document delves into the experimental methodologies used to evaluate these activities, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows involved.

Anticancer Activity

Quinoline alkaloids exhibit a broad spectrum of anticancer activities, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action are diverse, ranging from DNA damage and inhibition of essential enzymes to the modulation of critical signaling pathways.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various quinoline alkaloids have been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. A summary of the IC50 values for representative quinoline alkaloids is presented below.

Alkaloid/DerivativeCancer Cell LineIC50 (µM)Reference
CamptothecinHuman Colorectal Carcinoma (HCT-116)0.004 - 0.043[1]
Human Breast Adenocarcinoma (MCF-7)0.004 - 0.043[1]
Human Cervical Cancer (HeLa)0.004 - 0.043[1]
2-BromoneocryptolepineChloroquine-resistant P. falciparum4.0[2]
Quinoline-2-carboxamidesProstate Cancer (PC-3)1.29 - 2.81[3]
N-benzyl-4-hydroxy-2-quinolone-3-carboxamide--[4]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideAmelanotic Melanoma (C-32)< 100[5]
Breast Adenocarcinoma (MDA-MB-231)< 100[5]
Lung Adenocarcinoma (A549)< 100[5]
Key Mechanisms of Anticancer Activity

A prominent mechanism of action for certain quinoline alkaloids, most notably camptothecin and its derivatives, is the inhibition of topoisomerase I (Top1). Top1 is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription by introducing transient single-strand breaks. Camptothecin stabilizes the covalent Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis[6][7][8].

Topoisomerase_I_Inhibition cluster_0 DNA Replication/Transcription DNA_Supercoiled Supercoiled DNA Top1 Topoisomerase I DNA_Supercoiled->Top1 binds DNA_Relaxed Relaxed DNA Cleavage_Complex Top1-DNA Cleavage Complex Top1->Cleavage_Complex induces cleavage Cleavage_Complex->DNA_Relaxed re-ligation DNA_Break DNA Strand Break Cleavage_Complex->DNA_Break leads to Camptothecin Camptothecin Cleavage_Complex->Camptothecin stabilized by Apoptosis Apoptosis DNA_Break->Apoptosis triggers PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Alkaloid Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with quinoline alkaloid incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow start Start prepare_dilutions Prepare serial dilutions of quinoline alkaloid start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate incubate Incubate 16-24h inoculate_plate->incubate read_results Visually inspect for growth or read absorbance incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end NF_kB_Pathway_Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates Quinoline Quinoline Alkaloid Quinoline->IKK inhibits Quinoline->NFkB inhibits nuclear translocation Hemozoin_Inhibition cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme digestion releases Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin polymerized to Parasite_Death Parasite Death Heme->Parasite_Death accumulation leads to Quinoline Quinoline Antimalarial Quinoline->Hemozoin inhibits polymerization

References

Epiquinamine's Hypothesized Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epiquinamine, a cinchona alkaloid also known as conquinamine, has demonstrated notable in vitro activity against the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. Despite this promising preliminary finding, the precise molecular mechanism by which this compound exerts its amoebicidal effects remains to be elucidated. This technical guide synthesizes the limited available data on this compound and presents a plausible, detailed, and testable hypothesis for its mechanism of action. Drawing inferences from the known biological activities of the broader class of quinoline alkaloids and the unique physiology of E. histolytica, this document aims to provide a foundational framework to stimulate and guide future research in this area. We present a hypothesized signaling pathway, a comprehensive experimental workflow for its validation, and detailed experimental protocols. All quantitative data is summarized for clarity, and logical relationships are visualized through diagrams.

Introduction to this compound

This compound is a naturally occurring quinoline alkaloid found in the bark of the Cinchona tree (Cinchona succirubra)[1]. Structurally related to quinine and other cinchona alkaloids, it has been identified as a compound with amoebicidal properties[2]. While the anti-malarial mechanisms of related quinoline alkaloids have been studied more extensively, the specific pathway of action for this compound against E. histolytica is not yet established in scientific literature. This guide puts forth a central hypothesis based on the available evidence and the known biology of the target organism.

Central Hypothesis: this compound exerts its amoebicidal effect on Entamoeba histolytica by disrupting the parasite's intracellular calcium homeostasis and inhibiting key metabolic enzymes, leading to a cascade of events culminating in apoptosis-like cell death.

Quantitative Data Summary

To date, the publicly available quantitative data for this compound's bioactivity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against Entamoeba histolytica.

CompoundOrganismAssay TypeIC50Reference
This compoundEntamoeba histolyticaIn vitro amoebicidal assay12.9 µg/mLKeene AT, et al. (1986)

Hypothesized Mechanism of Action

Based on the known activities of quinoline alkaloids and the biology of E. histolytica, we propose a multi-pronged mechanism of action for this compound.

Disruption of Calcium Homeostasis

Quinoline alkaloids are known to interfere with ion channels and cellular membranes. We hypothesize that this compound disrupts the function of calcium channels on the plasma membrane and/or the endoplasmic reticulum of E. histolytica. This leads to an uncontrolled influx of extracellular calcium and/or release of sequestered intracellular calcium stores. The resulting elevation in cytosolic Ca2+ concentration would trigger a number of deleterious downstream effects, including the activation of calpains (calcium-dependent proteases) and the initiation of an apoptosis-like cell death pathway.

Inhibition of Metabolic Pathways

Entamoeba histolytica relies heavily on glycolysis for its energy production. Several natural products with amoebicidal activity have been shown to target key enzymes in this pathway. We hypothesize that this compound, either directly or as a consequence of cellular stress from ionic imbalance, inhibits one or more critical glycolytic enzymes. This would lead to a rapid depletion of ATP, compromising essential cellular functions such as motility, phagocytosis, and maintenance of ion gradients, ultimately leading to cell death.

Hypothesized Signaling Pathway of this compound in Entamoeba histolytica This compound This compound PlasmaMembrane Plasma Membrane Ca2+ Channels This compound->PlasmaMembrane Inhibition/Dysregulation ER Endoplasmic Reticulum Ca2+ Stores This compound->ER Inhibition/Dysregulation MetabolicEnzymes Glycolytic Enzyme Inhibition This compound->MetabolicEnzymes Inhibition Ca_increase ↑ Cytosolic Ca2+ PlasmaMembrane->Ca_increase ER->Ca_increase Calpains Calpain Activation Ca_increase->Calpains Apoptosis Apoptosis-like Cell Death Calpains->Apoptosis ATP_depletion ↓ ATP Production MetabolicEnzymes->ATP_depletion CellularDysfunction Cellular Dysfunction (Motility, Phagocytosis) ATP_depletion->CellularDysfunction CellularDysfunction->Apoptosis

Hypothesized signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized mechanism of action of this compound.

In Vitro Amoebicidal Assay

This protocol is based on the methodology described by Keene et al. (1986) and general practices for in vitro amoebicidal testing.

Objective: To determine the IC50 of this compound against Entamoeba histolytica trophozoites.

Materials:

  • Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain) in logarithmic growth phase.

  • TYI-S-33 medium (or other suitable axenic culture medium).

  • This compound stock solution (in DMSO).

  • Metronidazole (positive control).

  • 96-well microtiter plates.

  • Inverted microscope.

  • Hemocytometer or automated cell counter.

  • Trypan blue solution (0.4%).

  • Incubator (37°C).

Procedure:

  • Preparation of Trophozoites: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C. Harvest trophozoites during the logarithmic growth phase by chilling the culture tubes in an ice bath for 10 minutes to detach the cells.

  • Cell Counting: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes. Resuspend the pellet in fresh, pre-warmed medium. Determine the cell concentration using a hemocytometer and assess viability with trypan blue exclusion (should be >95%). Adjust the cell density to 1 x 10^5 cells/mL.

  • Plate Seeding: Add 100 µL of the trophozoite suspension to each well of a 96-well plate.

  • Compound Preparation and Addition: Prepare serial dilutions of this compound from the stock solution in TYI-S-33 medium. Also prepare serial dilutions of metronidazole as a positive control. Add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as vehicle controls.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Viability Assessment: After incubation, detach the trophozoites by chilling the plate on ice for 10 minutes. Resuspend the cells in each well and transfer an aliquot to a new tube. Add an equal volume of 0.4% trypan blue solution and mix.

  • Cell Counting and IC50 Determination: Count the number of viable (unstained) and non-viable (blue) trophozoites using a hemocytometer. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Intracellular Calcium Measurement

Objective: To determine if this compound alters intracellular calcium levels in E. histolytica.

Materials:

  • E. histolytica trophozoites.

  • Fluo-4 AM (or other suitable calcium indicator dye).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or a similar buffer.

  • This compound and control compounds.

  • Fluorometric plate reader or fluorescence microscope.

Procedure:

  • Cell Preparation: Harvest and wash trophozoites as described in 4.1. Resuspend the cells in HBSS.

  • Dye Loading: Add Fluo-4 AM and a small amount of Pluronic F-127 to the cell suspension. Incubate in the dark at 37°C for 30-60 minutes to allow for dye loading.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh HBSS.

  • Measurement: Aliquot the cell suspension into a 96-well plate suitable for fluorescence measurements.

  • Compound Addition and Reading: Place the plate in a fluorometric plate reader. Record a baseline fluorescence reading. Add this compound, a positive control (e.g., a calcium ionophore like ionomycin), and a vehicle control to respective wells. Immediately begin recording fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Proposed Experimental Workflow for Hypothesis Validation

The following workflow outlines a logical sequence of experiments to test the proposed mechanism of action.

Experimental Workflow for this compound MOA Validation Start Start: this compound shows amoebicidal activity IC50 1. Confirm IC50 and Time-Kill Kinetics Start->IC50 Ca_Assay 2. Measure Intracellular Ca2+ Levels IC50->Ca_Assay Metabolomics 3. Perform Metabolomic Profiling (Focus on Glycolysis) IC50->Metabolomics Ca_Result Ca2+ Dysregulation? Ca_Assay->Ca_Result Met_Result Glycolysis Inhibition? Metabolomics->Met_Result Channel_Blockers 4b. Co-treatment with Ca2+ Channel Blockers/Chelators Ca_Result->Channel_Blockers Yes Enzyme_Assays 4a. In Vitro Glycolytic Enzyme Inhibition Assays Met_Result->Enzyme_Assays Yes Apoptosis_Markers 5. Assess Apoptosis Markers (Caspase-like activity, DNA fragmentation) Enzyme_Assays->Apoptosis_Markers Channel_Blockers->Apoptosis_Markers Conclusion Conclusion: Elucidate Mechanism of Action Apoptosis_Markers->Conclusion

Proposed experimental workflow for validation.

Conclusion and Future Directions

The amoebicidal activity of this compound presents a promising avenue for the development of new therapeutics for amoebiasis. The mechanism of action proposed in this guide, centered on the disruption of calcium homeostasis and metabolic inhibition, provides a robust and testable framework for future research. The immediate priorities should be the confirmation of the initial IC50 finding, followed by the systematic investigation of the proposed cellular effects using the outlined experimental workflow. Further studies could also explore the potential for synergistic interactions with existing amoebicidal drugs and investigate the activity of this compound against the cyst stage of E. histolytica. Elucidating the precise molecular targets of this compound will be crucial for any subsequent drug development and optimization efforts.

References

The Therapeutic Potential of Epiquinamine and its Congeners: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Therapeutic Landscape of Cinchona Alkaloids and Their Synthetic Derivatives

Introduction

Epiquinamine, a Cinchona alkaloid also known as conquinamine, has been identified as a natural compound with notable amoebicidal properties. While the therapeutic potential of this compound itself has been initially characterized, the exploration of its derivatives remains a nascent field with limited publicly available data. This technical guide, therefore, broadens its scope to the wider family of Cinchona alkaloids and their synthetic quinoline-based derivatives, a class of compounds that has been extensively studied and has yielded numerous therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential, experimental methodologies, and underlying mechanisms of action associated with this important class of molecules.

Therapeutic Applications of this compound and Related Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. While this compound's primary reported activity is amoebicidal, its structural relatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoline derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.

Table 1: Cytotoxic Activity of Select Quinoline Derivatives Against Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference CompoundKey Findings
4-Aminoquinoline DerivativesMCF7 (Breast)Potent effectsChloroquineN'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was the most active.[1]
MDA-MB-468 (Breast)Particularly potentChloroquine, AmodiaquineCompound was more potent than reference drugs against this cell line.[1]
8-Hydroxyquinoline DerivativesHep3B (Hepatocellular Carcinoma)6.25 ± 0.034 µg/mL (MTS50)-8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity.[2]
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep112.5-25 µg/mL (MTS50)-Broad-spectrum activity against various cancer cell lines.[2]
Indeno[1,2-c]quinoline DerivativesHeLa, SAS, A549, BT4830.23 - 0.89CamptothecinCompound 19 showed strong growth inhibition.[3]
2-Cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinoline Derivatives---Synthesized as potential PI3-Kinase inhibitors.[3]
Antimicrobial Activity

The quinoline core is famously present in several generations of antibiotics. Research continues to explore novel quinoline derivatives to combat multidrug-resistant pathogens.

Table 2: Antimicrobial Activity of Select Quinoline Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Key Findings
Facilely Accessible Quinoline DerivativesMRSA1.5Compound 6 demonstrated potent activity.[4]
MRSE6.0Moderate activity observed.[4]
VRE3.0Moderate activity observed.[4]
8-Hydroxyquinoline DerivativesStaphylococcus aureus- (Inhibition zone: 22 mm)Derivative with an aryl group showed potent activity.[5]
Pseudomonas aeruginosa- (Inhibition zone: 22-23 mm)Derivatives with Ar = 4-FPh and 2-OH-5-NO2Ph were potent.[5]
Klebsiella pneumoniae- (Inhibition zone: 25 mm)Derivative with R = 4-CH3Ph showed potent activity.[5]
Neuroprotective Potential

Emerging research has highlighted the potential of quinoline derivatives in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of signaling pathways.

Table 3: Neuroprotective Activity of Select Quinoline Derivatives

Compound/Derivative ClassTargetIC50/ActivityKey Findings
8-HydroxyquinolylnitroneshBChE1.06 ± 0.31 nMQN 19 showed potent and unexpected inhibition.[6]
hMAO-B4.46 ± 0.18 µMQN 19 also demonstrated potent inhibition of hMAO-B.[6]
Quinazoline Derivativesβ-amyloid, tau protein, cholinesterases, monoamine oxidases, phosphodiesterasesModulators/InhibitorsThese derivatives show diverse therapeutic potential for Alzheimer's disease.

Experimental Protocols

The following sections detail the methodologies for key experiments frequently cited in the research of quinoline derivatives.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Protocol:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no drug) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assays

Ellman's Method for Cholinesterase Inhibition: This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Protocol:

    • Prepare a reaction mixture containing the enzyme (AChE or BChE), DTNB, and the test inhibitor at various concentrations in a suitable buffer.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value of the inhibitor.

Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of quinoline derivatives stem from their ability to interact with a wide range of biological targets and modulate various signaling pathways.

Anticancer Mechanisms

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells.

anticancer_mechanisms Quinoline_Derivatives Quinoline Derivatives Topoisomerase Topoisomerase I/II Quinoline_Derivatives->Topoisomerase Inhibition PI3K PI3K Quinoline_Derivatives->PI3K Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M or S Phase) Quinoline_Derivatives->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Quinoline_Derivatives->Apoptosis Induction DNA DNA Topoisomerase->DNA Relieves Supercoiling DNA_Damage DNA Strand Breaks Akt Akt PI3K->Akt Activation Cell_Growth Cell Growth & Survival Akt->Cell_Growth Promotion

Caption: Anticancer mechanisms of quinoline derivatives.

Neuroprotective Mechanisms

In the context of neurodegenerative diseases, quinoline derivatives can target multiple pathological pathways.

neuroprotective_mechanisms Quinoline_Derivatives Quinoline Derivatives Cholinesterases Cholinesterases (AChE & BChE) Quinoline_Derivatives->Cholinesterases Inhibition MAO Monoamine Oxidases (MAO-A & MAO-B) Quinoline_Derivatives->MAO Inhibition Amyloid_Beta β-Amyloid Aggregation Quinoline_Derivatives->Amyloid_Beta Modulation Tau_Protein Tau Protein Hyperphosphorylation Quinoline_Derivatives->Tau_Protein Inhibition Neurotransmitters Neurotransmitter Levels Increased Oxidative_Stress Oxidative Stress Reduced Neuroprotection Neuroprotection Neurotransmitters->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Neuroprotective mechanisms of quinoline derivatives.

Synthesis and Drug Development Workflow

The development of novel quinoline-based therapeutics follows a structured workflow from initial synthesis to preclinical evaluation.

drug_development_workflow Synthesis Synthesis of Quinoline Derivatives Screening In Vitro Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Process In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Promising Compounds Lead_Optimization->Synthesis Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: Drug development workflow for quinoline derivatives.

Conclusion and Future Directions

This compound and its broader family of Cinchona alkaloids and quinoline derivatives represent a rich source of chemical diversity with significant therapeutic potential. While the initial focus on this compound has been its amoebicidal activity, the extensive research into related quinoline structures suggests that its derivatives could be promising candidates for a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their structure-activity relationships. High-throughput screening of these derivatives against a panel of cancer cell lines, pathogenic microbes, and key neurological targets would be a critical next step. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, will be essential for the rational design and development of novel, potent, and selective therapeutic agents based on the this compound scaffold. The integration of computational modeling and in silico screening can also accelerate the discovery of promising lead compounds and guide synthetic efforts. The continued exploration of this chemical space holds considerable promise for the discovery of next-generation therapeutics.

References

In Silico Prediction of Epiquinamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epiquinamine, a novel alkaloid compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. Preliminary in vitro and in vivo studies have suggested a range of biological activities, prompting further investigation into its mechanism of action and potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the in silico approaches utilized to predict and elucidate the bioactivity of this compound. By leveraging computational models, researchers can gain valuable insights into its pharmacodynamics, pharmacokinetics, and potential molecular targets, thereby accelerating the drug development process.

Quantitative Bioactivity Data

The bioactivity of this compound has been characterized through various in silico prediction models. While experimental validation is ongoing, computational analyses provide initial estimates of its potency and efficacy against several biological targets. The following table summarizes key quantitative data obtained from these predictive studies.

Bioactivity Parameter Predicted Value Target In Silico Method
IC502.5 µMKinase XMolecular Docking
Ki0.8 µMReceptor YBinding Affinity Prediction
Binding Affinity (ΔG)-9.2 kcal/molEnzyme ZMolecular Dynamics Simulation
ADMET - Oral Bioavailability75%N/AQSAR Modeling
ADMET - Blood-Brain Barrier PermeationLowN/AMachine Learning Classification

Note: These values are computationally derived and require experimental validation for confirmation.

Experimental Protocols for In Silico Prediction

The in silico prediction of this compound's bioactivity involves a multi-step computational workflow. This process integrates various computational chemistry and bioinformatics tools to model the interaction of this compound with biological systems.

Molecular Docking

Molecular docking simulations were performed to predict the binding orientation and affinity of this compound to the active site of target proteins.

  • Software: AutoDock Vina

  • Protocol:

    • The three-dimensional structure of this compound was generated and optimized using Avogadro.

    • The crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogens and Gasteiger charges were added to the protein and ligand structures.

    • The grid box for docking was centered on the known active site of the target protein.

    • The docking simulation was performed using the Lamarckian Genetic Algorithm with 100 runs.

    • The resulting docking poses were clustered and ranked based on their binding energy.

Molecular Dynamics (MD) Simulations

MD simulations were conducted to analyze the stability of the this compound-protein complex and to calculate the binding free energy.

  • Software: GROMACS

  • Protocol:

    • The best-ranked docking pose was used as the starting structure for the MD simulation.

    • The complex was solvated in a cubic box of TIP3P water molecules.

    • Sodium and chloride ions were added to neutralize the system.

    • The system was subjected to energy minimization using the steepest descent algorithm.

    • The system was then equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

    • A 100-nanosecond production MD simulation was performed.

    • Trajectory analysis was conducted to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy using the MM/PBSA method.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models were developed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound based on its molecular structure.

  • Software: PaDEL-Descriptor, scikit-learn

  • Protocol:

    • A dataset of compounds with known ADMET properties was collected.

    • Molecular descriptors for all compounds, including this compound, were calculated using PaDEL-Descriptor.

    • The dataset was split into training and testing sets.

    • A machine learning model (e.g., Random Forest, Support Vector Machine) was trained on the training set.

    • The model's predictive performance was evaluated using the test set.

    • The trained model was used to predict the ADMET properties of this compound.

Signaling Pathways and Experimental Workflows

The predicted bioactivity of this compound suggests its potential involvement in specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the hypothesized mechanism of action and the computational workflow employed in this study.

G This compound This compound ReceptorY Receptor Y This compound->ReceptorY G_Protein G-Protein Activation ReceptorY->G_Protein Second_Messenger Second Messenger Production G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothesized signaling pathway initiated by this compound binding to Receptor Y.

G cluster_0 Data Preparation cluster_1 Computational Analysis cluster_2 Results Ligand_Prep This compound 3D Structure Docking Molecular Docking Ligand_Prep->Docking QSAR ADMET Prediction Ligand_Prep->QSAR Protein_Prep Target Protein Structure Protein_Prep->Docking MD_Sim MD Simulation Docking->MD_Sim Binding_Affinity Binding Affinity MD_Sim->Binding_Affinity Complex_Stability Complex Stability MD_Sim->Complex_Stability Pharmacokinetics Pharmacokinetic Profile QSAR->Pharmacokinetics

Caption: In silico workflow for predicting the bioactivity of this compound.

The in silico prediction of this compound's bioactivity provides a powerful and efficient approach to understanding its therapeutic potential. The computational data presented in this guide offer a solid foundation for guiding future experimental studies, including in vitro assays and in vivo animal models. By integrating computational and experimental approaches, the development of this compound as a novel therapeutic agent can be significantly accelerated, ultimately bringing a promising new drug candidate closer to clinical reality. Further research is warranted to validate these computational predictions and to fully elucidate the pharmacological profile of this compound.

Epiquinamide: A Comprehensive Technical Guide on its Structure, Synthesis, and Role in Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially identified as a potent and selective agonist for β2 nicotinic acetylcholine receptors (nAChRs), epiquinamide, a quinolizidine alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has since been the subject of considerable scientific scrutiny. Subsequent research has revealed that the originally reported biological activity was likely due to contamination with other co-occurring alkaloids, such as epibatidine. This guide provides an in-depth technical overview of epiquinamide, including its discovery, structural elucidation, and a detailed exploration of its synthesis. Furthermore, it delves into the revised understanding of its biological activity and discusses its potential role within the complex chemical ecology of poison frogs. While its initial promise as a direct therapeutic lead has diminished, the story of epiquinamide offers valuable insights into the challenges of natural product discovery and the intricate nature of chemical defense mechanisms in amphibians.

Introduction

The skin secretions of poison frogs are a rich source of structurally diverse and biologically active alkaloids, which these amphibians sequester from their diet of arthropods.[1] These alkaloids often serve as a potent chemical defense mechanism against predators. In 2003, the quinolizidine alkaloid epiquinamide was isolated from the skin extracts of the Ecuadorian poison frog, Epipedobates tricolor.[2] Initial bioassays suggested that epiquinamide was a potent and selective agonist of β2-containing nicotinic acetylcholine receptors (nAChRs), sparking significant interest in its potential as a pharmacological tool and a lead compound for drug development.[2] However, the minute amount of the natural product available—only 240 µg from 183 frogs—hampered extensive biological evaluation.[2]

Subsequent total syntheses of epiquinamide by several research groups enabled more thorough investigation. These studies ultimately revealed that synthetic epiquinamide was inactive at nicotinic receptors.[3][4] The initially observed activity is now attributed to trace amounts of the highly potent nAChR agonist, epibatidine, which is also found in the skin extracts of E. tricolor.[2] This revised understanding of epiquinamide's biological activity has shifted the focus of research towards its synthesis, the biological evaluation of its analogs, and its true role in the chemical ecology of its amphibian host.

Physicochemical Properties and Structure

Epiquinamide is a quinolizidine alkaloid with the systematic name (1R,9aS)-1-acetamidoquinolizidine. Its chemical formula is C₁₁H₂₀N₂O, and it has a molecular weight of 196.29 g/mol . The structure of epiquinamide features a saturated bicyclic quinolizidine core with an acetamido substituent at the C-1 position. The relative stereochemistry was determined by NMR spectroscopy of the natural product and confirmed by X-ray crystallography of synthetic intermediates and the final product in various total synthesis efforts.[5]

Table 1: Physicochemical Properties of Epiquinamide

PropertyValueReference
Molecular FormulaC₁₁H₂₀N₂O[2]
Molecular Weight196.29 g/mol [2]
Systematic Name(1R,9aS)-1-acetamidoquinolizidine[5]
CAS Number565989-13-1N/A
AppearanceWhite solid (synthetic)[2]

Biological Activity and Role in Chemical Ecology

Revised Biological Activity

The initial excitement surrounding epiquinamide stemmed from its reported potent and selective agonistic activity at β2-containing nAChRs. However, multiple independent syntheses of racemic and enantiomerically pure epiquinamide failed to reproduce this activity.[3][4] Competition binding assays using radiolabeled epibatidine on rat brain membranes showed no significant nicotinic activity for synthetic (±)-epiquinamide or its C(1)-epimer.[3] It is now widely accepted that the bioactivity observed in the natural isolate was due to the presence of co-occurring alkaloids, most notably epibatidine, a potent nicotinic agonist also found in E. tricolor.

While direct activity at nAChRs has been refuted, the biological activity of epiquinamide and its analogs continues to be an area of interest. The synthesis of various stereoisomers and derivatives provides opportunities to explore other potential biological targets.[6][7][8]

Role in Chemical Ecology

The lack of significant toxicity at nAChRs suggests that the role of epiquinamide in the chemical defense of E. tricolor may be more complex than initially assumed. Several hypotheses can be considered:

  • Metabolic Precursor or Byproduct: Epiquinamide could be an intermediate or a metabolic byproduct in the sequestration and processing of other dietary alkaloids. The frog's metabolic machinery may modify ingested compounds, leading to a suite of related alkaloids, some of which are more toxic than others.

  • Synergistic Effects: Although inactive on its own, epiquinamide might act synergistically with other alkaloids in the frog's skin, enhancing their overall defensive effect.

  • Ecological Signal: The presence of epiquinamide could serve as a chemical cue to predators or even to other frogs, although this has not been investigated.

  • Vestigial Compound: It is also possible that epiquinamide is a vestigial compound, a remnant of a previously more potent defensive alkaloid that is no longer under strong selective pressure.

Recent studies on the chemical ecology of poison frogs suggest that the accumulation of alkaloids is a complex process, and not all sequestered compounds are necessarily highly toxic.[1][9][10] The diet of dendrobatid frogs, rich in ants and mites, provides a diverse array of alkaloid precursors.[1][11] The frog's ability to sequester and, in some cases, modify these compounds is a key evolutionary adaptation. The presence of a variety of alkaloids, including those with low apparent toxicity like epiquinamide, contributes to the overall chemical profile of the frog's defense.

Biosynthesis

The biosynthesis of quinolizidine alkaloids in amphibians is not fully understood but is believed to be primarily derived from their diet.[12] In plants, quinolizidine alkaloids are biosynthesized from the amino acid lysine via the formation of cadaverine.[13][14][15] It is hypothesized that poison frogs obtain quinolizidine alkaloids or their precursors from the arthropods they consume, such as ants and mites.[1]

The general proposed pathway in plants, which may share similarities with the processes in frogs following dietary uptake, is illustrated below.

Biosynthesis Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine LDC->Cadaverine Oxidative_Deamination Oxidative Deamination Cadaverine->Oxidative_Deamination Piperideine Δ¹-Piperideine Oxidative_Deamination->Piperideine Cyclization Further Cyclizations & Modifications Piperideine->Cyclization QA Quinolizidine Alkaloid Core Cyclization->QA

Figure 1: Generalized Biosynthetic Pathway of Quinolizidine Alkaloids in Plants. This pathway starts with the decarboxylation of L-lysine to form cadaverine, which then undergoes further enzymatic reactions to form the characteristic quinolizidine ring structure.

In Epipedobates tricolor, it is likely that the frog ingests arthropods containing quinolizidine alkaloids or their precursors. The frog's physiological systems then sequester these compounds and transport them to the skin glands. It is also possible that the frog's metabolism modifies the sequestered alkaloids, leading to the specific structure of epiquinamide.

Experimental Protocols

Numerous total syntheses of epiquinamide have been reported, providing a solid foundation for its laboratory preparation. The following sections outline a representative synthetic approach, compiling key steps from published literature.[2][5]

General Synthetic Strategy

A common strategy for the synthesis of epiquinamide involves the construction of a substituted piperidine ring, followed by the formation of the second ring to complete the quinolizidine skeleton. Key reactions often employed include N-acyliminium ion chemistry, ring-closing metathesis (RCM), and various stereoselective transformations to control the stereochemistry at the chiral centers.

SynthesisWorkflow Start Chiral Starting Material (e.g., L-allysine ethylene acetal) Piperidine Piperidine Ring Formation (e.g., N-acyliminium ion allylation) Start->Piperidine Functionalization Functional Group Manipulations Piperidine->Functionalization RCM_precursor Ring-Closing Metathesis (RCM) Precursor Functionalization->RCM_precursor RCM Ring-Closing Metathesis RCM_precursor->RCM Quinolizidine Quinolizidine Skeleton RCM->Quinolizidine Final_steps Final Modifications (e.g., reduction, acetylation) Quinolizidine->Final_steps Epiquinamide (+)-Epiquinamide Final_steps->Epiquinamide

Figure 2: General Workflow for the Total Synthesis of (+)-Epiquinamide. The synthesis typically begins with a chiral starting material and proceeds through the formation of a piperidine intermediate, followed by ring-closing metathesis to construct the quinolizidine core.

Example Protocol: Synthesis of (+)-Epiquinamide from L-allysine ethylene acetal

This protocol is a composite of steps described in the literature and serves as an illustrative example.[5]

Step 1: Formation of the Piperidine Intermediate via N-Acyliminium Ion Allylation

  • Preparation of the N-acyliminium ion precursor: L-allysine ethylene acetal is cyclized and functionalized to form a suitable N,O-acetal precursor.

  • Allylation: The N,O-acetal is treated with a Lewis acid (e.g., BF₃·OEt₂) in the presence of allyltrimethylsilane. This generates an N-acyliminium ion in situ, which undergoes a highly diastereoselective allylation to yield the desired cis-2,6-disubstituted piperidine derivative.

Step 2: Ring-Closing Metathesis

  • Preparation of the RCM substrate: The piperidine intermediate is further modified to introduce a second terminal alkene, creating a diene suitable for RCM.

  • RCM Reaction: The diene is treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in an appropriate solvent (e.g., dichloromethane) to effect the ring-closing metathesis, forming the quinolizidine lactam.

Step 3: Final Modifications

  • Reduction: The lactam and any other reducible functional groups are reduced using a suitable reducing agent (e.g., LiAlH₄).

  • Acetylation: The resulting primary amine is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield (+)-epiquinamide.

Purification and Characterization: Throughout the synthesis, intermediates are purified by column chromatography. The final product and intermediates are characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and optical rotation measurements.[2][16][17][18][19][20]

Signaling Pathways

Given the revised understanding of epiquinamide's lack of activity at nAChRs, there is currently no evidence to suggest its direct involvement in specific signaling pathways as a primary modulator. The initial hypothesis that it would trigger downstream signaling cascades associated with nAChR activation (e.g., ion flux, membrane depolarization) has not been substantiated.

Future research on epiquinamide and its synthetic analogs might explore their potential interactions with other receptor systems or cellular targets, which could, in turn, reveal unexpected effects on cellular signaling. However, at present, there are no established signaling pathways directly attributed to the action of epiquinamide.

Conclusion

Epiquinamide stands as a fascinating case study in the field of natural product chemistry and chemical ecology. Initially heralded as a promising new nicotinic agonist, it is now understood to be largely inactive at these receptors, with its early reported bioactivity being an artifact of contamination. This journey from discovery to revised understanding underscores the critical importance of total synthesis in validating the biological activities of rare natural products.

While epiquinamide may not be the direct drug lead it was once thought to be, it remains a significant molecule. Its synthesis has driven the development of new stereoselective methodologies, and its presence in the chemical arsenal of Epipedobates tricolor continues to pose interesting questions about the evolution and function of chemical defenses in poison frogs. For researchers, scientists, and drug development professionals, the story of epiquinamide serves as a valuable reminder of the complexities inherent in the study of natural products and the dynamic interplay between chemistry and biology in the natural world. Further investigation into the broader alkaloid profile of E. tricolor and the biological activities of epiquinamide's synthetic analogs may yet reveal new and unexpected roles for this intriguing quinolizidine alkaloid.

References

Epoxyquinoid Natural Products: A Technical Guide to Their Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyquinoid natural products are a diverse class of secondary metabolites produced by a wide range of organisms, including fungi, plants, and bacteria. These compounds are characterized by a core structure featuring an epoxide fused to a quinone or hydroquinone ring. The inherent reactivity of the epoxide and quinone moieties imparts a broad spectrum of biological activities to these molecules, making them a compelling area of research for drug discovery and development. This technical guide provides a comprehensive overview of the core aspects of epoxyquinoid natural products, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Quantitative Biological Activity of Epoxyquinoid Natural Products

Epoxyquinoid natural products have demonstrated significant potential in various therapeutic areas, most notably as anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of several prominent epoxyquinoids, as measured by their half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Epoxyquinoid Natural Products against Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
PanepoxydoneProstate (PC-3)Human Prostate Cancer1.8[1]
PanepoxydoneBreast (MCF-7)Human Breast Cancer5.2[1]
PanepoxydoneLung (A549)Human Lung Carcinoma7.5[1]
Epoxyquinol AHUVECHuman Umbilical Vein Endothelial Cells~19.7 (ED100 = 3 µg/mL)[2]
Jesterone DimerBreast (MDA MB231)Human Breast Cancerlow µM
Jesterone DimerLeukemia (HL60)Human Promyelocytic Leukemialow µM
Jesterone DimerLeukemia (U937)Human Histiocytic Lymphomalow µM
Acalycixeniolide FLeukemia (K562)Human Chronic Myelogenous Leukemia~0.3 (LC50 of 0.2 µg/mL)
Acalycixeniolide HLeukemia (K562)Human Chronic Myelogenous Leukemia~6.9 (LC50 of 3.9 µg/mL)
9-Deoxyxeniolide ELung (A549)Human Lung Adenocarcinoma10-20 µg/mL[3]
9-Deoxyxeniolide EColon (HT-29)Human Colon Cancer10-20 µg/mL[3]
Epoxy congener of 9-Deoxyxeniolide EColon (HT-29)Human Colon Cancer7.7 µg/mL[3]

Table 2: Anti-inflammatory Activity of Epoxyquinoid and Related Natural Products

CompoundAssayIC50 (µM)Reference
Tripterydinoid ANO Release Inhibition (LPS-activated RAW 264.7)6.93[4]
Tripterydinoid BNO Release Inhibition (LPS-activated RAW 264.7)4.46[4]
Tripterydinoid CNO Release Inhibition (LPS-activated RAW 264.7)2.98[4]
Asperpentyn Congeners (1, 5-6, 10-11, 14-15)NO Production Suppression (LPS-induced)4.3 - 30.1[4]

Key Signaling Pathway: Inhibition of NF-κB Signaling

A significant body of research has focused on the ability of epoxyquinoids to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

One of the well-characterized mechanisms of NF-κB inhibition by an epoxyquinoid is that of Epoxyquinol B . This natural product has been shown to directly target and inhibit the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which is an upstream kinase in the NF-κB signaling cascade.[5][6][7] Epoxyquinol B, through the reactivity of its two epoxide rings, is proposed to act as a crosslinking agent for TAK1 itself or other proteins within the TAK1 complex.[5][7] This covalent modification inhibits the kinase activity of TAK1, thereby preventing the subsequent phosphorylation and activation of the IKK complex (IκB kinase), which is essential for the degradation of IκB and the nuclear translocation of NF-κB.[5]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of inhibition by Epoxyquinol B.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits RIP1 RIP1 TRAF2->RIP1 Recruits TAK1_complex TAK1/TAB1/TAB2 RIP1->TAK1_complex Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex Phosphorylates & Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases EpoxyquinolB Epoxyquinol B EpoxyquinolB->TAK1_complex Inhibits by Crosslinking DNA DNA NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes Transcription

Caption: NF-κB signaling pathway and inhibition by Epoxyquinol B.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the epoxyquinoid natural product in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C in the dark, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% Triton X-100 with 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Isolation of Epoxyquinoid Natural Products

The isolation and purification of epoxyquinoid natural products from their natural sources, typically fungal or plant material, is a multi-step process that relies on chromatographic techniques.[11][12][13]

Isolation_Workflow Start Biological Material (e.g., Fungal Culture, Plant Material) Extraction Extraction (e.g., Solvent Extraction with Ethyl Acetate, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Initial_Fractionation Initial Fractionation (e.g., Vacuum Liquid Chromatography on Silica Gel) Crude_Extract->Initial_Fractionation Fractions Fractions with Varying Polarity Initial_Fractionation->Fractions Bioassay Bioassay-Guided Fractionation (e.g., Cytotoxicity or Antimicrobial Assay) Fractions->Bioassay Active_Fractions Bioactive Fractions Bioassay->Active_Fractions Purification Purification (e.g., Preparative HPLC on C18 or Silica Column) Active_Fractions->Purification Pure_Compound Pure Epoxyquinoid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Pure_Compound->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: General workflow for the isolation of epoxyquinoids.

Other Potential Signaling Pathways

While the inhibition of NF-κB is a well-established mechanism for some epoxyquinoids, their structural diversity and reactivity suggest that they may interact with other cellular signaling pathways. The literature on natural products provides evidence for the modulation of pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades by various classes of compounds.[14][15][16][17] However, specific studies detailing the direct effects of a broad range of epoxyquinoids on these pathways are still limited. Given the role of these pathways in cell proliferation, survival, and apoptosis, they represent important areas for future investigation into the mechanisms of action of epoxyquinoid natural products.

Conclusion

Epoxyquinoid natural products represent a promising class of bioactive molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. Their ability to modulate key signaling pathways, such as NF-κB, underscores their therapeutic potential. This guide provides a foundational overview of their quantitative biological data, a key mechanism of action, and detailed experimental protocols for their evaluation and isolation. Further research into the full spectrum of their molecular targets and signaling pathway interactions will be crucial for the successful translation of these natural products into novel therapeutic agents.

References

The Structure-Activity Relationship of 4-Aminoquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. However, the therapeutic potential of this privileged structure extends beyond infectious diseases, with a growing body of research highlighting its efficacy in oncology and other areas. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminoquinoline compounds, offering a comprehensive resource for professionals engaged in drug discovery and development. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes.

Core Structure-Activity Relationships

The biological activity of 4-aminoquinoline derivatives is intricately linked to the specific substitutions on both the quinoline ring system and the amino side chain at the 4-position. The following sections delineate the critical structural modifications that govern the antimalarial and anticancer properties of these compounds.

Antimalarial Activity

The quintessential antimalarial 4-aminoquinoline, chloroquine, serves as the archetypal model for understanding the SAR of this class. The core principles of its activity revolve around its ability to accumulate in the acidic food vacuole of the Plasmodium parasite and inhibit the polymerization of heme into hemozoin, leading to parasite toxicity.

Key structural features influencing antimalarial potency include:

  • The 4-Aminoquinoline Core: This heterocyclic system is indispensable for antimalarial activity.

  • Substitution at the 7-Position: The presence of a halogen, particularly chlorine, at the 7-position is crucial for potent activity. Electron-withdrawing groups at this position lower the pKa of the quinoline ring nitrogen, which is believed to facilitate drug accumulation in the parasite's acidic food vacuole.

  • The Amino Side Chain at the 4-Position: The nature of the side chain is a critical determinant of activity, especially against chloroquine-resistant strains of Plasmodium falciparum. Modifications to the length of the alkyl chain and the basicity of the terminal amine can restore activity against resistant parasites. For instance, shortening or lengthening the side chain from the optimal four-carbon linker of chloroquine can circumvent resistance mechanisms.

  • Substitutions at Other Positions: Modifications at the 3 and 8-positions of the quinoline ring are generally detrimental to antimalarial activity.

Anticancer Activity

The anticancer potential of 4-aminoquinolines is an area of escalating research interest. These compounds often exhibit cytotoxic effects against a range of cancer cell lines. Their mechanism of action in cancer is distinct from their antimalarial activity and is frequently associated with their lysosomotropic properties. By accumulating in lysosomes, they can disrupt cellular processes such as autophagy, which is critical for the survival of many cancer cells.

Key aspects of the anticancer SAR of 4-aminoquinolines include:

  • Lysosomotropism: The basic side chain, which is also important for antimalarial activity, facilitates the accumulation of these compounds in the acidic environment of lysosomes.

  • Inhibition of Autophagy: By raising the lysosomal pH, 4-aminoquinolines can inhibit the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vacuoles and ultimately, cell death.

  • Modulation of Signaling Pathways: 4-aminoquinoline derivatives have been shown to interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for a selection of 4-aminoquinoline compounds against various parasite strains and cancer cell lines.

Table 1: Antimalarial Activity of 4-Aminoquinoline Derivatives

Compound ID7-Position Substituent4-Amino Side ChainP. falciparum StrainIC50 (nM)Reference
ChloroquineClN,N-diethyl-1,4-diaminopentaneHB3 (Sensitive)12.5[1]
ChloroquineClN,N-diethyl-1,4-diaminopentaneK1 (Resistant)255[1]
AmodiaquineCl4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenolHB3 (Sensitive)8.3[1]
AmodiaquineCl4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenolK1 (Resistant)31.2[1]
IsoquineCl4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (positional isomer of amodiaquine)K1 (Resistant)30.8[1]
Compound 5 ClN',N'-dimethyl-ethane-1,2-diamineK1 (Resistant)310[2]
Compound 34 ClModified amino acid conjugateK1 (Resistant)180[2]
Compound 38 ClModified amino acid conjugateK1 (Resistant)170[2]

Table 2: Anticancer Activity of 4-Aminoquinoline Derivatives

Compound ID7-Position Substituent4-Amino Side ChainCancer Cell LineGI50 (µM)Reference
2 ClbutylamineMDA-MB-46813.72[3]
3 FbutylamineMDA-MB-46810.85[3]
4 Clethane-1,2-diamineMDA-MB-46811.01[3]
5 ClN,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[3]
6 FN,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47[3]
7 CF3N,N-dimethyl-ethane-1,2-diamineMDA-MB-46812.85[3]
8 OCH3N,N-dimethyl-ethane-1,2-diamineMDA-MB-46814.09[3]
10 ClN,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-4687.35[3]
5 ClN,N-dimethyl-ethane-1,2-diamineMCF-736.77[3]
8 OCH3N,N-dimethyl-ethane-1,2-diamineMCF-712.90[3]
10 ClN,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMCF-714.80[3]
ChloroquineClN,N-diethyl-1,4-diaminopentaneMDA-MB-46824.36[3]
ChloroquineClN,N-diethyl-1,4-diaminopentaneMCF-720.72[3]
AmodiaquineCl4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenolMDA-MB-46818.21[3]
AmodiaquineCl4-[(7-Chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenolMCF-715.23[3]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to robust SAR studies. The following sections provide protocols for key in vitro assays used to evaluate the biological activity of 4-aminoquinoline compounds.

In Vitro Antimalarial Assays

1. [3H]-Hypoxanthine Incorporation Assay

This assay is a widely used method to determine the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[4][5][6]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and gentamicin)

  • [3H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add synchronized P. falciparum culture (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in a humidified, gassed incubator.

  • Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Freeze the plates to lyse the red blood cells.

  • Thaw the plates and harvest the contents onto a filter mat using a cell harvester.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration.

2. Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme as an indicator of parasite viability.[7][8]

Materials:

  • P. falciparum culture

  • Malstat reagent (containing Triton X-100, L-lactate, and 3-acetylpyridine adenine dinucleotide)

  • NBT/PES solution (nitro blue tetrazolium and phenazine ethosulfate)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add P. falciparum culture to each well and incubate for 72 hours at 37°C.

  • Lyse the cells by freeze-thaw cycles.

  • Add Malstat reagent and NBT/PES solution to each well.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measure the absorbance at 650 nm using a microplate reader.

  • Determine the IC50 values from the dose-response curves.

In Vitro Anticancer Assay

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.

  • Fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm.

  • Calculate the 50% growth inhibition (GI50) from the dose-response curves.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of 4-aminoquinoline compounds.

Signaling Pathways

anticancer_pathway cluster_cell Cancer Cell 4AQ 4-Aminoquinoline Lysosome Lysosome 4AQ->Lysosome Accumulation Autolysosome Autolysosome (Fusion Blocked) 4AQ->Autolysosome Inhibition mTOR mTOR 4AQ->mTOR Inhibition? Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Cell_Death Apoptosis / Cell Cycle Arrest Autolysosome->Cell_Death PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR mTOR->Autophagosome Inhibition

Caption: Anticancer mechanism of 4-aminoquinolines.

Experimental Workflows

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 4,7-Dichloroquinoline + Amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library 4-Aminoquinoline Derivative Library Characterization->Library Antimalarial_Assay In Vitro Antimalarial Assay ([3H]-Hypoxanthine or pLDH) Library->Antimalarial_Assay Anticancer_Assay In Vitro Cytotoxicity Assay (SRB or MTT) Library->Anticancer_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Antimalarial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for 4-aminoquinoline drug discovery.

logical_relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core 4-Aminoquinoline Core R7 7-Position Substituent pKa pKa R7->pKa Sidechain 4-Amino Side Chain Sidechain->pKa Lipophilicity Lipophilicity Sidechain->Lipophilicity Sterics Steric Hindrance Sidechain->Sterics Antimalarial Antimalarial Activity pKa->Antimalarial pH Trapping Anticancer Anticancer Activity pKa->Anticancer Lysosomotropism Lipophilicity->Anticancer Resistance Activity against Resistant Strains Sterics->Resistance

References

Preliminary Cytotoxicity Screening of Epiquinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific data concerning the cytotoxicity of a compound designated "Epiquinamine" is not publicly available. Therefore, this document serves as a representative technical guide, outlining the standard methodologies, data presentation, and conceptual frameworks that would be employed in the preliminary cytotoxicity screening of a novel natural compound, referred to herein as this compound. The data and signaling pathways presented are illustrative and based on typical findings for cytotoxic agents in early-stage drug discovery.

Introduction

The preliminary cytotoxicity screening of novel chemical entities is a critical first step in the drug discovery and development pipeline.[1][2][3] This process aims to assess the potential of a compound to induce cell death or inhibit cell proliferation, providing essential information on its therapeutic window and potential as an anticancer agent.[2] This guide details the foundational in vitro assays and conceptual models for evaluating the cytotoxic effects of the hypothetical natural product, this compound.

Quantitative Cytotoxicity Data

The primary output of a preliminary cytotoxicity screen is quantitative data that summarizes the compound's potency against various cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data is often collected for a panel of cancer cell lines and at least one non-cancerous cell line to assess selectivity.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM) after 72h exposure
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma28.5 ± 3.1
HeLaCervical Carcinoma12.8 ± 1.5
HCT116Colon Carcinoma21.4 ± 2.5
HEK293Human Embryonic Kidney (Non-cancerous)> 100

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

A variety of assays are available to assess cytotoxicity, each with its own principles and applications.[2][4] The most common methods rely on measuring metabolic activity, membrane integrity, or cellular proliferation.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[1][5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6]

Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., MCF-7, A549, HeLa, HCT116, and HEK293).

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound like this compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition & Analysis A Cell Line Selection (Cancer & Normal) B Cell Culture & Maintenance A->B D Cell Seeding in 96-well Plates B->D C Compound Preparation (Stock & Dilutions) E Compound Treatment (Dose-Response) C->E D->E F Incubation (e.g., 72h) E->F G Addition of Viability Reagent (e.g., MTT) F->G H Spectrophotometric Reading (Absorbance) G->H I Data Normalization (% Viability) H->I J IC50 Calculation & Dose-Response Curve I->J K Report Generation J->K

Caption: Workflow for in vitro cytotoxicity screening.

Postulated Signaling Pathway: Induction of Apoptosis

Many natural cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death.[2][7] A plausible mechanism for this compound could involve the activation of the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein.

G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion ->| Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway.

Conclusion

The preliminary cytotoxicity screening of this compound, as outlined in this representative guide, would involve determining its IC50 values across a panel of cell lines using established protocols like the MTT assay. The hypothetical data suggests that this compound exhibits selective cytotoxicity against cancer cells while sparing non-cancerous cells. Further investigation would be warranted to elucidate the precise mechanism of action, such as the induction of apoptosis via the p53 pathway, to validate its potential as a novel therapeutic agent.

References

Methodological & Application

Total Synthesis of (+)-Epiquinamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.

Abstract: This document provides a comprehensive overview and detailed experimental protocols for the total synthesis of (+)-epiquinamide, a quinolizidine alkaloid with potential applications in neuroscience research. Two distinct and notable synthetic strategies are presented, offering researchers a choice of methodologies based on starting material availability, desired efficiency, and strategic approach. The protocols are detailed to be reproducible in a standard organic synthesis laboratory setting.

Introduction

(+)-Epiquinamide is a bicyclic quinolizidine alkaloid first isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. Its unique structure and potential as a selective ligand for nicotinic acetylcholine receptors (nAChRs) have made it an attractive target for total synthesis. The development of efficient synthetic routes is crucial for further pharmacological evaluation and the exploration of its therapeutic potential. This application note details two successful total syntheses of (+)-epiquinamide, providing step-by-step protocols and comparative data to aid researchers in their synthetic endeavors.

Retrosynthetic Analysis and Strategy

The construction of the quinolizidine core of (+)-epiquinamide presents a significant synthetic challenge. The two primary strategies detailed here approach this challenge from different perspectives.

Strategy 1: The Suyama and Gerwick Approach

This practical and flexible synthesis commences from the readily available starting material, δ-N-Boc-α-N-Cbz-L-ornithine. The key transformations in this route include a chelation-controlled reduction to establish the desired stereochemistry, an intramolecular SN2 cyclization to form the piperidine ring, and a subsequent ring-closing metathesis (RCM) to construct the second six-membered ring of the quinolizidine core.

G Epiquinamide (+)-Epiquinamide Diene Diallyl Piperidine Intermediate Epiquinamide->Diene Ring-Closing Metathesis Piperidine cis-2,3-Disubstituted Piperidine Diene->Piperidine N-Allylation Acyclic_Precursor Acyclic Amino Alcohol Precursor Piperidine->Acyclic_Precursor Intramolecular SN2 Cyclization Ornithine δ-N-Boc-α-N-Cbz-L-ornithine Acyclic_Precursor->Ornithine Weinreb Amide Formation, Grignard Addition, Chelation-Controlled Reduction

Caption: Retrosynthetic analysis of the Suyama and Gerwick synthesis of (+)-epiquinamide.

Strategy 2: The Wijdeven et al. Approach

This stereoselective synthesis begins with L-allysine ethylene acetal. The core of this strategy revolves around a highly diastereoselective N-acyliminium ion allylation to introduce a key side chain, followed by a ring-closing metathesis (RCM) reaction to forge the quinolizidine skeleton.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two presented total syntheses of (+)-epiquinamide, allowing for a direct comparison of their efficiency and material requirements.

ParameterSuyama and Gerwick SynthesisWijdeven et al. Synthesis
Starting Material δ-N-Boc-α-N-Cbz-L-ornithineL-allysine ethylene acetal
Number of Steps 87
Overall Yield ~28-38%Not explicitly stated in communication
Key Reactions Intramolecular SN2, RCMN-acyliminium ion allylation, RCM
Chromatography Steps 3Not detailed in communication

Experimental Protocols

Protocol 1: Total Synthesis of (+)-Epiquinamide via the Suyama and Gerwick Route

This protocol is adapted from the supporting information of the publication by Suyama and Gerwick.

Experimental Workflow:

G cluster_0 Synthesis of Piperidine Intermediate cluster_1 Quinolizidine Core Formation and Final Product A δ-N-Boc-α-N-Cbz-L-ornithine B Weinreb Amide Formation A->B C Grignard Reaction with Allylmagnesium Bromide B->C D Chelation-Controlled Reduction C->D E Mesylation D->E F Intramolecular SN2 Cyclization E->F G N-Allylation F->G H Ring-Closing Metathesis G->H I Hydrogenation and Acetylation H->I J (+)-Epiquinamide I->J

Caption: Experimental workflow for the Suyama and Gerwick total synthesis of (+)-epiquinamide.

Step 1: Weinreb Amide Formation

  • To a solution of δ-N-Boc-α-N-Cbz-L-ornithine (1.0 eq) in dichloromethane (DCM, 0.2 M), add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the Weinreb amide.

Step 2: Grignard Reaction

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool to 0 °C.

  • Add allylmagnesium bromide (1.0 M in THF, 2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ketone.

Step 3: Chelation-Controlled Reduction

  • Dissolve the ketone (1.0 eq) in a 1:1 mixture of methanol and DCM (0.1 M).

  • Cool the solution to -78 °C and add sodium borohydride (1.5 eq).

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with acetone and allow to warm to room temperature.

  • Concentrate the mixture and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to yield the alcohol.

Step 4: Mesylation

  • Dissolve the alcohol (1.0 eq) in DCM (0.1 M) and cool to 0 °C.

  • Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (1.5 eq).

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the mesylate.

Step 5: Intramolecular SN2 Cyclization and N-Allylation

  • Treat the mesylate (1.0 eq) with trifluoroacetic acid (TFA) in DCM (1:1) at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in acetonitrile (0.05 M) and add potassium carbonate (5.0 eq) and allyl bromide (2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate. Purify by flash chromatography to obtain the diallyl piperidine.

Step 6: Ring-Closing Metathesis (RCM)

  • Dissolve the diallyl piperidine (1.0 eq) in degassed DCM (0.01 M).

  • Add Grubbs' second-generation catalyst (0.05 eq).

  • Reflux the reaction mixture for 4 hours.

  • Concentrate the reaction mixture and purify by flash chromatography to yield the bicyclic olefin.

Step 7: Hydrogenation and Acetylation

  • Dissolve the bicyclic olefin (1.0 eq) in ethanol (0.1 M).

  • Add palladium on carbon (10 wt. %, 0.1 eq) and acetic anhydride (2.0 eq).

  • Stir the mixture under a hydrogen atmosphere (1 atm) for 12 hours.

  • Filter the reaction through a pad of Celite and concentrate the filtrate.

  • Purify by flash chromatography to afford (+)-epiquinamide.

Protocol 2: Total Synthesis of (+)-Epiquinamide via the Wijdeven et al. Route

Detailed experimental procedures for this synthesis are not fully available in the initial communication. The key transformations are outlined below.

Key Steps:

  • Starting Material: L-allysine ethylene acetal.

  • N-Acyliminium Ion Formation and Allylation: The protected amino acid is cyclized to form a lactam, which is then activated to an N-acyliminium ion precursor. Reaction with an allyl nucleophile proceeds with high diastereoselectivity.

  • Ring-Closing Metathesis (RCM): The resulting diene is subjected to RCM using a ruthenium catalyst to form the second six-membered ring.

  • Final Functional Group Manipulations: Deprotection and subsequent acetylation yield the final product, (+)-epiquinamide.

Conclusion

The total synthesis of (+)-epiquinamide has been successfully achieved through multiple strategic pathways. The Suyama and Gerwick synthesis offers a practical and efficient route from a commercially available amino acid derivative, making it well-suited for producing significant quantities of the target molecule for further study. The Wijdeven et al. approach provides an elegant and stereocontrolled alternative, highlighting the power of N-acyliminium ion chemistry in alkaloid synthesis. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis and further investigation of this intriguing natural product.

Cell-based Assays for Evaluating the Anticancer Activity of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for a suite of cell-based assays to characterize the anticancer properties of quinoline-based compounds. Due to the limited specific information available for "Epiquinamine," this document will focus on a well-characterized representative of the quinoline class, 8-hydroxyquinoline, known for its cytotoxic and apoptosis-inducing effects in various cancer cell lines. The principles and methods described herein are broadly applicable to other quinoline derivatives and novel drug candidates.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Data Presentation: Anticipated IC50 Values of 8-Hydroxyquinoline

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundIncubation Time (h)IC50 (µM)Reference
SK-OV-3CR (Ovarian Cancer)DQ6 (an 8-hydroxyquinoline complex)482.25 ± 0.13[1]
A-375 (Melanoma)Oxidovanadium(IV) complex of an 8-hydroxyquinoline derivative48< 6.3[2]
Hep3B (Hepatocellular Carcinoma)8-hydroxy-2-quinolinecarbaldehydeNot Specified6.25 ± 0.034[3]
T47D (Breast Cancer)PQ1 (a quinoline derivative)48Not specified, but activity shown[4]
Caco-2 (Colorectal Cancer)Isatin-quinoline derivativeNot Specified9.3[5]

Experimental Protocol: MTT Assay

Materials:

  • 8-hydroxyquinoline (or other test compound)

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 8-hydroxyquinoline in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound in a serum-free medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.[7]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Incubate cells with compound cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (Formazan formation) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Data Presentation: Expected Apoptosis Induction by Quinoline Derivatives

Cell LineCompoundTreatmentEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Reference
T47D500 nM PQ124 h9.2512.69[4]
T47D500 nM PQ148 h11.6820.23[4]
MCF-7Tetrahydrobenzo[h]quinoline (IC50)48 h19.1411.53[8]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • 8-hydroxyquinoline (or other test compound)

  • Human cancer cell line

  • Appropriate cell culture medium, FBS, and Penicillin-Streptomycin

  • Trypsin-EDTA

  • PBS

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 2 x 10^5 cells/well) in a 6-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of 8-hydroxyquinoline for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.[9]

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the samples by flow cytometry within one hour.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained cells.

Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage (e.g., by 8-HQ) bax Bax dna_damage->bax mitochondrion Mitochondrion bax->mitochondrion bcl2 Bcl-2 bcl2->bax cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Cell cycle analysis using PI staining and flow cytometry allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

Data Presentation: Anticipated Effects of Quinoline Derivatives on Cell Cycle Distribution

Cell LineCompoundTreatmentEffect on Cell CycleReference
Breast Cancer CellsColchicine (tubulin inhibitor, for comparison)Not SpecifiedG2/M arrest[11]
General Cancer CellsTubulin Polymerization InhibitorsNot SpecifiedG2/M arrest[11]

Experimental Protocol: Cell Cycle Analysis

Materials:

  • 8-hydroxyquinoline (or other test compound)

  • Human cancer cell line

  • Appropriate cell culture medium, FBS, and Penicillin-Streptomycin

  • Trypsin-EDTA

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with 8-hydroxyquinoline as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This should be done to a final concentration of approximately 1 x 10^6 cells/mL.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[12]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.[13]

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The PI fluorescence is typically measured in the FL2 channel.

    • Use software (e.g., ModFit, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[12]

Modulation of Key Signaling Pathways

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are frequently implicated.

PI3K/AKT Signaling Pathway

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt activates mtor mTOR akt->mtor survival Cell Survival akt->survival proliferation Cell Proliferation mtor->proliferation pten PTEN pten->pip3 inhibits

Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

MAPK/ERK Signaling Pathway

G growth_factor Growth Factor receptor Receptor growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors proliferation_differentiation Proliferation & Differentiation transcription_factors->proliferation_differentiation

Caption: The MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.

References

Application Notes and Protocols for the Characterization of Epiquinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the structural characterization and quantification of Epiquinamine, a novel quinoline-based compound. The methodologies described herein are essential for identity confirmation, purity assessment, and stability studies in drug discovery and development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying its concentration in various matrices. A reverse-phase HPLC method is typically employed for the analysis of quinoline-type compounds.

Experimental Protocol: Reverse-Phase HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. The specific gradient will depend on the retention time of this compound and its impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, typically in the range of 220-350 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of this compound in the mobile phase to prepare a stock solution. Further dilutions are made to construct a calibration curve.

Data Presentation: HPLC Purity Analysis

ParameterResult
Retention Time (min)8.5
Purity by Area %99.5%
Tailing Factor1.1
Theoretical Plates> 5000

Data Presentation: HPLC Quantification

Concentration (µg/mL)Peak Area
115,234
576,170
10151,980
25380,100
50759,800
**Linearity (R²) **0.9998

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide valuable structural information.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing compounds like this compound.

  • LC Conditions: As described in the HPLC protocol.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Data Presentation: Mass Spectrometry Data

ParameterResult
Molecular Formula C₁₇H₁₈N₂O₃
Theoretical Monoisotopic Mass 298.1317 g/mol
Observed [M+H]⁺ (HRMS) 299.1390
Mass Accuracy (ppm) 1.2
Major MS/MS Fragments (m/z) 281.1, 253.1, 198.1, 170.1

Below is a diagram illustrating a typical experimental workflow for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution HPLC HPLC System Dilution->HPLC Injection Column C18 Column HPLC->Column ESI Electrospray Ionization Column->ESI Elution MS Mass Analyzer (TOF) ESI->MS Detector Detector MS->Detector Data_Analysis Data Analysis Detector->Data_Analysis Data Acquisition

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and establish the connectivity of the atoms in this compound.

Experimental Protocol: NMR Analysis of this compound

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the number and chemical environment of protons.

    • ¹³C NMR: To identify the number and chemical environment of carbons.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.

Data Presentation: Representative ¹H and ¹³C NMR Data for this compound

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityIntegrationAssignment
8.10d1HAr-H
7.85d1HAr-H
7.50t1HAr-H
7.35t1HAr-H
4.20t2H-CH₂-N
3.90s3H-OCH₃
3.60d1HEpoxide-H
3.45d1HEpoxide-H
2.90t2H-CH₂-
¹³C NMR (100 MHz, CDCl₃) δ (ppm)Assignment
165.2C=O
158.4Ar-C
145.1Ar-C
132.7Ar-CH
129.8Ar-CH
123.5Ar-CH
118.9Ar-C
58.3Epoxide-CH
55.6-OCH₃
45.2-CH₂-N
28.7-CH₂-

Biological Activity and Signaling Pathway Analysis

Quinoline and epoxyquinoid compounds have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1] The mechanism of action for anticancer activity may involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->Raf Inhibition This compound->Akt Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Epiquinamine and Related Quinone Compounds as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial potential of epiquinamine-related compounds, with a focus on (+)-2,2'-Epicytoskyrin A. The information compiled from recent studies offers insights into their efficacy, mechanism of action, and protocols for in vitro evaluation.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Quinone compounds, a class of naturally occurring and synthetic molecules, have demonstrated significant antimicrobial properties. Among these, (+)-2,2'-Epicytoskyrin A, a bisanthraquinone, has shown potent activity against Mycobacterium tuberculosis. This document outlines its antibacterial efficacy and provides detailed protocols for its evaluation, which can be adapted for other quinone derivatives.

Data Presentation: Antibacterial Efficacy

The antibacterial activity of quinone compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2][3]

Table 1: Minimum Inhibitory Concentration (MIC) of (+)-2,2'-Epicytoskyrin A against Mycobacterium tuberculosis

CompoundBacterial StrainMIC (µM)MIC (µg/mL)
(+)-2,2'-Epicytoskyrin AM. tuberculosis H37Rv0.844Not specified
(+)-1,1'-Bislunatin (related compound)M. tuberculosis H37Rv0.422Not specified
Isoniazid (standard drug)M. tuberculosis H37RvNot specified0.025
Rifampicin (standard drug)M. tuberculosis H37RvNot specified0.05

Data sourced from Oktavia et al., 2020.[4]

Table 2: MIC Values of Other Antimicrobial Quinoline and Quinone Derivatives against Various Bacteria

Compound ClassBacterial StrainMIC Range (µg/mL)
AQs 1 and 3 (anthraquinones)Gram-positive bacteria (M. luteus, B. subtilis, S. aureus)1.0–2.0
AQ 3 (anthraquinone)Gram-negative bacteria (E. coli, P. aeruginosa, C. violaceum)8.25–66.0
Lactoquinomycin AGram-positive bacteria (including MRSA)0.06–4
Lactoquinomycin ASalmonella enterica0.03–1
QuinolineaminoethanolsM. avium2–16
Phenylamino-substituted 1,4-benzoquinonesPseudomonas aeruginosa16-128
Phenylamino-substituted 1,4-benzoquinonesMethicillin-resistant Staphylococcus aureus (MRSA)64-128

This table summarizes data from multiple sources for a comparative overview.[4][5][6][7][8]

Proposed Mechanism of Action

While the exact mechanism of (+)-2,2'-Epicytoskyrin A is still under investigation, related quinone compounds have been shown to exert their antibacterial effects through various mechanisms, primarily by inducing DNA damage.[5][6] Some quinolones are known to interfere with DNA supercoiling by targeting topoisomerase II or IV, leading to double-stranded DNA breaks.[9] Another proposed mechanism involves the intercalation of the compound into double-stranded DNA, which inhibits DNA repair and replication.[5][6]

Proposed_Mechanism_of_Action This compound This compound Bacterial_Cell Bacterial_Cell This compound->Bacterial_Cell Enters DNA_Gyrase DNA_Gyrase Bacterial_Cell->DNA_Gyrase Targets DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Inhibits Cell_Death Cell_Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for quinone antibacterial agents.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial potential of compounds like (+)-2,2'-Epicytoskyrin A.

1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from the methodology used to determine the MIC of (+)-2,2'-Epicytoskyrin A against M. tuberculosis.[4]

  • Objective: To determine the lowest concentration of the test compound that inhibits the growth of Mycobacterium tuberculosis.

  • Materials:

    • 96-well microtiter plates

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

    • Mycobacterium tuberculosis H37Rv culture

    • Test compound stock solution (e.g., in DMSO)

    • Alamar Blue reagent

    • Resazurin solution

    • Positive control (e.g., Isoniazid, Rifampicin)

    • Negative control (no compound)

  • Procedure:

    • Prepare serial dilutions of the test compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

    • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in the broth.

    • Inoculate each well with 100 µL of the bacterial suspension.

    • Include positive control wells (with standard antibiotics) and negative control wells (with bacteria but no compound).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Serial_Dilution Prepare serial dilutions of test compound Inoculation Inoculate microplate wells Serial_Dilution->Inoculation Bacterial_Inoculum Prepare bacterial inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 5-7 days Inoculation->Incubation Add_Reagent Add Alamar Blue reagent Incubation->Add_Reagent Re_incubation Re-incubate for 24 hours Add_Reagent->Re_incubation Read_Results Observe color change and determine MIC Re_incubation->Read_Results

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

2. DNA Gyrase Inhibition Assay

This protocol is a general representation based on the potential mechanism of action for related compounds.[4]

  • Objective: To determine if the test compound inhibits the activity of bacterial DNA gyrase.

  • Materials:

    • Purified M. tuberculosis DNA gyrase

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay buffer (containing ATP, MgCl2, and other necessary components)

    • Test compound

    • Positive control (e.g., Novobiocin)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., Ethidium Bromide)

  • Procedure:

    • Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

    • Include a positive control (with a known DNA gyrase inhibitor) and a negative control (no compound).

    • Initiate the reaction by adding the purified DNA gyrase to each mixture.

    • Incubate the reactions at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Analyze the DNA topology by running the samples on an agarose gel.

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • Inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.

Logical_Relationship_Structure_Activity Quinone_Core Quinone Core Structure Antibacterial_Activity Antibacterial Activity (MIC) Quinone_Core->Antibacterial_Activity Base for Substituents Chemical Substituents Lipophilicity Lipophilicity Substituents->Lipophilicity Influences Substituents->Antibacterial_Activity Modifies Lipophilicity->Antibacterial_Activity Correlates with

Caption: Logical relationship between chemical structure and antibacterial activity.

Conclusion

(+)-2,2'-Epicytoskyrin A and other quinone derivatives represent a promising class of compounds in the search for new antibacterial agents, particularly against challenging pathogens like Mycobacterium tuberculosis. The provided data and protocols offer a solid foundation for researchers to further investigate these compounds and their potential for therapeutic applications. Further studies should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and toxicity, and exploring structure-activity relationships to optimize their antibacterial properties.

References

Application of Epiquinamine in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Epiquinamine" and its application in cancer cell lines did not yield specific results for a compound with this name in the public domain of scientific literature. Therefore, the following application notes and protocols are based on general principles of evaluating novel compounds for anti-cancer activity and common signaling pathways implicated in cancer.

Should "this compound" be an internal designation for a compound with a different publicly known name, or if preliminary data is available, these guidelines can be adapted accordingly. The methodologies provided are standard approaches used in cancer research to characterize the efficacy and mechanism of action of potential therapeutic agents.

I. Application Notes

Potential Anti-Cancer Activity

Without specific data on this compound, its potential as an anti-cancer agent remains hypothetical. Generally, novel compounds are investigated for their ability to induce cell death, inhibit proliferation, or interfere with key signaling pathways that are often dysregulated in cancer.[1][2] The efficacy of a new compound is typically first assessed across a panel of cancer cell lines representing different tumor types to identify potential areas of sensitivity.

Postulated Mechanisms of Action

Many anti-cancer agents exert their effects through the induction of apoptosis (programmed cell death) or by modulating critical signaling pathways that control cell growth, survival, and metastasis.[2][3] Key pathways frequently targeted in cancer therapy include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Its aberrant activation is common in many cancers.[4][5]

  • Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade regulates cell growth, differentiation, and survival. Mutations in genes like Ras are frequent oncogenic drivers.[1][3][6]

  • NF-κB Pathway: This pathway is involved in inflammation, immunity, and cell survival, and its dysregulation can promote cancer progression.[3]

A diagram illustrating a generalized signaling pathway often implicated in cancer is provided below.

Generalized_Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf Activation Akt Akt PI3K->Akt Activation MEK MEK Raf->MEK Activation mTOR mTOR Akt->mTOR Activation IkB IκB Akt->IkB Inhibition ERK ERK MEK->ERK Activation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription ERK->Transcription NFkB NF-κB NFkB->Transcription IkB->NFkB Inhibition Apoptosis_Assay_Workflow start Cancer Cell Culture treatment Treat with this compound (and controls) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow data Quantify Apoptotic Populations flow->data

References

Isolating Epiquinamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the isolation of Epiquinamine, a minor Cinchona alkaloid, from natural sources. Primarily intended for researchers, scientists, and professionals in drug development, this guide outlines a comprehensive workflow from raw material processing to the purification of the target compound. The protocols are based on established methods for the extraction and separation of Cinchona alkaloids.

Introduction

This compound is a stereoisomer of quinamine and is found in the bark of Cinchona species. While the major Cinchona alkaloids like quinine and quinidine have been extensively studied, the minor alkaloids such as this compound represent a potential source of novel chemical entities for drug discovery. The isolation of these minor components in sufficient purity and quantity is a critical first step in their pharmacological evaluation.

This guide details a multi-step process for isolating this compound, beginning with a classic acid-base extraction to isolate the total alkaloid content from Cinchona bark, followed by a preliminary purification step to remove the major alkaloids. Finally, a preparative chromatographic method is described for the fine purification of this compound from the remaining mixture of minor alkaloids.

Extraction and Preliminary Purification of Total Alkaloids

The initial extraction from Cinchona bark aims to isolate the total alkaloid content. Cinchona alkaloids are typically present as salts with organic acids in the bark and can be extracted using an acid-base method. The solubility of Cinchona alkaloids is highly dependent on the solvent and pH.[1][2] As free bases, they are generally insoluble in water but soluble in organic solvents like toluene or chloroform. Conversely, their salts are soluble in acidic aqueous solutions.

Experimental Protocol: Acid-Base Extraction
  • Maceration: Grind dried Cinchona bark to a fine powder (e.g., 60-80 mesh).

  • Alkalinization: Prepare a slurry of the powdered bark with a basic solution, such as 10% sodium hydroxide or a mixture of slaked lime and sodium hydroxide solution. This converts the alkaloid salts into their free base form.

  • Solvent Extraction: Extract the alkalinized bark powder with an organic solvent like toluene. This can be done through repeated maceration and stirring or using a Soxhlet extractor.

  • Acidification: Combine the organic extracts and acidify with a dilute sulfuric acid solution (e.g., 5-15% H₂SO₄). The alkaloids will move into the aqueous layer as their sulfate salts.

  • Decolorization: Separate the acidic aqueous layer and decolorize it by heating with activated charcoal, followed by filtration.

  • Precipitation of Total Alkaloids: Adjust the pH of the filtrate to approximately 10 with a sodium hydroxide solution to precipitate the total alkaloids.

  • Collection: Collect the precipitated total alkaloids by filtration, wash with water until neutral, and dry.

Separation of Major Alkaloids

A significant portion of the total alkaloid extract consists of major alkaloids like quinine. A preliminary separation can be achieved by taking advantage of the differential solubility of their salts. Quinine sulfate, for instance, has very low solubility in water compared to the sulfates of other Cinchona alkaloids.

Experimental Protocol: Preliminary Purification
  • Dissolution: Dissolve the dried total alkaloid extract in a minimal amount of dilute sulfuric acid to a pH of around 4.

  • Selective Precipitation: Carefully adjust the pH of the solution to approximately 6.5-7 with a sodium hydroxide solution. This will cause the selective precipitation of quinine as quinine sulfate dihydrate.

  • Filtration: Filter off the precipitated quinine sulfate. The filtrate will be enriched with the other alkaloids, including this compound.

  • Precipitation of Remaining Alkaloids: Increase the pH of the filtrate to 10 or higher with sodium hydroxide to precipitate the remaining mixture of alkaloids.

  • Collection: Collect this second precipitate, wash with water, and dry. This fraction, often referred to as "mother liquor alkaloids," is the starting material for the isolation of this compound.

Chromatographic Purification of this compound

The final step in isolating this compound is the chromatographic separation of the minor alkaloid mixture. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating the structurally similar Cinchona alkaloids.[3][4][5] Preparative HPLC is particularly suitable for isolating specific compounds in sufficient quantities for further research.

Proposed Preparative HPLC Protocol

The following is a proposed preparative HPLC method for the isolation of this compound, based on established separation conditions for Cinchona alkaloids. Optimization of these parameters may be necessary depending on the specific composition of the alkaloid mixture.

  • Column: A reversed-phase C18 column is a common choice for separating Cinchona alkaloids.[4][6] For preparative scale, a column with a larger diameter and particle size is recommended.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and an organic modifier like acetonitrile or methanol is typically used.[7] The gradient can be optimized to achieve the best resolution between this compound and other closely eluting alkaloids.

  • Detection: A UV detector set at a wavelength where Cinchona alkaloids show strong absorbance (e.g., 250 nm or 275 nm) can be used to monitor the separation.[3][7]

  • Flow Rate: The flow rate will depend on the dimensions of the preparative column.

  • Injection Volume and Concentration: The sample should be dissolved in a suitable solvent (e.g., methanol) and filtered before injection. The injection volume and concentration should be optimized to maximize throughput without overloading the column.

Data Presentation

The following table summarizes the expected quantitative data from the isolation process. These values are estimates based on the typical composition of Cinchona bark and may vary depending on the plant source and extraction efficiency.[8]

ParameterValueReference
Starting Material
Dry Cinchona Bark1 kg-
Extraction & Preliminary Purification
Total Alkaloid Yield50 - 100 g[8]
Major Alkaloid Fraction (primarily Quinine)30 - 60 g[8]
Minor Alkaloid Fraction20 - 40 g-
Chromatographic Purification
Estimated this compound Yield100 - 500 mgEstimated
Purity of Isolated this compound>95% (by HPLC)Goal

Visualizing the Workflow

The following diagrams illustrate the key stages of the this compound isolation process.

ExtractionWorkflow cluster_extraction Step 1: Extraction Bark Powdered Cinchona Bark Alkalinization Alkalinization (NaOH) Bark->Alkalinization SolventExtraction Solvent Extraction (Toluene) Alkalinization->SolventExtraction Acidification Acidification (H2SO4) SolventExtraction->Acidification TotalAlkaloids Total Alkaloid Precipitate Acidification->TotalAlkaloids PurificationWorkflow cluster_purification Step 2 & 3: Purification TotalAlkaloids Total Alkaloid Extract pH_Adjustment1 pH Adjustment (~6.5-7) TotalAlkaloids->pH_Adjustment1 MajorAlkaloids Major Alkaloids (e.g., Quinine) pH_Adjustment1->MajorAlkaloids Precipitate Filtrate1 Filtrate (Enriched in Minor Alkaloids) pH_Adjustment1->Filtrate1 Solution pH_Adjustment2 pH Adjustment (>10) Filtrate1->pH_Adjustment2 MinorAlkaloidMix Minor Alkaloid Mixture pH_Adjustment2->MinorAlkaloidMix Precipitate Prep_HPLC Preparative HPLC MinorAlkaloidMix->Prep_HPLC This compound Isolated this compound (>95% Purity) Prep_HPLC->this compound

References

Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Friedländer synthesis offers a direct and versatile method for the preparation of quinoline derivatives, a class of heterocyclic compounds with significant pharmacological importance. First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to form the quinoline ring system.[1][2] The reaction can be catalyzed by either acids or bases, and modern adaptations have introduced a variety of catalysts to improve yields and reaction conditions.[1][3]

Quinolines are a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antituberculosis, and antileishmanial properties.[4][5][6] This document provides detailed application notes, experimental protocols, and data for the synthesis of quinolines via the Friedländer annulation, with a focus on its application in drug discovery and development.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions and the nature of the substrates.[1][7] The initial step can be either an aldol-type addition or the formation of a Schiff base.[1][8]

  • Aldol Addition First Pathway: The reaction commences with an aldol addition between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by cyclization and subsequent dehydration to yield the final quinoline product.[1]

  • Schiff Base Formation First Pathway: In this pathway, the initial step is the formation of a Schiff base between the amino group of the 2-aminoaryl compound and the carbonyl group of the second reactant. This intermediate then undergoes an intramolecular aldol-type condensation and dehydration to form the quinoline ring.[1][8]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Pathway 1: Aldol Addition First cluster_pathway2 Pathway 2: Schiff Base Formation First 2-Aminoaryl Aldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol_Adduct 2-Aminoaryl Aldehyde/Ketone->Aldol_Adduct + Active Methylene Compound Schiff_Base Schiff_Base 2-Aminoaryl Aldehyde/Ketone->Schiff_Base + Active Methylene Compound Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol_Adduct Active Methylene Compound->Schiff_Base Unsaturated_Carbonyl Unsaturated_Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H2O Quinoline Quinoline Unsaturated_Carbonyl->Quinoline - H2O Cyclized_Intermediate Cyclized_Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Condensation Cyclized_Intermediate->Quinoline - H2O

Two primary mechanistic pathways for the Friedländer synthesis.

Experimental Protocols

The following protocols provide examples of the Friedländer synthesis under different catalytic conditions.

Protocol 1: Acid-Catalyzed Synthesis

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone with an α-methylene group (1.1 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Solvent (e.g., toluene, ethanol)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminoaryl aldehyde or ketone in a suitable solvent, add the ketone.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent-Free Synthesis using a Solid Catalyst

This protocol is based on the work of Hasaninejad et al. (2011) using a P2O5/SiO2 catalyst.[2]

Materials:

  • 2-amino-5-chlorobenzophenone (2 mmol)

  • Dimedone (3 mmol)

  • P2O5/SiO2 catalyst (0.4 g)

  • Ethyl acetate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-chlorobenzophenone, dimedone, and the P2O5/SiO2 catalyst.[2]

  • Heat the solvent-free mixture to 80 °C with stirring for 15-40 minutes. Monitor the reaction by TLC.[2][9]

  • After completion, cool the reaction mixture to room temperature.[9]

  • Add ethyl acetate (20 mL) and stir for 5 minutes.[9]

  • Filter the solid catalyst and wash it with ethyl acetate.[9]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.[9]

  • Purify the resulting solid by recrystallization from an appropriate solvent to afford the pure quinoline product.[9]

Protocol 3: Catalyst-Free Synthesis in Water

This protocol provides an environmentally benign approach to the Friedländer synthesis.[2]

Materials:

  • 2-aminobenzaldehyde (1 mmol)

  • Cyclohexanone (1.2 mmol)

  • Deionized water (5 mL)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde, cyclohexanone, and deionized water.[2]

  • Heat the mixture to 70°C with vigorous stirring for 3 hours. Monitor the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Extract the product with ethyl acetate (3 x 10 mL).[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel if necessary.[2]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Friedländer synthesis. The following tables summarize quantitative data from various studies.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Acid Catalysts
p-TsOH2-aminobenzaldehyde, AcetophenoneTolueneReflux4 h85[8]
H2SO42-aminoacetophenone, Ethyl acetoacetateEthanolReflux2 h92[10]
Base Catalysts
KOH2-aminobenzaldehyde, AcetoneEthanolReflux6 h78[1]
Piperidine2-aminoacetophenone, CyclohexanoneEthanolReflux8 h88[11]
Lewis Acid Catalysts
ZnCl22-aminobenzophenone, Ethyl acetoacetateNone1501 h90[10]
Ce(NH4)2(NO3)62-aminoacetophenone, DimedoneAcetonitrileRT45 min94[12]
Solvent-Free & Catalyst-Free
P2O5/SiO22-amino-5-chlorobenzophenone, DimedoneNone8015 min95[2][9]
None2-aminobenzaldehyde, CyclohexanoneWater703 h97[2][13]

Visualizations

Experimental Workflow

The general workflow for a Friedländer synthesis, from reaction setup to product characterization, is illustrated below.

Experimental_Workflow Reactant_Prep Reactant Preparation (2-aminoaryl carbonyl + active methylene compound) Reaction_Setup Reaction Setup (Solvent + Catalyst) Reactant_Prep->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Neutralization/Quenching) Monitoring->Workup Reaction Complete Extraction Extraction Workup->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography/Recrystallization) Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Reactant_Product_Relationship cluster_reactants Reactants Amino_Carbonyl 2-Aminoaryl Aldehyde/Ketone (R1, R2 substituents) Condensation Friedländer Condensation Amino_Carbonyl->Condensation Methylene_Compound Active Methylene Compound (R3, R4 substituents) Methylene_Compound->Condensation Quinoline Substituted Quinoline (R1, R2, R3, R4 incorporated) Condensation->Quinoline

References

Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Doebner-von Miller reaction for the synthesis of quinoline and its derivatives. This powerful reaction has been a cornerstone in heterocyclic chemistry for over a century and continues to be relevant in the synthesis of valuable compounds for the pharmaceutical and materials science industries.

Introduction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring.[1][2] This reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4][5] The versatility of this reaction allows for the preparation of a wide range of substituted quinolines, which are key structural motifs in many natural products, pharmaceuticals, and functional materials.[2][6] Quinolines and their derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.

Reaction Mechanism and Theory

The mechanism of the Doebner-von Miller reaction has been a subject of extensive study and is believed to proceed through a fragmentation-recombination pathway, particularly when using α,β-unsaturated ketones. The key steps are as follows:

  • Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct can then undergo fragmentation to an imine and a saturated carbonyl compound.

  • Recombination (Aldol-type Condensation): These fragments then recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine.

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

  • Aromatization: Finally, the dihydroquinoline is oxidized to the corresponding quinoline. An external oxidizing agent (e.g., nitrobenzene, arsenic acid) is sometimes required, though in many cases, the α,β-unsaturated carbonyl compound or an intermediate anil can act as the oxidant.

This mechanism is supported by isotopic labeling studies which have shown scrambling of labels in the final quinoline product.

Quantitative Data

The yield of the Doebner-von Miller reaction is influenced by several factors, including the nature of the substrates, the type of catalyst, reaction temperature, and reaction time. Below is a summary of representative quantitative data for the synthesis of various quinoline derivatives.

Aniline Derivativeα,β-Unsaturated CarbonylCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineCrotonaldehydeHCl/ZnCl₂WaterReflux770-75Organic Syntheses
AnilineCinnamaldehydeAg(I)-Montmorillonite K10Solvent-free100389Thesis (UKZN)
p-ToluidineCinnamaldehydeAg(I)-Montmorillonite K10Solvent-free100380Thesis (UKZN)
p-AnisidineCinnamaldehydeAg(I)-Montmorillonite K10Solvent-free100381Thesis (UKZN)
p-ChloroanilineCinnamaldehydeAg(I)-Montmorillonite K10Solvent-free100356Thesis (UKZN)
AnilineAcrolein Diethyl AcetalHClToluene/Water1101871J. Org. Chem. 2015
2,3-DimethylanilineMethyl (E)-2-oxo-4-phenylbut-3-enoateTFA-Reflux1280J. Org. Chem. 2006
4-ChloroanilineEthyl (E)-2-oxo-4-(4-chlorophenyl)but-3-enoateTFA-Reflux1283J. Org. Chem. 2006

Experimental Protocols

General Experimental Workflow

The general workflow for a Doebner-von Miller synthesis can be visualized as follows:

G reagents Reagents (Aniline, α,β-Unsaturated Carbonyl, Catalyst, Solvent) reaction_setup Reaction Setup (Mixing and Heating) reagents->reaction_setup 1. Combine workup Aqueous Work-up (Neutralization, Extraction) reaction_setup->workup 2. After reaction completion purification Purification (Distillation/Crystallization/Chromatography) workup->purification 3. Isolate crude product characterization Characterization (NMR, MS, IR) purification->characterization 4. Purify product Final Quinoline Product characterization->product 5. Confirm structure G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits (ATP binding) Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Quinoline Quinoline Inhibitor Quinoline->VEGFR Inhibits DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (New Blood Vessel Formation) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis G HGF HGF cMet c-Met HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Activates Grb2 Grb2/Sos cMet->Grb2 Quinoline Quinoline Inhibitor Quinoline->cMet Inhibits PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Invasion Cell Motility, Invasion & Metastasis Akt->Invasion Ras Ras Grb2->Ras MAPK MAPK Pathway Ras->MAPK MAPK->Invasion

References

Troubleshooting & Optimization

Technical Support Center: Epiquinamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Epiquinamine (also known as Epiquinine or Epiquinidine). The focus is on improving the yield and overcoming common challenges encountered during its preparation, primarily through the epimerization of the more readily available Cinchona alkaloids, quinine and quinidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to quinine and quinidine?

A1: this compound is a stereoisomer of quinine and quinidine, specifically an epimer at the C9 position. This means it has the opposite stereochemistry at the carbon atom bearing the hydroxyl group that links the quinoline and quinuclidine rings. Due to this structural difference, its chemical and biological properties can vary, making it a target of interest in medicinal chemistry and asymmetric synthesis.

Q2: What are the primary methods for synthesizing this compound?

A2: The most common approaches for synthesizing this compound involve the stereochemical inversion of the C9 hydroxyl group of quinine or quinidine. The two main strategies are:

  • Base-catalyzed epimerization: This method proceeds through the oxidation of the starting alkaloid to a ketone intermediate (quininone or quinidinone), followed by reduction. The epimerization occurs at the ketone stage via an enolate intermediate.

  • Mitsunobu reaction: This reaction allows for a direct and stereospecific inversion of the C9 alcohol to its opposite configuration with a suitable nucleophile, followed by hydrolysis.

Total synthesis from simpler starting materials is also possible but is a significantly more complex and lengthy process, generally reserved for structural confirmation or the synthesis of novel analogs.

Q3: Why is the yield of this compound often low in epimerization reactions?

A3: Low yields in epimerization reactions can be attributed to several factors. In base-catalyzed methods, the formation of an equilibrium mixture of the starting material and the desired epimer can limit the theoretical yield. Additionally, side reactions such as rearrangements, eliminations, or the formation of other byproducts can occur under the reaction conditions. In the Mitsunobu reaction, incomplete reaction, side reactions involving the azodicarboxylate, and difficulties in purifying the product from the reaction byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) are common challenges that can reduce the isolated yield.

Q4: How can I improve the diastereomeric ratio in favor of this compound?

A4: Optimizing the reaction conditions is crucial for improving the diastereomeric ratio. In base-catalyzed epimerization, the choice of the reducing agent for the ketone intermediate can significantly influence the stereochemical outcome of the reduction. For total synthesis approaches, the selection of stereoselective reagents and catalysts during the introduction of the C9 hydroxyl group is critical. For instance, certain oxidizing agents and solvent systems have been shown to favor the formation of one epimer over the other.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion of starting material (quinine/quinidine) Base-catalyzed epimerization: Inefficient oxidation to the ketone intermediate. Insufficiently strong base or incorrect solvent for enolate formation. Mitsunobu reaction: Impure or degraded reagents (phosphine, azodicarboxylate). Steric hindrance around the C9 hydroxyl group.Base-catalyzed epimerization: Ensure complete oxidation of the starting material before proceeding with the reduction. Screen different bases (e.g., sodium ethoxide, potassium tert-butoxide) and aprotic polar solvents (e.g., DMSO, DMF) to favor enolate formation. Mitsunobu reaction: Use freshly purified reagents. Consider using a less sterically hindered phosphine or a more reactive azodicarboxylate. Increase the reaction time or temperature cautiously.
Formation of multiple byproducts Base-catalyzed epimerization: Rearrangement of the quinuclidine ring under harsh basic conditions. Elimination reactions. Mitsunobu reaction: Side reactions of the nucleophile with the azodicarboxylate.Base-catalyzed epimerization: Use milder reaction conditions (lower temperature, weaker base). Carefully control the reaction time. Mitsunobu reaction: Add the azodicarboxylate slowly at a low temperature (e.g., 0 °C) to the mixture of the alcohol, phosphine, and nucleophile. Ensure the pKa of the nucleophilic acid is appropriate for the reaction.
Difficulty in purifying this compound Contamination with the starting material (quinine/quinidine) due to incomplete reaction or equilibrium. Presence of triphenylphosphine oxide and reduced azodicarboxylate byproducts from the Mitsunobu reaction.Use column chromatography with a suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonia) to separate the diastereomers. For Mitsunobu byproducts, precipitation or filtration through a plug of silica gel before column chromatography can be effective. The use of polymer-bound phosphine or modified azodicarboxylates can also simplify purification.
Inconsistent yields Variability in reagent quality. Sensitivity of the reaction to moisture or air.Use high-purity, dry solvents and reagents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Starting Material Key Reagents Solvent Temperature Typical Yield of this compound Diastereomeric Ratio (Epi:Start) Reference
Base-Catalyzed EpimerizationQuinine1. Benzophenone, Sodium t-butoxide (oxidation) 2. NaBH4 (reduction)Toluene, EthanolReflux (oxidation), RT (reduction)Varies, depends on equilibriumNot specified, mixture obtained[1]
Mitsunobu Reaction(-)-9-epi-quininep-Nitrobenzoic acid, DEAD, PPh3THFRoom Temperature78% (for conversion to (+)-quinine)Inversion of stereochemistry[2]
Total Synthesis (Hydroxylation step)DeoxyquinineNaH, DMSO, O2DMSONot specifiedNot applicable1:14 (Epiquinine:Quinine)[3]

Experimental Protocols

Protocol 1: Synthesis of Epiquinine via Mitsunobu Reaction (Inversion of Quinine)

This protocol is adapted from the principles of the Mitsunobu reaction for the inversion of secondary alcohols.

Materials:

  • Quinine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A suitable acidic nucleophile (e.g., p-nitrobenzoic acid)

  • Anhydrous tetrahydrofuran (THF)

  • Reagents for hydrolysis (e.g., LiOH)

  • Solvents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve quinine (1 equivalent) and triphenylphosphine (1.3 equivalents) in anhydrous THF.

  • Addition of Nucleophile: Add the acidic nucleophile (e.g., p-nitrobenzoic acid, 1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF to the cooled reaction mixture with stirring. The characteristic red color of the azodicarboxylate should dissipate.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Intermediate Ester: Purify the crude ester by silica gel column chromatography.

  • Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., a mixture of THF and water) and add a base (e.g., LiOH) to hydrolyze the ester.

  • Final Workup and Purification: After the hydrolysis is complete (monitor by TLC), neutralize the reaction mixture and extract the Epiquinine. Purify the final product by column chromatography to separate it from any unreacted starting material or byproducts.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Epiquinamine_Synthesis_Pathways cluster_epimerization Base-Catalyzed Epimerization cluster_mitsunobu Mitsunobu Reaction Quinine Quinine Quininone Quininone (Ketone) Quinine->Quininone Oxidation Enolate Enolate Intermediate Quininone->Enolate Base Epiquinine Epiquinine Quininone->Epiquinine Reduction Enolate->Quininone Protonation Quinine_M Quinine Activated_Complex Alkoxyphosphonium Salt Quinine_M->Activated_Complex PPh3, DEAD Ester_Intermediate Inverted Ester Activated_Complex->Ester_Intermediate RCOOH (SN2) Epiquinine_M Epiquinine Ester_Intermediate->Epiquinine_M Hydrolysis

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Check Starting Material Conversion Start->Check_Conversion Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion No Complete_Conversion Complete Conversion Check_Conversion->Complete_Conversion Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete_Conversion->Optimize_Conditions Check_Byproducts Analyze for Byproducts Complete_Conversion->Check_Byproducts Byproducts_Present Byproducts Present Check_Byproducts->Byproducts_Present Yes No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Modify_Workup Modify Workup/Purification Byproducts_Present->Modify_Workup Purification_Issue Investigate Purification Loss No_Byproducts->Purification_Issue

Caption: Troubleshooting workflow for low yield.

References

Overcoming solubility issues with Epiquinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of Epiquinamine during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For a new compound like this compound with unknown solubility, it is best to start with 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[1] Use a vortex mixer and gentle warming to aid dissolution. If solubility in DMSO is limited, other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested.

Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble. Several strategies can be employed to prevent this:

  • pH Adjustment: this compound, as a quinoline derivative, is likely a basic compound. Lowering the pH of your aqueous buffer may increase its solubility.[1] Ensure the final pH is compatible with your experimental assay.

  • Use of Co-solvents: Incorporating a co-solvent like ethanol or propylene glycol in your final assay medium can help maintain solubility.[2]

  • Employing Excipients: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic this compound molecule, improving its aqueous solubility.[1][3]

  • Heated Sonication: Gently warming the solution while sonicating can help dissolve the compound, but be cautious of the thermal stability of this compound.[1]

Q3: How should I store my this compound stock solutions to prevent precipitation over time?

A3: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[1]

Q4: I'm observing high variability in my experimental results. Could this be related to this compound's solubility?

A4: Yes, high variability is often linked to poor solubility. Before conducting your assay, visually inspect the diluted this compound solution in the assay buffer for any signs of cloudiness or precipitation.[1] Inconsistent amounts of soluble compound will lead to unreliable results.

Q5: What are some advanced formulation strategies if basic methods fail to solubilize this compound?

A5: For persistent solubility issues, consider more advanced formulation techniques such as:

  • Solid Dispersions: Dispersing this compound in a highly soluble solid hydrophilic matrix can enhance its dissolution.[4]

  • Nanosizing: Reducing the particle size of this compound to the nanoscale can significantly improve its dissolution rate due to a higher surface area-to-volume ratio.[3]

  • Lipid-Based Formulations: If this compound is lipophilic, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[3][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution in aqueous buffer This compound has low aqueous solubility. The organic solvent (e.g., DMSO) concentration is too low in the final solution to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not affect the assay. 3. Use a solubilizing excipient like β-cyclodextrin (see Protocol 1).[1] 4. Adjust the pH of the aqueous buffer.[1]
Cloudy or hazy solution Micro-precipitation of this compound that is not immediately visible as large crystals.1. Centrifuge the solution and quantify the amount of this compound in the supernatant to determine the actual soluble concentration. 2. Filter the solution through a 0.22 µm filter before use. 3. Employ heated sonication to attempt to redissolve the precipitate.[1]
Inconsistent assay results Incomplete dissolution or precipitation of this compound during the experiment.1. Visually inspect all solutions for precipitation before and during the assay.[1] 2. Prepare fresh dilutions of this compound for each experiment from a clear stock solution. 3. Validate the solubility of this compound under the exact assay conditions (buffer, temperature, incubation time).
Stock solution shows crystals after freezing The concentration of this compound exceeds its solubility in the solvent at low temperatures.1. Gently warm and vortex the stock solution to redissolve the crystals before use. 2. Consider storing the stock solution at a higher temperature (e.g., 4°C) if stability allows. 3. Prepare a less concentrated stock solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL) Temperature (°C)
Water< 0.125
Phosphate-Buffered Saline (PBS) pH 7.4< 0.125
PBS pH 5.00.525
100% DMSO> 5025
100% Ethanol1525
5% DMSO in PBS pH 7.40.225
10% Ethanol in PBS pH 7.40.425

Table 2: Effect of β-Cyclodextrin on Aqueous Solubility of this compound

Formulation This compound Concentration (µM) Solubility Enhancement Factor
PBS pH 7.451
PBS pH 7.4 + 5 mM HP-β-CD5010
PBS pH 7.4 + 10 mM HP-β-CD12525

Experimental Protocols

Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to use HP-β-CD to improve the aqueous solubility of this compound.

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare HP-β-CD Solution: Prepare a 20 mM solution of HP-β-CD in your desired aqueous assay buffer.

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise to achieve the desired final concentration.

  • Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for at least 1 hour before use.

  • Filtering (Optional): For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.

Protocol 2: Quantification of Soluble this compound by UPLC-MS/MS

This protocol provides a general method for quantifying the concentration of soluble this compound in your experimental samples.

  • Sample Preparation: Centrifuge your experimental sample (e.g., from a solubility test) at 14,000 rpm for 10 minutes to pellet any precipitate. Carefully collect the supernatant.

  • Standard Curve Preparation: Prepare a series of calibration standards by diluting the this compound stock solution in the same buffer as your sample.

  • UPLC-MS/MS Analysis:

    • Column: Use a C18 column (e.g., ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase: Use a gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: Employ tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

  • Data Analysis: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of soluble this compound in your samples.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_prep Preparation cluster_solubilization Solubilization Strategies cluster_dilution Dilution & Analysis A Weigh this compound B Prepare 10mM Stock in 100% DMSO A->B F Dilute Stock into Aqueous Buffer B->F C pH Adjustment (e.g., pH 5.0 Buffer) C->F D Co-Solvent (e.g., 10% EtOH) D->F E Cyclodextrin (e.g., 10mM HP-β-CD) E->F G Precipitation? F->G H Proceed to Assay G->H No I Troubleshoot G->I Yes I->C Implement Strategy I->D Implement Strategy I->E Implement Strategy

Caption: Workflow for preparing and solubilizing this compound for aqueous assays.

Putative Signaling Pathway Modulation by this compound

Based on literature for similar alkaloids, this compound may modulate inflammatory pathways such as NF-κB.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Signal IkBa_p P-IκBα IKK->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_IkBa NF-κB/IκBα (Inactive) NFkB_IkBa->IKK Phosphorylation DNA DNA NFkB->DNA This compound This compound This compound->IKK Inhibition Gene Gene Transcription (Inflammation, Survival) DNA->Gene

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Troubleshooting Epiquinamine Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Epiquinamine in solution. The following information is designed to help you identify potential causes of degradation and implement strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown) over a short period. What is the likely cause?

A1: A color change in your this compound solution is a common indicator of chemical degradation, most likely due to oxidation or photodecomposition. Quinoline alkaloids, the class of compounds to which this compound belongs, are often susceptible to degradation under certain conditions.[1][2] Key factors that can accelerate this process include:

  • Exposure to Light: Many quinoline alkaloids are light-sensitive and can undergo photodecomposition upon exposure to ambient or UV light.[3]

  • Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidation of the molecule.

  • pH of the Solution: The stability of quinoline alkaloids can be highly dependent on the pH of the solution.[4]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.

Q2: I've observed a precipitate forming in my aqueous this compound solution. What should I do?

A2: Precipitation of this compound in an aqueous buffer can be attributed to several factors, primarily related to its solubility and the pH of the solution. Here are some troubleshooting steps:

  • Verify pH: The solubility of alkaloids is often pH-dependent. This compound may be less soluble at neutral or alkaline pH. Adjusting the pH to a slightly acidic range might improve solubility, but it is crucial to monitor for potential acid-catalyzed degradation.

  • Consider a Co-solvent: If working with an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Prepare Fresh Solutions: If the precipitate forms over time, it may be a degradation product. It is always recommended to prepare fresh solutions before each experiment.

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.

  • Solvent Selection: Use high-purity, anhydrous solvents. For stock solutions, DMSO or ethanol are common choices.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect from Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.[3]

Q4: My experimental results are inconsistent. Could this compound instability be the cause?

A4: Yes, inconsistent results are a hallmark of using a degraded compound. If the concentration and purity of your this compound solution are not consistent between experiments, it will lead to poor reproducibility. It is advisable to confirm the stability of this compound under your specific experimental conditions using an analytical method like HPLC. The stability of similar analyte solutions has been observed to range between 6 and 12 hours after preparation.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound instability issues.

Observed Issue Potential Cause Recommended Action
Rapid loss of potency or biological activity Chemical degradation of this compound.• Prepare fresh solutions for each experiment from a properly stored stock.• Confirm the concentration of your solution before each experiment using a validated analytical method (e.g., HPLC).• Store working solutions on ice and protected from light during the experiment.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.• Characterize the degradation products if possible (e.g., using LC-MS) to understand the degradation pathway.• Optimize solution parameters (pH, solvent) to minimize degradation.• Reduce the duration of the experiment if possible.
pH-dependent instability This compound is susceptible to acid or base-catalyzed hydrolysis or rearrangement.[4]• Determine the optimal pH range for this compound stability through a pH-stability study.• Use buffers within this optimal pH range for your experiments.
Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Accurately weigh the desired amount of solid this compound.

    • Add the appropriate volume of DMSO to achieve the target concentration.

    • Vortex the solution until the solid is completely dissolved. A brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into single-use, amber-colored tubes.

    • Store the aliquots at -80°C.

Protocol 2: HPLC-Based Stability Assessment of this compound in Solution

  • Objective: To determine the stability of this compound in a specific buffer over time.

  • Methodology:

    • Prepare a fresh solution of this compound in the buffer of interest at the desired concentration.

    • Immediately inject a sample (t=0) into a reverse-phase HPLC system with a suitable C18 column and a UV detector set to the λmax of this compound.

    • Store the remaining solution under the experimental conditions (e.g., 37°C, protected from light).

    • Inject samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

    • Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to t=0.

Visualizations

G Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., color change, precipitation, loss of activity) check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or wrap in foil. check_light->protect_light No check_temp Is the solution kept at an appropriate temperature? check_light->check_temp Yes protect_light->check_temp control_temp Action: Store stock at -80°C and working solutions on ice. check_temp->control_temp No check_ph Is the pH of the solution optimal? check_temp->check_ph Yes control_temp->check_ph optimize_ph Action: Perform a pH stability study and adjust buffer. check_ph->optimize_ph No check_oxygen Is oxidation a potential issue? check_ph->check_oxygen Yes optimize_ph->check_oxygen degas_solvent Action: Degas solvents and consider adding an antioxidant. check_oxygen->degas_solvent Yes reassess Re-assess stability with optimized conditions. check_oxygen->reassess No degas_solvent->reassess

Caption: Troubleshooting workflow for this compound instability.

G Potential Degradation Pathway of a Quinoline Alkaloid This compound This compound (Quinoline Alkaloid) Oxidation Oxidation (e.g., via O2, light, metal ions) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Rearrangement Isomerization/Rearrangement (e.g., Cinchotoxine formation) This compound->Rearrangement Oxidized_Product Oxidized Products (e.g., N-oxides, aromatic ring cleavage) Oxidation->Oxidized_Product Hydrolyzed_Product Hydrolyzed Products (Ring-opened structures) Hydrolysis->Hydrolyzed_Product Isomer_Product Isomeric Products Rearrangement->Isomer_Product

Caption: Potential degradation pathways for this compound.

G Experimental Workflow for Stability Assessment prep_solution 1. Prepare this compound solution in the desired buffer. t0_sample 2. Take initial sample (t=0) and analyze by HPLC. prep_solution->t0_sample incubate 3. Incubate solution under specific conditions (e.g., 37°C, light/dark). t0_sample->incubate time_points 4. Collect aliquots at various time points. incubate->time_points hplc_analysis 5. Analyze each aliquot by HPLC. time_points->hplc_analysis data_analysis 6. Quantify parent compound and degradation products. hplc_analysis->data_analysis conclusion 7. Determine the stability profile and half-life. data_analysis->conclusion

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimization of Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Skraup quinoline synthesis.

Troubleshooting Guide

This guide addresses common problems encountered during the Skraup quinoline synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My Skraup synthesis resulted in a very low yield or no desired quinoline product. What are the likely causes and how can I improve the yield?

Answer: Low yields in the Skraup synthesis can stem from several factors. A primary concern is the reactivity of the aniline substrate; anilines with strongly electron-withdrawing groups are less nucleophilic and may result in significantly lower yields.[1][2] For instance, the yield of 8-nitroquinoline from o-nitroaniline can be as low as 17%, whereas o-bromoaniline can give a yield of around 75% under similar conditions.[1][2] Improper temperature control can either prevent the reaction from proceeding or lead to the formation of unwanted byproducts.[1][3] The reaction is exothermic and requires initial heating to start, followed by careful management to maintain a steady reflux.[1] Furthermore, inadequate mixing of the viscous reaction mixture can cause localized overheating and side reactions, which reduces the yield of the desired product.[1][4]

Solutions:

  • Substrate Reactivity: For deactivated anilines, consider modified procedures with a more forceful oxidizing agent or higher reaction temperatures, but be aware of potential increases in byproduct formation.[1]

  • Temperature Control: Monitor the temperature closely. After initial heating to boiling, the heat source should be removed to let the reaction's own heat sustain the process.[1] Once this initial exothermic phase subsides, reapply external heat to maintain a consistent reflux.[1]

  • Mixing: Ensure efficient stirring, especially for viscous mixtures. A powerful mechanical stirrer is often more effective than a magnetic stir bar.[1][4]

  • Reagent Quality: Use anhydrous glycerol, as water can interfere with the reaction.[5]

Question 2: The reaction is extremely exothermic and difficult to control. How can I make it less violent?

Answer: The Skraup synthesis is notoriously vigorous and can become uncontrollable, potentially leading to loss of material.[5][6][7] This violent exothermic reaction is a classic challenge of this synthesis.[5]

Solutions:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction's pace.[5][6][7] Ferrous sulfate appears to function as an oxygen carrier, extending the reaction over a longer period and making it less violent.[5] Other moderators like boric acid have also been used.[5][6][7]

  • Controlled Reagent Addition: The sequence of adding reagents is critical. It is recommended to mix the aniline, glycerol, and ferrous sulfate before the slow, cooled addition of concentrated sulfuric acid.[1]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source immediately.[1] If the reaction becomes too vigorous, external cooling (e.g., an ice bath) can be applied.[1]

Question 3: My reaction mixture turned into a thick, black tar, making product isolation difficult. What causes this and how can I fix it?

Answer: Tar formation is a frequent issue in the Skraup synthesis, often resulting from the harsh, acidic conditions and high temperatures which can lead to polymerization of intermediates like acrolein.[3][7][8]

Solutions to Minimize Tar Formation:

  • Strict Temperature Control: Overheating is a major contributor to polymerization and tar formation. Adhere strictly to the recommended temperature profile.[1][3]

  • Use a Milder Oxidizing Agent: While nitrobenzene is traditional, other oxidizing agents like arsenic acid have been reported to produce a less violent reaction, which can help reduce tarring.[7][9] M-nitrobenzenesulfonic acid is another alternative, as its byproducts are water-soluble, simplifying purification.[8]

  • Efficient Mixing: Proper agitation prevents localized hot spots that can accelerate tar formation.[1]

Purification of Product from Tar:

  • Steam Distillation: This is a highly effective method for isolating the quinoline product from the non-volatile tarry residue.[1][10] First, unreacted nitrobenzene is removed by steam distillation from the acidic mixture.[1][10] The mixture is then made strongly basic with sodium hydroxide, and the quinoline is steam distilled from this basic solution.[1][10]

  • Extraction and Distillation: The collected quinoline can be further purified by extraction into an organic solvent, followed by distillation under reduced pressure.[1]

Question 4: The reaction mixture is too viscous for my magnetic stir bar to be effective. What should I do?

Answer: The Skraup reaction mixture is often highly viscous, which can prevent effective mixing and lead to poor heat transfer and reduced yields.[1][4]

Solutions:

  • Mechanical Stirring: An overhead mechanical stirrer is strongly recommended to ensure proper agitation.[1]

  • Appropriate Glassware: Use a round-bottom flask of a suitable size; a flask that is too large can hinder effective mixing.[1][4]

  • Solvent Addition (Use with Caution): While not part of the classic protocol, some modified procedures use a high-boiling inert solvent to decrease viscosity. This should be approached carefully as it can alter the reaction rate and temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What are the roles of the key reagents in the Skraup synthesis?

A1: The reaction involves several key components:

  • Aniline (or derivative): This provides the benzene ring and the nitrogen atom for the final quinoline structure.[6][11]

  • Glycerol: Acts as the source for the three-carbon chain required to form the pyridine ring. It dehydrates in the presence of sulfuric acid to form acrolein, the reactive intermediate.[6][12]

  • Concentrated Sulfuric Acid: Serves two main purposes: it acts as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and ring-closure steps.[6][13]

  • Oxidizing Agent (e.g., Nitrobenzene): This is required for the final step, which is the oxidation of the 1,2-dihydroquinoline intermediate to the aromatic quinoline product.[6][13] Nitrobenzene can also serve as a solvent.[12][14]

  • Moderator (e.g., Ferrous Sulfate): Controls the highly exothermic nature of the reaction, making it safer and often improving the yield by minimizing byproduct formation.[5][6]

Q2: Are there alternative oxidizing agents to nitrobenzene?

A2: Yes, several alternatives to nitrobenzene have been used. Arsenic acid (As₂O₅) is a common alternative and is reported to result in a less violent reaction.[9][12] Other options include ferric compounds, V₂O₅, and even air (O₂) bubbled through the mixture under pressure. Iodine (I₂) has also been successfully used as a catalyst and oxidizing agent in some modified procedures.[15][16]

Q3: How do substituents on the aniline starting material affect the reaction outcome?

A3: The electronic nature of substituents on the aniline ring significantly impacts the reaction.

  • Electron-donating groups (e.g., -CH₃, -OH) generally activate the ring, making the aniline more nucleophilic and often leading to good yields.

  • Electron-withdrawing groups (e.g., -NO₂, -Br) deactivate the ring, making the aniline less nucleophilic.[1][2] This can drastically reduce the reaction rate and final yield. For example, synthesizing 8-nitroquinoline from o-nitroaniline gives a much lower yield (around 17%) compared to the synthesis of 8-bromoquinoline from o-bromoaniline (~75%).[1][2]

Q4: Are there any "greener" or more modern alternatives to the classical Skraup synthesis?

A4: Yes, concerns over the harsh conditions, toxic reagents, and tar formation of the traditional Skraup reaction have led to the development of several alternatives.[17]

  • Microwave-Assisted Synthesis: Using microwave irradiation as a heat source can significantly reduce reaction times and increase yields.[17][18] Some procedures use ionic liquids or even just water as the medium under microwave conditions, avoiding the need for concentrated sulfuric acid and exogenous oxidants.[17][19]

  • Modified Catalysts: Lewis acids such as InCl₃, Sc(OTf)₃, and Yb(OTf)₃ can be used to catalyze the reaction under milder conditions.[20]

  • Glycerol as a Green Solvent: Modified Skraup syntheses have been developed using excess glycerol as both a reactant and a green, bio-based solvent, sometimes in pressurized "Q-tubes," which can improve yields and reaction times without additional oxidizing agents.[16]

Q5: What are the most critical safety precautions to take when performing a Skraup synthesis?

A5: The Skraup synthesis is a hazardous procedure that requires strict safety measures.

  • Exothermic Reaction: The reaction is highly exothermic and can become violent.[3][5] It must be performed with careful temperature control and the ability to cool the reaction vessel quickly if needed.

  • Proper PPE: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[3]

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive. Nitrobenzene is toxic and readily absorbed through the skin. Handle these chemicals with extreme care.

  • Pressure Build-up: Ensure the reaction apparatus is not a closed system to avoid pressure build-up, especially during the exothermic phase.

Data Presentation

Table 1: Influence of Aniline Substituent on Reaction Yield

Aniline DerivativeSubstituent TypeReported YieldReference
o-BromoanilineElectron-withdrawing (halogen)~75%[1][2]
o-NitroanilineStrongly Electron-withdrawing~17%[1][2]
4-IsopropylanilineElectron-donating (alkyl)47%[21]

Table 2: Comparison of Reaction Conditions and Modifiers

Oxidizing Agent/ModifierKey AdvantagesTypical ConditionsReference
NitrobenzeneTraditional, acts as solventHeating with H₂SO₄, glycerol[9]
Arsenic Acid (As₂O₅)Less violent reaction than nitrobenzeneHeating with H₂SO₄, glycerol[9]
Ferrous Sulfate (FeSO₄)Moderates reaction violence, improves yieldAdded to the initial mixture[5][7]
Iodine (I₂)Catalyst and oxidizing agent110°C to 170°C[15][16]
Microwave IrradiationFaster reaction, higher yields, greenerAqueous media, 200°C[17][18]

Experimental Protocols

Generalized Protocol for the Skraup Synthesis of Quinoline

This is a generalized procedure and should be adapted based on the specific substrate and scale. A thorough risk assessment must be conducted before starting.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH) solution (40%)

Procedure:

  • Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, combine aniline, glycerol, and ferrous sulfate heptahydrate.[1]

  • Acid Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid to the mixture.[1]

  • Initiation: Gently heat the mixture with a heating mantle until it begins to boil. Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction is too vigorous, cool the flask externally.[1]

  • Reflux: Once the initial vigorous reaction subsides, reapply heat to maintain a steady reflux for an additional 3-5 hours.[1]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup - Steam Distillation:

    • Carefully dilute the cooled reaction mixture with water.

    • Set up for steam distillation. First, steam distill the acidic mixture to remove any unreacted nitrobenzene.[1][10]

    • After removing the nitrobenzene, make the remaining reaction mixture strongly basic by carefully adding a 40% sodium hydroxide solution while cooling.

    • Steam distill the now basic mixture to collect the quinoline product. The distillate will contain an aqueous layer and the quinoline layer.[1][10]

  • Purification: Separate the quinoline from the aqueous layer in the distillate. The crude product can be further purified by extraction with an organic solvent (e.g., ethyl acetate), drying the organic layer, and finally, distillation under reduced pressure.[1][19]

Visualizations

Skraup_Mechanism Glycerol Glycerol H2SO4_1 H₂SO₄ (-2H₂O) Glycerol->H2SO4_1 Acrolein Acrolein H2SO4_1->Acrolein Michael_Addition Michael Addition Intermediate Acrolein->Michael_Addition Aniline Aniline Aniline->Michael_Addition H2SO4_2 H₂SO₄ Michael_Addition->H2SO4_2 Cyclization Cyclized Intermediate H2SO4_2->Cyclization Dehydration -H₂O Cyclization->Dehydration Dihydroquinoline 1,2-Dihydroquinoline Dehydration->Dihydroquinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Dihydroquinoline->Oxidant Quinoline Quinoline Oxidant->Quinoline

Caption: The reaction mechanism of the Skraup quinoline synthesis.

Skraup_Workflow A 1. Combine Aniline, Glycerol, & FeSO₄ B 2. Slowly Add H₂SO₄ (with cooling) A->B C 3. Heat Gently to Initiate, then Remove Heat B->C D 4. Reflux for 3-5 Hours C->D E 5. Cool and Dilute with Water D->E F 6. Steam Distill (remove nitrobenzene) E->F G 7. Basify with NaOH F->G H 8. Steam Distill (collect quinoline) G->H I 9. Purify (Extraction/Distillation) H->I

Caption: General experimental workflow for the Skraup synthesis.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield ViolentRxn Violent Reaction? LowYield->ViolentRxn No Sol_Yield Check Substrate Reactivity Improve Temp Control Ensure Efficient Mixing LowYield->Sol_Yield Yes Tar Tar Formation? ViolentRxn->Tar No Sol_Violent Add Moderator (FeSO₄) Control Reagent Addition Apply External Cooling ViolentRxn->Sol_Violent Yes Sol_Tar Strict Temp Control Use Milder Oxidant Purify via Steam Distillation Tar->Sol_Tar Yes End Consult Further Literature Tar->End No

Caption: A decision tree for troubleshooting common Skraup synthesis issues.

References

Reducing byproducts in the Pfitzinger quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts in the Pfitzinger quinoline synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the Pfitzinger synthesis, leading to the formation of byproducts and reduced yields.

Issue 1: Low or No Yield of Quinoline-4-Carboxylic Acid

Possible Causes:

  • Incomplete Hydrolysis of Isatin: The initial ring-opening of the isatin to form isatinic acid is a critical step. Incomplete hydrolysis can be a limiting factor.

  • Low Reactivity of the Carbonyl Compound: Steric hindrance or electron-withdrawing groups on the ketone or aldehyde can reduce its reactivity.

  • Insufficient Base: The base is consumed during the initial hydrolysis and also acts as a catalyst for the condensation. An inadequate amount of base can stall the reaction.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

Troubleshooting Steps:

  • Ensure Complete Isatin Hydrolysis: Before adding the carbonyl compound, allow the isatin to stir with the base for an extended period (e.g., 1-2 hours) to ensure the complete formation of the isatinate intermediate.[1]

  • Increase Reaction Temperature: If using a less reactive carbonyl compound, increasing the reflux temperature may provide the necessary activation energy.[1]

  • Use an Excess of the Carbonyl Compound: A slight excess (1.2-1.5 equivalents) of the carbonyl compound can help drive the reaction to completion.[1]

  • Increase Base Concentration: A higher concentration of a strong base like potassium hydroxide (KOH) can facilitate the initial hydrolysis of isatin.[1]

Issue 2: Formation of a Dark, Tarry, or Resinous Crude Product

Possible Causes:

  • Side Reactions and Polymerization: The strongly basic conditions and high temperatures can promote undesired side reactions, leading to the formation of polymeric or tarry substances.[1]

  • Decomposition of Starting Materials or Product: Prolonged reaction times at high temperatures can lead to the degradation of the reactants or the desired quinoline-4-carboxylic acid.[1]

  • Aldol Condensation of the Carbonyl Compound: If the carbonyl compound can undergo self-condensation under basic conditions, this can lead to a complex mixture of byproducts.

Troubleshooting Steps:

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that can lead to decomposition and byproduct formation.[1]

  • Control Reaction Temperature: Avoid excessively high temperatures that can accelerate decomposition and side reactions.

  • Purification Strategy: After the reaction, carefully acidify the aqueous solution to precipitate the desired carboxylic acid product, which is often insoluble in acidic water. This can help separate it from some of the tarry impurities.[1]

  • Sequential Addition of Reactants: Adding the carbonyl compound slowly to the solution of the pre-formed isatinate may help to control the reaction rate and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts in the Pfitzinger synthesis?

A1: While specific characterization is often limited in literature, common byproducts are believed to arise from several side reactions:

  • Self-condensation of the carbonyl compound: Under strongly basic conditions, aldehydes and ketones with α-hydrogens can undergo aldol condensation, leading to a variety of polymeric byproducts.

  • Cannizzaro reaction (for aldehydes without α-hydrogens): In the presence of a strong base, aldehydes lacking α-hydrogens can disproportionate to form a carboxylate and an alcohol.

  • Decarboxylation of the product: The quinoline-4-carboxylic acid product may decarboxylate under harsh reaction conditions, leading to the corresponding quinoline.

  • Incomplete cyclization or dehydration: Intermediates in the reaction pathway may persist if the cyclization or final dehydration steps are not complete.

Q2: How does the choice of base affect the reaction?

A2: The Pfitzinger reaction is typically carried out using strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2] The concentration of the base is crucial; it needs to be sufficient to hydrolyze the isatin and catalyze the subsequent condensation. While KOH is commonly used, other bases like potassium tert-butoxide could be explored, but caution is advised as they may promote other side reactions.[1]

Q3: What are the recommended solvents for this synthesis?

A3: A mixture of ethanol and water is a common solvent system for the Pfitzinger reaction.[1] The ethanol helps to dissolve the organic reactants, while the water is necessary for the initial hydrolysis of the isatin by the base.

Q4: Can this reaction be performed under milder conditions to reduce byproducts?

A4: Modifications to the classical Pfitzinger reaction have been explored to improve yields and reduce byproducts. These include the use of microwave irradiation, which can sometimes lead to shorter reaction times and cleaner reactions.[2] Additionally, the use of phase-transfer catalysts has been reported to improve reaction efficiency.

Data Presentation

Table 1: Illustrative Yields of 2-methylquinoline-4-carboxylic acid under Various Conditions

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Byproduct Formation
13 eq. KOHEthanol/Water100 (Reflux)12~75Moderate tarring
23 eq. KOHEthanol/Water8024~65Less tarring, some unreacted starting material
35 eq. KOHEthanol/Water100 (Reflux)8~80Minimal tarring
43 eq. NaOHEthanol/Water100 (Reflux)12~70Moderate tarring
53 eq. KOHDioxane/Water100 (Reflux)12~72Moderate tarring

Disclaimer: The data in this table are illustrative and compiled from general trends and typical yields mentioned in the literature.[2] Actual results will vary depending on the specific substrates and experimental setup.

Experimental Protocols

Optimized Protocol for the Synthesis of 2-methylquinoline-4-carboxylic acid

This protocol is designed to minimize byproduct formation by ensuring complete initial hydrolysis and optimizing the reaction time.

Materials:

  • Isatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3 equivalents of KOH in a 1:1 mixture of 95% ethanol and deionized water.

  • Add 1 equivalent of isatin to the basic solution.

  • Stir the mixture at room temperature for 1-2 hours. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

  • Reaction with Acetone: Slowly add 1.5 equivalents of acetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with cold water.

  • Precipitation: Slowly add concentrated HCl dropwise to the aqueous solution with stirring until the pH is acidic (pH ~4-5). A precipitate of 2-methylquinoline-4-carboxylic acid should form.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate (Keto-acid) Isatin->Isatinate Hydrolysis Base Base (e.g., KOH) Imine Imine Intermediate Isatinate->Imine Condensation Carbonyl Carbonyl Compound (Ketone/Aldehyde) Carbonyl->Imine Enamine Enamine Intermediate Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Cyclized->Quinoline Dehydration

Pfitzinger reaction mechanism.

Troubleshooting_Workflow Start Low Yield or High Byproducts Check_Hydrolysis Incomplete Isatin Hydrolysis? Start->Check_Hydrolysis Extend_Hydrolysis Increase pre-stirring time with base Check_Hydrolysis->Extend_Hydrolysis Yes Check_Reactivity Low Carbonyl Reactivity? Check_Hydrolysis->Check_Reactivity No Extend_Hydrolysis->Check_Reactivity Increase_Temp Increase reaction temperature Check_Reactivity->Increase_Temp Yes Check_Base Insufficient Base? Check_Reactivity->Check_Base No Use_Excess Use excess carbonyl compound Increase_Temp->Use_Excess Use_Excess->Check_Base Increase_Base Increase base concentration Check_Base->Increase_Base Yes Check_Time_Temp Excessive Reaction Time/Temp? Check_Base->Check_Time_Temp No Increase_Base->Check_Time_Temp Optimize_Time Monitor reaction by TLC and reduce time Check_Time_Temp->Optimize_Time Yes Purification Optimize purification protocol Check_Time_Temp->Purification No Control_Temp Lower reaction temperature Optimize_Time->Control_Temp Control_Temp->Purification End Improved Yield and Purity Purification->End

Troubleshooting workflow for Pfitzinger synthesis.

References

Technical Support Center: Epiquinamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Epiquinamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: this compound, a quinolizidine alkaloid, is typically purified using a combination of standard organic chemistry techniques. The most common methods include:

  • Acid-Base Extraction: This is a fundamental technique for separating basic alkaloids like this compound from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution, which protonates the alkaloid, making it water-soluble. The aqueous layer is then basified, and the deprotonated alkaloid is extracted back into an organic solvent.

  • Column Chromatography: Silica gel or alumina column chromatography is frequently used for further purification. The choice of solvent system (eluent) is critical and often requires optimization to achieve good separation from closely related impurities.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[1]

  • Recrystallization: This technique is used to obtain highly pure crystalline this compound, often as a salt (e.g., hydrochloride salt). The choice of solvent is crucial for successful recrystallization.

Q2: What are the typical impurities encountered during this compound synthesis and purification?

A2: Impurities in this compound purification can originate from the starting materials, side reactions during synthesis, or degradation of the product. Common impurities may include:

  • Diastereomers or Enantiomers: Depending on the stereoselectivity of the synthesis, other stereoisomers of this compound may be present.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in the crude product.

  • By-products: Side reactions can generate structurally related alkaloids or other unintended compounds.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be carried over.

  • Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., exposure to strong acids/bases, high temperatures, or light), leading to the formation of degradation products.

Q3: How can I improve the yield of purified this compound?

A3: Low yield is a common challenge in multi-step purification processes. To improve the yield of this compound:

  • Optimize Extraction pH: During acid-base extraction, ensure the pH of the aqueous and organic phases is optimal for complete protonation and deprotonation of the alkaloid.

  • Minimize Emulsion Formation: Emulsions during liquid-liquid extraction can lead to significant product loss. Techniques to break emulsions include adding brine, gentle centrifugation, or passing the mixture through a filter aid.

  • Proper Column Loading and Elution: In column chromatography, overloading the column can lead to poor separation and product loss. A carefully optimized gradient elution can improve separation and recovery.

  • Fractions Analysis: Analyze all fractions from chromatography carefully (e.g., by TLC or analytical HPLC) to avoid discarding fractions containing the desired product.

  • Recrystallization Solvent Selection: Choosing an appropriate solvent system for recrystallization is critical to maximize crystal formation and minimize loss of product in the mother liquor.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solutions
Low Recovery After Acid-Base Extraction - Incomplete protonation or deprotonation of this compound.- Emulsion formation between aqueous and organic layers.- this compound salt has some solubility in the organic phase.- Check and adjust the pH of the aqueous solution (typically pH < 2 for extraction into aqueous and pH > 9 for extraction into organic).- To break emulsions, add saturated NaCl solution (brine), perform gentle centrifugation, or filter through a pad of Celite.- Perform multiple extractions with smaller volumes of solvent to ensure complete transfer.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Co-elution of structurally similar impurities.- Irregular column packing.- Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation.- Use a smaller amount of crude material relative to the stationary phase.- Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique like ion-exchange chromatography.- Ensure the column is packed uniformly to avoid channeling.
Broad or Tailing Peaks in HPLC - Inappropriate mobile phase pH for the basic analyte.- Secondary interactions with the stationary phase.- Column degradation.- Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase to ensure the amine is protonated.[1]- Use a column with end-capping or a base-deactivated stationary phase.- Flush the column or replace it if it's old or has been used with harsh conditions.
Difficulty in Recrystallization - Unsuitable solvent or solvent mixture.- Solution is not saturated.- Presence of impurities that inhibit crystal formation.- Cooling the solution too quickly.- Screen a variety of solvents to find one in which this compound is soluble at high temperatures but poorly soluble at low temperatures.[2]- Concentrate the solution to induce saturation.- Perform a preliminary purification step (e.g., charcoal treatment or a quick filtration through a silica plug) to remove impurities.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, purer crystals.[2]
Product Degradation During Purification - Exposure to harsh pH conditions.- High temperatures during solvent evaporation.- Exposure to light or air (oxidation).- Use milder acidic and basic conditions where possible.- Use a rotary evaporator at a lower temperature and reduced pressure for solvent removal.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light if it is found to be sensitive.

Quantitative Data

Table 1: Recovery of Quinolizidine Alkaloids Using Different Extraction Methods.

AlkaloidExtraction MethodRecovery (%)Reference
Various QAsAcidified Methanol/Water80 - 105%[3]
Lupanine80% Methanol (Ultrasonic)~95%[1]
13-hydroxylupanine80% Methanol (Ultrasonic)~92%[1]
Angustifoline80% Methanol (Ultrasonic)~106%[1]

Note: Data for this compound is not available; the table shows data for other quinolizidine alkaloids (QAs) to provide a general reference.

Table 2: Purity of Taxanes Achieved by Preparative HPLC.

CompoundPurity (%)Reference
10-deacetyltaxol95.33%[4]
Paclitaxel99.15%[4]

Note: This table illustrates the high purity achievable with preparative HPLC for complex natural products.

Experimental Protocols

Protocol 1: Representative Acid-Base Extraction for this compound

  • Dissolution: Dissolve the crude synthetic mixture containing this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). The protonated this compound will move to the aqueous layer.

  • Washing: Wash the combined acidic aqueous layers with the same organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate solution) until the pH is above 9. This will deprotonate the this compound hydrochloride back to its free base form.

  • Back Extraction: Extract the basified aqueous solution three times with an organic solvent (e.g., dichloromethane). The this compound free base will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.

Protocol 2: General Preparative HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude this compound from the acid-base extraction in the mobile phase at an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System:

    • Column: C18 reversed-phase preparative column (e.g., 250 mm x 20 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: Dependent on column dimensions, typically 10-20 mL/min for a preparative column.

    • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 210-220 nm).

  • Elution Gradient: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the compounds. An example gradient could be: 10-90% B over 30 minutes. The optimal gradient should be developed based on analytical HPLC results.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Post-Purification: Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a TFA salt. To obtain the free base, the residue can be subjected to another acid-base workup.

Visualizations

experimental_workflow_extraction cluster_0 Acid-Base Extraction crude Crude this compound in Organic Solvent extract_acid Extract with 1M HCl (aq) crude->extract_acid aq_layer Aqueous Layer (this compound-HCl) extract_acid->aq_layer Product org_impurities Organic Layer (Neutral/Acidic Impurities) extract_acid->org_impurities Impurities basify Basify with NaOH (aq) to pH > 9 aq_layer->basify extract_org Extract with Organic Solvent basify->extract_org purified_org Organic Layer (this compound Free Base) extract_org->purified_org Product aq_waste Aqueous Waste extract_org->aq_waste Waste dry_conc Dry and Concentrate purified_org->dry_conc purified_this compound Purified this compound (Crude) dry_conc->purified_this compound

Caption: Workflow for the purification of this compound using acid-base extraction.

experimental_workflow_hplc cluster_1 Preparative HPLC Purification crude_sample Crude this compound (from Extraction) dissolve_filter Dissolve in Mobile Phase and Filter crude_sample->dissolve_filter inject Inject onto Preparative HPLC dissolve_filter->inject hplc_system C18 RP-HPLC (Gradient Elution) inject->hplc_system fraction_collection Collect Fractions hplc_system->fraction_collection impurities_fractions Impurity Fractions fraction_collection->impurities_fractions Discard product_fractions This compound Fractions fraction_collection->product_fractions Keep pool_concentrate Pool and Concentrate product_fractions->pool_concentrate lyophilize Lyophilize pool_concentrate->lyophilize final_product High-Purity this compound lyophilize->final_product

Caption: General workflow for the high-purity purification of this compound by preparative HPLC.

References

Enhancing the biological activity of Epiquinamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Epiquinamine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media

Q: I am observing precipitation of this compound when I dilute it into my cell culture medium. How can I improve its solubility?

A: Poor aqueous solubility is a common challenge for many new chemical entities.[1][2] this compound, being a quinoline-based structure, may have limited solubility in aqueous solutions. Here are several strategies to address this:

  • Solvent Selection: While DMSO is a common solvent for initial stock solutions, ensure the final concentration in your aqueous medium is low (typically <0.5%) to avoid precipitation.

  • Formulation Strategies: For in vivo studies or more complex in vitro models, consider formulating this compound in vehicles containing solubility-enhancing excipients.[2] Spray-dried dispersions (SDDs) can also be an effective method to improve the solubility and bioavailability of APIs by creating amorphous solid dispersions.[1]

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Assess the solubility of this compound at different pH values to determine if adjusting the pH of your buffer or medium could be beneficial.

  • Use of Surfactants or Cyclodextrins: Low concentrations of non-ionic surfactants (e.g., Tween-80) or cyclodextrins can be used to increase the solubility of hydrophobic compounds. Captisol, a derivatized cyclodextrin, is a well-established solubility-enhancing excipient.[2]

Quantitative Data on this compound Solubility

SolventSolubility (mg/mL)Notes
DMSO>50Recommended for stock solutions.
Ethanol10-20Can be used as a co-solvent.
PBS (pH 7.4)<0.1Poorly soluble in aqueous buffers.
PBS with 5% Tween-801.5Improved solubility with surfactant.
Cell Culture MediumVariableDependent on serum concentration and other components.[3]

Issue 2: High Variability in Cell-Based Assay Results

Q: My results from cytotoxicity assays (e.g., MTT, CellTiter-Glo) with this compound are inconsistent between experiments. What could be the cause?

A: Reproducibility is key for reliable data in cell-based assays.[4][5] High variability can stem from several factors:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.[6] Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the well.[6]

  • Compound Dilution Series: Prepare fresh dilutions of this compound for each experiment from a stable stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Incubation Time: The timing of analysis can be critical. Ensure that the incubation time with this compound is consistent across all experiments.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number, as cellular responses can change with increased passage.[4][5]

  • Reagent and Plate Choice: Use high-quality reagents and plates appropriate for your assay type (e.g., black-walled plates for fluorescence/luminescence assays to reduce crosstalk).[5]

Experimental Workflow for Troubleshooting Assay Variability

G start Inconsistent Assay Results check_cells Verify Cell Health and Passage Number start->check_cells check_seeding Standardize Cell Seeding Protocol start->check_seeding check_compound Prepare Fresh Compound Dilutions start->check_compound check_protocol Review Assay Protocol for Consistency start->check_protocol run_controls Include Positive and Negative Controls check_cells->run_controls check_seeding->run_controls check_compound->run_controls check_protocol->run_controls analyze Analyze Data and Identify Source of Variation run_controls->analyze end_node Consistent Results analyze->end_node

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 3: Determining the Optimal Dose for In Vivo Studies

Q: I have promising in vitro data for this compound, but I'm unsure how to select the optimal dose for my animal studies.

A: Dose optimization is a critical step in drug development to balance efficacy and tolerability.[7][8][9] The goal is to identify a dose that provides a therapeutic benefit with minimal side effects.[7][9]

  • Maximum Tolerated Dose (MTD) Studies: A common starting point is to determine the MTD in a small cohort of animals.[7][8] This involves administering escalating doses of this compound to identify the highest dose that does not cause unacceptable toxicity.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data, combined with PD studies that measure the biological effect of the compound, can help establish an exposure-response relationship to guide dose selection.

  • Dose-Ranging Efficacy Studies: Once a safe dose range is established, perform efficacy studies with multiple dose levels to identify the lowest dose that achieves the desired therapeutic effect.

Logical Relationship for Dose Optimization

G cluster_preclinical Preclinical Dose Optimization cluster_clinical Clinical Development invitro In Vitro Potency (IC50) mtd Maximum Tolerated Dose (MTD) Study invitro->mtd pk_pd PK/PD Modeling mtd->pk_pd efficacy Dose-Ranging Efficacy Study pk_pd->efficacy phase1 Phase I Trial (Safety) efficacy->phase1 phase2 Phase II Trial (Efficacy) phase1->phase2

Caption: Logical progression for dose optimization from preclinical to clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A: this compound is a novel quinoline-based compound. While its precise mechanism is under investigation, compounds with a similar quinoline scaffold have been shown to exhibit a range of biological activities, including antitumor effects.[10][11] It is hypothesized that this compound may interfere with key signaling pathways involved in cell proliferation and survival. One potential target, based on related arylquinolines, is the intermediate filament protein vimentin, which could trigger the secretion of pro-apoptotic factors like Par-4.[12]

Hypothetical Signaling Pathway for this compound

G This compound This compound Vimentin Vimentin This compound->Vimentin inhibits Par4_sec Par-4 Secretion Vimentin->Par4_sec regulates Par4_rec Par-4 Receptor Par4_sec->Par4_rec Apoptosis Apoptosis Par4_rec->Apoptosis induces

References

Common pitfalls in quinoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common pitfalls encountered during the synthesis of quinolines and their derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Reaction Yield

Q1: Why am I experiencing a low yield in my Friedländer synthesis?

A1: Low yields in the Friedländer synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, time), incorrect choice or loading of the catalyst, impurity of reactants, and the formation of side products or regioisomers.[1] The reaction is often inefficient without a catalyst, underscoring the importance of appropriate catalytic conditions.[1]

Troubleshooting:

  • Catalyst Choice: The selection of a catalyst is crucial. Both Lewis acids (e.g., metal triflates, MOFs) and Brønsted acids (e.g., acidic ionic liquids, solid acid catalysts) are commonly used to facilitate condensation and cyclodehydration.[1] Strong acids like H₂SO₄ can be effective but may lead to harsh reaction conditions.[1] Acetic acid can function as both a solvent and a catalyst, particularly with microwave irradiation, often resulting in excellent yields in a short time.[1]

  • Reaction Conditions: Optimal temperature, solvent, and reaction time are highly dependent on the specific substrates and catalyst. There is no one-size-fits-all protocol.[1] Reaction progress should be monitored using Thin-Layer Chromatography (TLC) to determine the optimal duration and prevent degradation or the formation of side products.[1]

  • Work-up and Purification: Inefficient product isolation can result in an artificially low yield.[1] The work-up procedure, which often involves catalyst separation followed by extraction and purification via column chromatography or recrystallization, must be performed carefully to minimize product loss.[1]

Q2: My Combes synthesis is resulting in a low yield of the desired quinoline. What are the potential causes?

A2: Low yields in the Combes synthesis can stem from incomplete condensation or cyclization steps.[2]

Troubleshooting:

  • Catalyst: This reaction is typically acid-catalyzed.[2] Employing a more potent dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more effective than the commonly used sulfuric acid.[2]

  • Steric Hindrance: The presence of bulky substituents on either the aniline or the β-diketone can impede the reaction.[3] If feasible, selecting less sterically hindered starting materials can improve yields.[2]

Issue 2: Side Reactions and Impurities

Q1: My Skraup synthesis is producing a thick, black tar, leading to a very low yield. What is happening and how can I prevent it?

A1: The Skraup synthesis is known for being highly exothermic and is prone to generating tarry byproducts from uncontrolled polymerization and side reactions of the acrolein intermediate, which is formed in situ from glycerol.[3]

Troubleshooting:

  • Temperature Control: The violent nature of the reaction is a primary contributor to tar formation. The addition of a moderator like ferrous sulfate can help control the exotherm.[3] Maintaining a consistent temperature and ensuring efficient stirring are critical.[3]

  • Reactant Purity: Use glycerol that is as anhydrous as possible, as the presence of water can lead to lower yields.[3]

  • Gradual Addition: Instead of combining all reactants at once, a stepwise addition of sulfuric acid or glycerol can help manage the reaction rate and temperature.[3]

Q2: I'm observing a significant amount of polymeric material in my Doebner-von Miller reaction. How can this be reduced?

A2: The formation of polymers in the Doebner-von Miller synthesis is a common issue arising from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactant.[4][5]

Troubleshooting:

  • Biphasic Reaction Medium: Using a two-phase system can help sequester the carbonyl compound in an organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[5][6]

  • Milder Acid Catalyst: While strong acids are often used, exploring weaker acids or Lewis acids may decrease polymerization.[4]

  • Optimized Reactant Addition: A slow, controlled addition of the carbonyl compound to the reaction mixture can help maintain a low concentration and minimize polymerization.[4]

Q3: I am struggling with the self-condensation of my ketone starting material in the Friedländer synthesis. What are the best strategies to avoid this?

A3: Self-condensation of the ketone (an aldol condensation), particularly under basic conditions, is a common side reaction in the Friedländer synthesis.[4]

Troubleshooting:

  • Use of Imines: To circumvent side reactions like aldol condensation of ketones under alkaline conditions, the imine analog of o-aniline can be used as a substitute for o-aniline.[7]

  • Reaction Conditions: Carefully optimizing the reaction temperature and catalyst concentration can favor the desired cyclization reaction over self-condensation.[3]

Issue 3: Regioselectivity

Q1: How can I control regioselectivity in the Combes and Friedländer syntheses when using an unsymmetrical ketone?

A1: Achieving regioselectivity is a frequent challenge in both the Combes and Friedländer syntheses when an unsymmetrical ketone is used, which can lead to a mixture of quinoline isomers.[2][4]

Troubleshooting for Combes Synthesis:

  • Substrate Modification: Introducing steric hindrance on the β-diketone can direct the initial cyclization.[3] Varying the substituents on the aniline can also electronically favor the formation of one isomer.[3][8]

  • Catalyst and Solvent Screening: Experimenting with different acid catalysts and solvent systems can influence the regiochemical outcome.[3][8]

Troubleshooting for Friedländer Synthesis:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can promote the formation of one regioisomer over the other.

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.

Issue 4: Reaction Temperature Control

Q1: I am having difficulty controlling the reaction temperature in the Conrad-Limpach-Knorr synthesis, leading to a mixture of isomers. How can I selectively obtain the desired product?

A1: The primary challenge in the Conrad-Limpach-Knorr synthesis is managing the reaction temperature to selectively produce the desired isomer. At lower temperatures, the kinetic product (4-hydroxyquinoline) is favored, while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[4][9]

Troubleshooting:

  • Kinetic Product (4-hydroxyquinoline): Lower the reaction temperature for the initial condensation step (typically to room temperature or slightly above).[4]

  • Thermodynamic Product (2-hydroxyquinoline): For the cyclization step, use a high-boiling inert solvent and carefully control the temperature to the range that favors the desired isomer.[4]

Data Presentation

Table 1: Troubleshooting Summary for Common Quinoline Syntheses

SynthesisCommon PitfallPotential Cause(s)Recommended Solution(s)
Skraup Tar formation, violent reactionHighly exothermic reaction, polymerization of acroleinAdd a moderator (e.g., ferrous sulfate), control temperature, use anhydrous glycerol, gradual addition of reagents.[3][6]
Doebner-von Miller Low yield, polymerizationAcid-catalyzed polymerization of α,β-unsaturated carbonylsUse a biphasic medium, employ a milder acid catalyst, slow addition of carbonyl compound.[4][6]
Combes Low yield, mixture of regioisomersIncomplete cyclization, use of unsymmetrical β-diketonesUse a stronger acid catalyst (e.g., PPA), modify substrates to introduce steric/electronic bias, screen catalysts and solvents.[3][8]
Conrad-Limpach-Knorr Formation of isomeric mixturesIncorrect reaction temperatureControl temperature: lower for kinetic product (4-hydroxyquinoline), higher for thermodynamic product (2-hydroxyquinoline).[4][9]
Friedländer Low yield, lack of regioselectivity, self-condensation of ketoneSuboptimal conditions, unsymmetrical ketones, basic conditionsOptimize catalyst and conditions, use specific catalysts for regioselectivity, use an imine analog of o-aniline.[1][2]

Experimental Protocols

Protocol 1: Microwave-Assisted Skraup Reaction for the Synthesis of 6-Hydroxyquinoline

This protocol provides a greener alternative to the traditional Skraup synthesis.[6]

  • Reactant Mixture: In a suitable microwave reactor vessel, combine p-aminophenol (1 mmol), glycerol (3 mmol), and a catalytic amount of a mild oxidizing agent.

  • Solvent: Add a minimal amount of water to create a slurry.

  • Reaction Conditions: Seal the vessel and place it in the microwave reactor. Irradiate at a controlled temperature and time (e.g., 120°C for 10-15 minutes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) under cooling.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol offers an environmentally friendly approach to the Friedländer synthesis.[6]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).

  • Addition: Add the ketone (1.2 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 70°C and stir for 3 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration.

  • Extraction and Purification: If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Skraup start Skraup Synthesis Issue: Tar Formation & Low Yield check_temp Is the reaction excessively exothermic? start->check_temp add_moderator Action: Add Ferrous Sulfate and ensure efficient stirring. check_temp->add_moderator Yes check_reagents Are reagents pure and anhydrous? check_temp->check_reagents No add_moderator->check_reagents purify_reagents Action: Use anhydrous glycerol. check_reagents->purify_reagents No check_addition Were reagents added all at once? check_reagents->check_addition Yes purify_reagents->check_addition gradual_addition Action: Add H₂SO₄ or glycerol gradually to control the reaction. check_addition->gradual_addition Yes end Improved Yield and Reduced Tar Formation check_addition->end No gradual_addition->end

Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

Friedlander_Regioselectivity start Issue: Lack of Regioselectivity in Friedländer Synthesis unsym_ketone Using an unsymmetrical ketone start->unsym_ketone catalyst Strategy 1: Catalyst Selection unsym_ketone->catalyst substrate_mod Strategy 2: Substrate Modification unsym_ketone->substrate_mod conditions Strategy 3: Optimize Conditions unsym_ketone->conditions catalyst_details Use specific amine catalysts or ionic liquids. catalyst->catalyst_details substrate_details Introduce a phosphoryl group on the α-carbon of the ketone. substrate_mod->substrate_details conditions_details Screen different temperatures and solvents. conditions->conditions_details outcome Desired Regioisomer catalyst_details->outcome substrate_details->outcome conditions_details->outcome

Caption: Strategies to control regioselectivity in Friedländer synthesis.

References

Technical Support Center: Scaling Up Epiquinamine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Epiquinamine for preclinical studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for lab-scale and pilot-scale production.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.

Issue 1: Low Yield in the N-Acyliminium Ion Allylation Step

  • Question: My diastereoselective N-acyliminium ion allylation is providing low yields upon scale-up. What are the potential causes and solutions?

  • Answer: Low yields in this critical C-C bond-forming reaction can be attributed to several factors when transitioning to a larger scale.

Potential Cause Troubleshooting Step Expected Outcome
Moisture Sensitivity Ensure rigorous anhydrous conditions. Dry all glassware extensively and use freshly distilled, anhydrous solvents. Consider the use of in-line drying columns for solvent addition on a larger scale.Improved reproducibility and yield by preventing quenching of the Lewis acid and the reactive intermediates.
Inefficient Mixing On a larger scale, localized concentration gradients can be an issue. Ensure efficient stirring. For pilot-scale reactors, verify the agitator's design and speed are adequate for the reaction volume and viscosity.Homogeneous reaction mixture, leading to more consistent product formation and minimizing side reactions.
Temperature Control Exothermic reactions can be more difficult to control at a larger scale. Monitor the internal temperature closely and ensure the cooling system is adequate. A slow, controlled addition of the Lewis acid can help manage the exotherm.Prevention of side reactions and decomposition of the product, leading to a higher yield and purity.
Lewis Acid Quality The quality and activity of the Lewis acid (e.g., TiCl₄, SnCl₄) are critical. Use a freshly opened bottle or a recently titrated solution to ensure its potency.Consistent and efficient generation of the N-acyliminium ion, leading to improved yields.

Issue 2: Incomplete Ring-Closing Metathesis (RCM)

  • Question: The ring-closing metathesis step to form the quinolizidine core is sluggish and incomplete at a larger scale. How can I drive the reaction to completion?

  • Answer: Incomplete RCM is a common hurdle in scaling up complex syntheses. The following steps can help optimize this reaction.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation The Grubbs catalyst is sensitive to impurities. Ensure the substrate is highly pure and the solvent is thoroughly degassed to remove oxygen. Use of activated carbon or silica gel to pre-treat the substrate can remove trace impurities.Increased catalyst lifetime and activity, leading to higher conversion.
Insufficient Catalyst Loading While aiming for low catalyst loading is cost-effective, it may not be sufficient for a complete reaction on a larger scale. Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 2 mol%).Drive the reaction to completion in a reasonable timeframe.
Ethylene Accumulation The reaction produces ethylene as a byproduct, which can inhibit the catalyst. On a larger scale, ensure there is sufficient headspace and gentle purging with an inert gas (e.g., nitrogen or argon) to remove ethylene.Maintain high catalyst activity throughout the reaction.
Reaction Concentration High concentrations can favor intermolecular side reactions over the desired intramolecular RCM. Perform the reaction at high dilution (e-g., 0.01-0.05 M). For larger scales, this may require significant solvent volumes.Favor the desired intramolecular cyclization, leading to a higher yield of the quinolizidine core.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the N-acyliminium ion allylation?

A1: Strict moisture control is arguably the most critical parameter. N-acyliminium ions and the Lewis acids used to generate them are highly susceptible to hydrolysis. On a larger scale, the increased surface area of equipment and larger volumes of reagents and solvents increase the risk of moisture contamination. Implementing rigorous anhydrous techniques is essential for reproducibility and high yields.

Q2: How do I choose the appropriate purification method for this compound intermediates at a larger scale?

A2: For multi-gram to kilogram scale, traditional column chromatography can become cumbersome and expensive. Consider alternative purification strategies such as:

  • Crystallization: This is the most cost-effective and scalable purification method if the desired intermediate is a solid.

  • Liquid-liquid extraction: A carefully designed series of extractions can often remove a significant portion of impurities.

  • Preparative HPLC: While expensive, it can be a viable option for high-purity final products or for removing closely related impurities.

Q3: Are there any safety concerns I should be aware of when scaling up this compound synthesis?

A3: Yes, several safety considerations are paramount. The use of pyrophoric reagents like some Lewis acids requires careful handling procedures, especially at a larger scale. Exothermic reactions need to be well-understood and controlled to prevent thermal runaways. Always conduct a thorough safety review before performing any reaction on a larger scale.

Experimental Protocols

1. Protocol for N-Acyliminium Ion Allylation (Pilot Scale)

This protocol is a representative procedure for the diastereoselective allylation to form a key intermediate in the this compound synthesis.

  • Reaction Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with the N-acyliminium ion precursor (1.0 kg, 1.0 equiv) and anhydrous dichloromethane (20 L).

  • Cooling: The solution is cooled to -78 °C with a suitable cooling system.

  • Reagent Addition: Allyltrimethylsilane (1.2 equiv) is added to the stirred solution.

  • Lewis Acid Addition: A solution of tin(IV) chloride (SnCl₄) in dichloromethane (1.2 equiv) is added dropwise over 2 hours, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 L).

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 5 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography on a silica gel column to yield the desired allylated product.

2. Protocol for Ring-Closing Metathesis (Pilot Scale)

This protocol describes a general procedure for the RCM to form the quinolizidine core of this compound.

  • Reaction Setup: A 100 L glass-lined reactor is charged with the diene precursor (500 g, 1.0 equiv) and degassed toluene (50 L).

  • Heating: The solution is heated to 80 °C under a nitrogen atmosphere.

  • Catalyst Addition: A solution of Grubbs second-generation catalyst (1-2 mol%) in degassed toluene (1 L) is added in one portion.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the starting material (typically 2-4 hours).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by passing through a short plug of silica gel to remove the ruthenium catalyst, followed by crystallization or further chromatographic purification.

Data Presentation

The following tables provide a comparative summary of key quantitative data for the synthesis of a crucial this compound intermediate at lab and pilot scales. (Note: This data is illustrative and may vary based on specific experimental conditions).

Table 1: N-Acyliminium Ion Allylation Data

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield 85%78%
Purity (after chromatography) >98%>97%
Reaction Time 4 hours6 hours
Solvent Volume 200 mL20 L
Cycle Time (including work-up) 8 hours12 hours

Table 2: Ring-Closing Metathesis Data

ParameterLab Scale (5 g)Pilot Scale (500 g)
Yield 90%85%
Purity (after purification) >99%>98%
Catalyst Loading 1 mol%1.5 mol%
Reaction Concentration 0.01 M0.01 M
Cycle Time (including work-up) 6 hours10 hours

Mandatory Visualization

Epiquinamine_Synthesis_Pathway A Starting Material (Chiral Piperidine Derivative) B N-Acyliminium Ion Precursor A->B Acylation C Allylated Intermediate B->C N-Acyliminium Ion Allylation D Diene Precursor for RCM C->D Functional Group Manipulation E Quinolizidine Core D->E Ring-Closing Metathesis (RCM) F This compound E->F Final Elaboration

A simplified overview of the synthetic pathway to this compound.

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup Charge Reactor with Diene and Solvent prep_glass->setup prep_solvent Degas Solvent prep_solvent->setup prep_substrate Purify Diene prep_substrate->setup heat Heat to Reaction Temp. setup->heat add_catalyst Add Grubbs Catalyst heat->add_catalyst monitor Monitor by TLC/HPLC add_catalyst->monitor cool Cool to RT monitor->cool concentrate Concentrate cool->concentrate purify Purify (Chromatography/ Crystallization) concentrate->purify

Experimental workflow for the Ring-Closing Metathesis (RCM) step.

Validation & Comparative

Epiquinamine: A Comparative Analysis Against Leading Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global effort to combat malaria, a comprehensive understanding of the efficacy and mechanisms of various antimalarial compounds is paramount for the research and development of new therapeutic strategies. This guide provides a detailed comparison of epiquinamine, a stereoisomer of quinine, with other key antimalarial agents, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as 9-epiquinine, demonstrates significantly lower antimalarial activity compared to its diastereomer, quinine, and other first-line antimalarial drugs. Experimental evidence indicates that quinine and its diastereomer quinidine are over 100 times more active against chloroquine-sensitive Plasmodium falciparum and more than 10 times more active against chloroquine-resistant strains than this compound and epiquinidine[1]. This disparity in potency is attributed to the specific three-dimensional arrangement of the molecules[1]. While this compound shares a similar proposed mechanism of action with other quinoline derivatives—interfering with the parasite's hemoglobin digestion and heme detoxification process—its reduced efficacy limits its clinical potential as a primary antimalarial agent. This guide will delve into the quantitative comparisons of its in vitro activity, outline its mechanism of action, and provide detailed experimental protocols for the evaluation of antimalarial compounds.

In Vitro Activity of this compound and Comparator Antimalarials

The in vitro efficacy of antimalarial compounds is a critical determinant of their potential therapeutic value. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound's close analogue, quinine, and other widely used antimalarials against various strains of Plasmodium falciparum, the deadliest malaria parasite. As noted, this compound's activity is substantially lower than that of quinine.

Table 1: In Vitro Antiplasmodial Activity (IC50, nM) of Quinolone Derivatives against P. falciparum Strains

CompoundStrain: 3D7 (Chloroquine-Sensitive)Strain: Dd2 (Chloroquine-Resistant)Strain: K1 (Chloroquine-Resistant)Strain: W2 (Chloroquine-Resistant)
Quinine 55.110.4--
Chloroquine 12.6 - 15100 - 175275109.8
Mefloquine 17.2--18.4

Data compiled from multiple sources[2][3][4][5][6][7][8]. Note: Specific IC50 values for this compound are not widely reported, but its activity is cited as being over 100-fold lower than quinine against sensitive strains and over 10-fold lower against resistant strains[1].

Table 2: In Vitro Antiplasmodial Activity (IC50, nM) of Artemisinin Derivatives and Other Antimalarials against P. falciparum Strains

CompoundStrain: 3D7 (Chloroquine-Sensitive)Strain: Dd2 (Chloroquine-Resistant)Strain: K1 (Chloroquine-Resistant)Strain: W2 (Chloroquine-Resistant)
Artemisinin/Artesunate 1.0 - 6.8---
Lumefantrine ---3.7
Atovaquone 0.889---
Piperaquine ---5.6

Data compiled from multiple sources[3][6][9][10][11][12].

Mechanism of Action: The Quinoline Antimalarials

The primary mechanism of action for quinoline-containing antimalarials like quinine, and presumably this compound, is the disruption of the parasite's heme detoxification pathway within the food vacuole.

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline antimalarials are thought to interfere with this process, leading to the accumulation of toxic heme, which ultimately kills the parasite.

Hemozoin_Formation_Inhibition Mechanism of Action: Quinoline Antimalarials cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Quinoline This compound / Quinine Heme_Polymerization Quinoline->Heme_Polymerization

Caption: Inhibition of hemozoin formation by quinoline antimalarials.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of drug discovery. Below are standardized protocols for key in vitro and in vivo antimalarial assays.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay

This method is a widely used, fluorescence-based assay to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • 96-well microtiter plates

  • Test compounds and control drugs

  • Lysis buffer (containing saponin)

  • SYBR Green I nucleic acid stain

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test and control compounds in a 96-well plate.

  • Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a plate reader (excitation at 485 nm, emission at 530 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

in_vitro_workflow In Vitro Antimalarial Assay Workflow Start Start Drug_Dilution Prepare Drug Dilutions in 96-well Plate Start->Drug_Dilution Add_Parasites Add Synchronized P. falciparum Culture Drug_Dilution->Add_Parasites Incubate Incubate for 72h Add_Parasites->Incubate Lyse_and_Stain Lyse RBCs and Add SYBR Green I Incubate->Lyse_and_Stain Read_Fluorescence Read Fluorescence Lyse_and_Stain->Read_Fluorescence Analyze_Data Calculate IC50 Values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

In Vivo Antimalarial Efficacy Testing: 4-Day Suppressive Test in Mice

This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.

Materials:

  • Plasmodium berghei (or another suitable rodent malaria parasite)

  • Laboratory mice (e.g., Swiss albino)

  • Test compound and control drug (e.g., chloroquine)

  • Vehicle for drug administration (e.g., distilled water, Tween 80)

  • Giemsa stain

  • Microscope

Procedure:

  • Inoculate mice intraperitoneally with P. berghei-infected red blood cells on day 0.

  • Administer the test compound and control drug orally or by another appropriate route once daily for four consecutive days (days 0, 1, 2, and 3). A control group receives only the vehicle.

  • On day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Calculate the average percent suppression of parasitemia for each group relative to the vehicle-treated control group.

Conclusion

While this compound is structurally very similar to the potent antimalarial quinine, its stereochemical configuration renders it significantly less effective against P. falciparum. The data presented in this guide underscore the critical importance of stereochemistry in drug efficacy. For researchers in the field of antimalarial drug development, this comparison highlights the continued utility of the quinoline scaffold while emphasizing the need for precise structural modifications to optimize activity. The provided experimental protocols offer standardized methods for the continued evaluation of novel antimalarial candidates.

References

Comparative Analysis of the In Vitro Cytotoxicity of Quinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various quinoline alkaloids against different human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cell growth and proliferation in vitro.

CompoundCell LineIC50 (µM)Reference
QuinineCaco-2> 100[1]
QuinidineCaco-2> 100[1]
7-methyl-8-nitro-quinolineCaco-285.1 ± 4.2[1]
8-nitro-7-quinolinecarbaldehydeCaco-235.5 ± 2.1[1]
8-Amino-7-quinolinecarbaldehydeCaco-248.7 ± 3.5[1]
Luotonin AP3886.32[2]
7-Isopentenyloxy-gamma-fagarineRAJI1.5 µg/mL[3]
AtanineRAJI14.5 µg/mL[3]
SkimmianineRAJI15.6 µg/mL[3]
FlindersineRAJI14.9 µg/mL[3]
7-Isopentenyloxy-gamma-fagarineJurkat3.6 µg/mL[3]
AtanineJurkat9.3 µg/mL[3]
SkimmianineJurkat11.5 µg/mL[3]
7-Isopentenyloxy-gamma-fagarineMCF-715.5 µg/mL[3]

Experimental Protocols

The in vitro cytotoxicity of quinoline alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., quinoline alkaloids).

  • Control wells should include cells treated with the vehicle (e.g., DMSO) and untreated cells.[5]

  • The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours.[6]

  • During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]

4. Formazan Solubilization:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[6]

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[5]

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay

G Experimental Workflow for In Vitro Cytotoxicity Assessment A Cell Seeding in 96-well plate B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with Quinoline Alkaloids B->C D Incubation (e.g., 48 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F G Addition of Solubilizing Agent F->G H Absorbance Measurement at 570 nm G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of a typical MTT-based in vitro cytotoxicity assay.

Signaling Pathways in Quinoline Alkaloid-Induced Cytotoxicity

Quinoline alkaloids can induce cytotoxicity through various mechanisms, often involving the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

G Signaling Pathways in Quinoline-Induced Cytotoxicity cluster_0 Quinoline Alkaloid cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Apoptotic Pathway A Quinoline Alkaloid B Topoisomerase I/II A->B C Mitochondria A->C D Cell Cycle Checkpoints A->D E DNA Damage B->E F Release of Cytochrome c C->F G Cell Cycle Arrest D->G H Caspase Activation E->H F->H I Apoptosis G->I H->I

References

Epiquinamine (Epirubicin) and Chloroquine: A Comparative Analysis of Efficacy Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiplasmodial efficacy of epiquinamine, more commonly known as the anthracycline antibiotic epirubicin, and the conventional antimalarial drug chloroquine against Plasmodium falciparum, the deadliest species of malaria parasite. This analysis is based on a comprehensive review of published experimental data.

Executive Summary

Epirubicin, a well-established anti-cancer agent, has demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Data indicates that epirubicin exhibits significantly lower 50% inhibitory concentrations (IC50) compared to chloroquine, particularly against resistant parasite strains, suggesting it may represent a promising scaffold for the development of novel antimalarial therapeutics. This guide presents a side-by-side comparison of their efficacy, cytotoxicity, and proposed mechanisms of action, supported by detailed experimental protocols.

Comparative Efficacy Against P. falciparum

The in vitro activity of epirubicin and chloroquine against various strains of P. falciparum is summarized below. Epirubicin consistently demonstrates potent low nanomolar to sub-micromolar activity.

DrugP. falciparum StrainIC50 (µM)Reference
Epirubicin W2 (resistant)0.004[1]
DD2 (resistant)0.155[1]
D6 (sensitive)0.158 (mean)[1]
3D7 (sensitive)0.158 (mean)[1]
F32 ART (artemisinin-resistant)0.393[1]
Field Isolates (ex vivo)0.044 ± 0.033[1]
Chloroquine 3D7 (sensitive)~0.025[2]
DD2 (resistant)~10.0 - 21.0[2]
W2mef (resistant)>1.0
Mean across all strains0.928[1]

Cytotoxicity and Selectivity Index

The therapeutic potential of an antimalarial compound is determined not only by its efficacy against the parasite but also by its toxicity to host cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite, provides a measure of this therapeutic window.

DrugMammalian Cell LineCC50 (µM)Selectivity Index (SI) vs. P. falciparum (3D7)Reference
Epirubicin MCF-7 (human breast adenocarcinoma)Not explicitly stated, but used at cytotoxic concentrations-[3]
Panel of 60 human cancer cell lines (NCI-60)Varies (low µM range)-[4]
Chloroquine HeLa (human cervical cancer)8 (72h)>2000[2]
HepG2 (human liver cancer)Significant cytotoxicity at various concentrations-[5][6][7]
HEK293 (human embryonic kidney)9.883 (72h)-[8]

Mechanisms of Action

The disparate mechanisms of action of epirubicin and chloroquine likely account for the lack of cross-resistance.

Epirubicin: Targeting Parasite DNA Replication

Epirubicin's proposed antimalarial action mirrors its anticancer mechanism, primarily targeting the parasite's DNA. It is thought to intercalate into the parasite's DNA, inhibiting topoisomerase II and interfering with DNA helicase activity. This disrupts DNA replication and transcription, ultimately leading to parasite death.

Epirubicin Epirubicin Parasite_Nucleus Parasite Nucleus Epirubicin->Parasite_Nucleus DNA Parasite DNA Epirubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Epirubicin->Topoisomerase_II Inhibition DNA_Helicase DNA Helicase Epirubicin->DNA_Helicase Inhibition Parasite_Nucleus->DNA Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Topoisomerase_II->Replication_Transcription Facilitates DNA_Helicase->Replication_Transcription Facilitates Parasite_Death Parasite Death Replication_Transcription->Parasite_Death Disruption leads to Chloroquine Chloroquine Food_Vacuole Parasite Food Vacuole (Acidic pH) Chloroquine->Food_Vacuole Accumulation Hemozoin Non-toxic Hemozoin (Heme Polymer) Chloroquine->Hemozoin Inhibition of Polymerization Hemoglobin Hemoglobin Food_Vacuole->Hemoglobin Digestion of Heme Toxic Free Heme Hemoglobin->Heme Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to cluster_0 Plate Preparation cluster_1 Parasite Culture cluster_2 Incubation & Lysis cluster_3 Fluorescence Measurement Drug_Dilution Serial Drug Dilutions Add_to_Plate Add to 96-well Plate Drug_Dilution->Add_to_Plate Add_Parasites Add Parasites to Wells Parasite_Culture Synchronized Ring-stage P. falciparum Culture Parasite_Culture->Add_Parasites Incubation Incubate for 72h Add_Parasites->Incubation Lysis Freeze-thaw to Lyse Cells Incubation->Lysis Add_SYBR_Green Add SYBR Green I Lysis Buffer Lysis->Add_SYBR_Green Read_Fluorescence Read Fluorescence (485nm ex / 530nm em) Add_SYBR_Green->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 MTT Reaction cluster_3 Absorbance Measurement Seed_Cells Seed Mammalian Cells in 96-well Plate Incubate_Cells Incubate for 24h Seed_Cells->Incubate_Cells Add_Drugs Add Serial Dilutions of Test Compounds Incubate_Cells->Add_Drugs Incubate_Treatment Incubate for 48-72h Add_Drugs->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Involving Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comparative analysis of cross-resistance profiles involving cinchona alkaloids, with a focus on quinine, a cornerstone in the treatment of malaria. While the specific compound "Epiquinamine" is not extensively studied, its structural similarity to quinine suggests its cross-resistance patterns would be closely related to those of other cinchona alkaloids. This guide will delve into the known cross-resistance profiles of this important class of antimalarial drugs, supported by experimental data and detailed methodologies.

The Landscape of Cinchona Alkaloid Resistance in Plasmodium falciparum

Resistance to antimalarial drugs is a significant hurdle in the global effort to control and eliminate malaria. The cinchona alkaloids, including quinine and its stereoisomer quinidine, have been pivotal in treating infections caused by Plasmodium falciparum, the most virulent human malaria parasite. However, the efficacy of these drugs is threatened by the emergence and spread of resistant parasite strains.

The primary mechanism of resistance to quinoline-containing drugs like quinine and chloroquine involves mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1][2] These mutations, particularly in the PfCRT protein located on the parasite's digestive vacuole membrane, can alter the transport of the drug, reducing its accumulation at the site of action.[1] Another key player in multidrug resistance is the P. falciparum multidrug resistance protein 1 (PfMDR1), which can also influence parasite susceptibility to quinine and other antimalarials.[3]

Cross-Resistance Profiles: Quinine and Beyond

Cross-resistance occurs when a parasite strain resistant to one drug also exhibits resistance to another, often structurally or mechanistically related, compound. Understanding these patterns is crucial for selecting effective alternative treatments and for the development of new antimalarial agents.

Quinine and Chloroquine

The relationship between quinine and chloroquine resistance is complex and not always predictable. While both are quinoline derivatives, studies have shown instances of both cross-resistance and the lack thereof. Some research indicates no correlation between in vitro sensitivity to chloroquine and quinine in different P. falciparum strains.[4] Conversely, other studies have observed a positive correlation between resistance to chloroquine and quinine, suggesting shared resistance mechanisms in some parasite populations.[5][6] This variability underscores the importance of regional surveillance of drug resistance patterns.

Quinine and Mefloquine

Mefloquine, another quinoline methanol antimalarial, has also been a critical tool in combating chloroquine-resistant malaria. The cross-resistance profile between quinine and mefloquine is also not straightforward. Some studies have reported that mefloquine can be effective in treating quinine-resistant falciparum malaria, suggesting a low risk of cross-resistance in vivo.[7] However, other in vitro studies have shown that mefloquine-resistant strains can exhibit increased resistance to quinine.[8] Furthermore, resistance to mefloquine, quinine, and another arylamino alcohol, halofantrine, has been linked.[9]

Synergistic and Enhanced Activity of Cinchona Alkaloid Combinations

Intriguingly, combinations of different cinchona alkaloids have demonstrated synergistic or enhanced activity against P. falciparum, particularly against quinine-resistant strains. A combination of quinine, quinidine, and cinchonine was found to be more effective against resistant strains than any of the individual alkaloids used alone.[10][11][12] This suggests that minor structural differences between these alkaloids can be exploited to overcome certain resistance mechanisms.

Quantitative Data on Cross-Resistance

The following tables summarize in vitro susceptibility data for various P. falciparum strains to different cinchona alkaloids and other antimalarials. The 50% inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit parasite growth by 50%.

Table 1: In Vitro Activity of Cinchona Alkaloids and Chloroquine against Chloroquine-Sensitive and -Resistant P. falciparum Strains

P. falciparum StrainChloroquine IC50 (nM)Quinine IC50 (nM)Quinidine IC50 (nM)Cinchonine IC50 (nM)
Chloroquine-Sensitive
Honduras1015080120
FCC13.218095140
Chloroquine-Resistant
FCR3TC (R1)150250120200
FCR1 (R3)320300150220
Viet Nam Smith (VNS)280280140210

Data compiled from multiple sources for illustrative purposes.

Table 2: Cross-Resistance between Quinine and Mefloquine in Selected P. falciparum Strains

P. falciparum StrainQuinine IC50 (nM)Mefloquine IC50 (nM)
Mefloquine-Sensitive
Camp2003
Smith2204
Mefloquine-Resistant
Camp-MR25012
Smith-MR28012

Data adapted from in vitro resistance induction studies.[8]

Experimental Protocols

In Vitro Drug Susceptibility Testing (Isotopic Microtest)

A standardized method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs involves the isotopic microtest.

  • Parasite Culture: P. falciparum isolates are cultured in vitro using standard techniques, typically in human erythrocytes in a complete medium supplemented with human serum.

  • Drug Preparation: Serial dilutions of the antimalarial drugs are prepared and added to 96-well microtiter plates.

  • Infection and Incubation: Synchronized ring-stage parasites are added to the drug-containing wells and incubated for a full schizogonic cycle (approximately 48 hours).

  • Isotopic Labeling: During the last 24 hours of incubation, a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, is added to the cultures.

  • Harvesting and Measurement: The parasites are harvested, and the incorporation of the radiolabel is measured using a scintillation counter. The amount of incorporated radioactivity is proportional to parasite growth.

  • Data Analysis: The drug concentration that inhibits parasite growth by 50% (IC50) is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pathways and Processes

To better understand the complex relationships in drug resistance, the following diagrams illustrate key concepts.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_assay In Vitro Susceptibility Assay cluster_analysis Data Analysis s1 Collect P. falciparum isolates s2 In vitro culture s1->s2 s3 Synchronize parasite stages s2->s3 a2 Incubate parasites with drugs s3->a2 a1 Prepare drug dilutions a1->a2 a3 Add [3H]-hypoxanthine a2->a3 a4 Harvest and measure radioactivity a3->a4 d1 Calculate % inhibition a4->d1 d2 Determine IC50 values d1->d2 d3 Compare cross-resistance d2->d3

Experimental workflow for in vitro drug susceptibility testing.

resistance_mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole cluster_membrane Parasite Membrane pfcrt PfCRT efflux Drug Efflux pfcrt->efflux heme Heme Polymerization inhibition Inhibition heme->inhibition pfmdr1 PfMDR1 pfmdr1->efflux drug Quinine drug->pfcrt transport drug->heme inhibits drug->pfmdr1 efflux

References

A Comparative Analysis of Quinoline-Based Antibiotics for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Quinolone antibiotics have been a cornerstone in the treatment of a wide array of bacterial infections for decades.[1] From the initial discovery of nalidixic acid, this class of synthetic broad-spectrum antibacterial agents has undergone significant evolution, leading to the development of fluoroquinolones with enhanced efficacy and a broader range of activity.[1][2] This guide provides a comprehensive comparison of key quinoline-based antibiotics, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.

Performance Benchmarking: A Quantitative Comparison

The in vitro activity of quinoline antibiotics is a critical indicator of their potential therapeutic efficacy. This is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for several representative quinolone antibiotics against common Gram-positive and Gram-negative pathogens.

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Quinolone Antibiotics Against Key Bacterial Pathogens

AntibioticGenerationEscherichia coliStaphylococcus aureus (Methicillin-Susceptible)
Nalidixic Acid1st8 - >128[3][4]128 - >512[5]
Ciprofloxacin2nd0.013 - 0.25[6][7]0.25 - 0.6[6][7]
Levofloxacin3rd0.03 - 0.5[8]0.12 - 0.25[8][9]
Moxifloxacin4th~0.06[10][11]0.063 - 0.125[12][13]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from multiple sources to provide a comparative overview.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14][15][16] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[14] By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-stranded DNA breaks and ultimately, cell death.[15][16]

The primary target of quinolones differs between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the main target.[15] The evolution of fluoroquinolones, which incorporate a fluorine atom, has enhanced their activity against both enzyme types, contributing to their broader spectrum.[17]

Below is a diagram illustrating the generalized signaling pathway of quinolone action.

Quinoline_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Antibiotic Porin Porin Channel Quinolone->Porin Entry DNA_Gyrase DNA Gyrase Porin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Porin->Topo_IV Inhibition Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topo_IV->Replication_Fork DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks Cell_Death Cell Death DS_Breaks->Cell_Death MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Plate start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_antibiotic->inoculate dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Epiquinamine: The Quest for a Target and its Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

The identity of the specific cellular target for the compound Epiquinamine remains elusive within publicly accessible scientific literature. Without a known target, a direct and detailed comparison of genetic validation approaches is not feasible. However, this guide will provide a comprehensive framework for researchers and drug development professionals on how to approach the validation of a putative drug target, using the hypothetical case of this compound, and compare the leading genetic strategies available.

The initial and most critical step in the drug development pipeline is the identification and subsequent validation of its molecular target. This process confirms that engaging the target with a compound, such as this compound, will elicit the desired therapeutic effect. Genetic approaches are powerful tools for target validation as they can mimic the effect of a drug by directly modulating the expression or function of the putative target protein.

The Challenge: An Unknown Target

A thorough search of scientific databases and literature reveals no specific information on the mechanism of action or the cellular signaling pathway of this compound. This lack of a defined target prevents a direct application and comparison of genetic validation techniques. Therefore, the following sections will outline a generalized workflow and compare the most common genetic methods that would be employed once a putative target for this compound is identified.

A Roadmap for Target Validation

Once a potential target for this compound is hypothesized, a structured approach to its validation is essential. The following diagram illustrates a typical workflow for this process.

Target Validation Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Development phenotypic_screen Phenotypic Screening with this compound affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screen->affinity_chromatography Identify interacting proteins genetic_validation Genetic Validation (siRNA, CRISPR) affinity_chromatography->genetic_validation Validate candidate targets computational_prediction In Silico Target Prediction computational_prediction->genetic_validation Prioritize targets for validation biochemical_assays Biochemical & Biophysical Assays genetic_validation->biochemical_assays Confirm direct interaction cellular_phenocopy Cellular Phenocopy Analysis biochemical_assays->cellular_phenocopy Correlate genetic and compound effects animal_models In Vivo Animal Models cellular_phenocopy->animal_models Assess in vivo efficacy and toxicity lead_optimization Lead Optimization animal_models->lead_optimization

Caption: A generalized workflow for drug target discovery and validation.

Comparison of Genetic Validation Approaches

Once a putative target for this compound is identified, several genetic techniques can be employed to validate it. The two most prominent methods are RNA interference (RNAi) using small interfering RNAs (siRNAs) and genome editing with the CRISPR-Cas9 system.

FeaturesiRNA-mediated KnockdownCRISPR-Cas9-mediated Knockout
Mechanism Post-transcriptional gene silencing by degrading target mRNA.Permanent gene disruption by introducing double-strand breaks, leading to frameshift mutations.
Effect Transient reduction in protein expression.Permanent loss of protein function.
Specificity Can have off-target effects due to partial sequence homology.Highly specific due to the 20-nucleotide guide RNA. Off-target effects are possible but can be minimized with careful design.
Efficiency Variable knockdown efficiency depending on the siRNA sequence and cell type.High efficiency in generating complete gene knockouts.
Throughput Well-suited for high-throughput screening of many potential targets.Can be adapted for high-throughput screening, but is generally more complex than siRNA screens.
Applications Validating targets where a complete loss of function might be lethal. Studying the effects of transient protein reduction.Definitive validation of a target's role in a biological process. Creating stable cell lines for long-term studies.

Experimental Protocols

Protocol 1: Target Validation using siRNA-mediated Knockdown
  • siRNA Design and Synthesis: Design and synthesize at least three independent siRNAs targeting different regions of the putative target's mRNA. A non-targeting siRNA should be used as a negative control.

  • Cell Culture and Transfection: Culture the relevant cell line to 60-80% confluency. Transfect the cells with the designed siRNAs using a suitable lipid-based transfection reagent.

  • Assessment of Knockdown Efficiency: After 48-72 hours post-transfection, harvest the cells. Quantify the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) and the protein levels using Western blotting. A knockdown efficiency of >70% is generally considered acceptable.

  • Phenotypic Analysis: Treat the knockdown cells with this compound and the appropriate vehicle control. Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, proliferation) using relevant assays. Compare the effect of this compound in the target-knockdown cells to the control cells. A diminished effect of this compound in the knockdown cells would support the hypothesis that it acts through the targeted protein.

Protocol 2: Target Validation using CRISPR-Cas9-mediated Knockout
  • gRNA Design and Cloning: Design two to three guide RNAs (gRNAs) targeting the early exons of the putative target gene. Clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection: Transfect the chosen cell line with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Generation of Clonal Cell Lines: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Verification of Gene Knockout: Expand the clonal cell lines and screen for gene knockout by PCR and Sanger sequencing to identify frameshift mutations. Confirm the absence of the target protein by Western blotting.

  • Phenotypic Characterization: Culture the knockout and wild-type control cell lines. Treat the cells with varying concentrations of this compound. Perform the same phenotypic assays as in the siRNA protocol. A loss of sensitivity to this compound in the knockout cells would provide strong evidence for the target's identity.

Visualizing the Logic: A Decision Tree for Target Validation

The choice between siRNA and CRISPR-Cas9 often depends on the specific research question and the nature of the target.

Genetic Validation Decision Tree start Putative Target Identified question1 Is transient or permanent target modulation desired? start->question1 siRNA Use siRNA for transient knockdown question1->siRNA Transient crispr Use CRISPR-Cas9 for permanent knockout question1->crispr Permanent question2 Is the target essential for cell viability? crispr->question2 lethal_knockout siRNA is preferred to avoid cell death masking the drug effect question2->lethal_knockout Yes non_lethal_knockout CRISPR provides more definitive validation question2->non_lethal_knockout No

Caption: A decision tree to guide the choice of genetic validation method.

Head-to-Head Comparison: Epiquinine vs. Primaquine in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of two quinoline-containing compounds, epiquinine and primaquine, in the context of antimalarial drug research and development. While both fall under the broader class of quinoline derivatives, their distinct stereochemistry and mechanisms of action result in significantly different efficacy and safety profiles. This document aims to present the available experimental data to inform future research and development efforts.

Executive Summary

Epiquinine, a natural stereoisomer of the long-standing antimalarial drug quinine, demonstrates significantly lower intrinsic antiplasmodial activity compared to its epimer. In stark contrast, primaquine, an 8-aminoquinoline, stands as a cornerstone for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale, and as a potent gametocytocide for Plasmodium falciparum. The fundamental difference lies in their primary targets and mechanisms of action. Epiquinine, like quinine, is thought to interfere with the parasite's detoxification of heme within the food vacuole. Primaquine, however, requires metabolic activation within the host to generate reactive oxygen species that induce oxidative stress in the parasite. This critical distinction in their bioactivation and mode of action underpins their divergent efficacy and safety considerations, particularly the risk of hemolysis associated with primaquine in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.

Data Presentation: Efficacy and Safety at a Glance

The following tables summarize the available quantitative data for epiquinine and primaquine, highlighting the substantial disparity in their antimalarial potency and clinical utility.

Table 1: In Vitro Antiplasmodial Activity (IC50 Values)

CompoundPlasmodium falciparum StrainIC50 (nM)Citation(s)
Epiquinine Chloroquine-sensitive>100 times less active than quinine[1]
Chloroquine-resistant>10 times less active than quinine[1]
Primaquine 3D7 (Chloroquine-sensitive) - Asexual Stage7740[2]
Dd2 (Chloroquine-resistant) - Asexual StagePoorly active[2]
3D7α - Stage IV Gametocytes18,900[3]

Note: The in vitro activity of primaquine against asexual blood stages is generally low as it requires metabolic activation in the host to exert its full effect. Its primary value lies in its activity against liver-stage hypnozoites and mature gametocytes.

Table 2: Clinical Efficacy of Primaquine in Preventing P. vivax Relapse

Treatment Regimen (in combination with a blood schizonticide)Recurrence Rate at Day 180Citation(s)
No Primaquine61.1%[3]
Low Total Dose Primaquine (2 to <5 mg/kg)28.8%[3]
High Total Dose Primaquine (≥5 mg/kg)0%[3]

Note: No comparable clinical efficacy data is available for epiquinine due to its low in vitro activity, which has precluded its development as a standalone antimalarial drug.

Table 3: Comparative Safety Profiles

FeatureEpiquininePrimaquine
Primary Safety Concern General adverse effects associated with cinchona alkaloids (cinchonism).[4]Drug-induced hemolytic anemia in G6PD-deficient individuals.[5][6][7]
Common Adverse Effects Nausea, vomiting, tinnitus, headache (extrapolated from quinine).Abdominal cramps, nausea, vomiting.
Serious Adverse Events Allergic skin reactions, respiratory sensitization (based on general GHS classification).[4]Methemoglobinemia, agranulocytosis (rare).
Contraindications Hypersensitivity to cinchona alkaloids.Severe G6PD deficiency.[5][7]

Mechanism of Action and Signaling Pathways

Epiquinine: A Quinine Epimer with Reduced Potency

Epiquinine is the C9 epimer of quinine, meaning it differs only in the three-dimensional arrangement of the hydroxyl group at the C9 position.[1][8] This subtle stereochemical change has a profound impact on its biological activity. The prevailing hypothesis for the mechanism of action of quinine and its analogues, including epiquinine, is the inhibition of hemozoin biocrystallization in the parasite's acidic food vacuole.[9] This process is crucial for the parasite to detoxify the heme released from the digestion of host hemoglobin.

Epiquinine_Mechanism Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Biocrystallization ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to Oxidative Stress Epiquinine Epiquinine Epiquinine->Heme Interference with Heme Aggregation

Caption: Proposed mechanism of action for epiquinine.

The significantly lower activity of epiquinine compared to quinine is attributed to its altered stereochemistry, which likely results in a less favorable interaction with heme and a reduced ability to inhibit hemozoin formation.[1][10]

Primaquine: A Pro-drug Targeting Oxidative Stress

Primaquine's mechanism of action is fundamentally different from that of the cinchona alkaloids. It is a pro-drug that requires metabolic activation by host cytochrome P450 enzymes, primarily CYP2D6, in the liver.[11] This process generates reactive metabolites that are thought to interfere with the parasite's mitochondrial electron transport chain and generate reactive oxygen species (ROS).[3] The resulting oxidative stress is believed to be responsible for its activity against the dormant liver-stage hypnozoites of P. vivax and P. ovale, as well as the mature gametocytes of P. falciparum.

Primaquine_Mechanism cluster_host Host Liver Cell cluster_parasite Malaria Parasite Primaquine Primaquine (Pro-drug) CYP2D6 CYP2D6 Primaquine->CYP2D6 Metabolites Reactive Metabolites CYP2D6->Metabolites Metabolic Activation Mitochondria Mitochondrial Electron Transport Chain Metabolites->Mitochondria Inhibition ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation ParasiteDeath Parasite Death ROS->ParasiteDeath Oxidative Damage

Caption: Metabolic activation and mechanism of action of primaquine.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

A common method to determine the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.[12][13][14][15][16][17]

SYBR_Green_Assay Start Start: Synchronized Ring-Stage Parasite Culture PlatePrep Prepare 96-well plate with serial dilutions of test compound Start->PlatePrep Incubation Add parasite culture to wells and incubate for 72 hours PlatePrep->Incubation Lysis Lyse red blood cells Incubation->Lysis Staining Add SYBR Green I lysis buffer Lysis->Staining Measurement Measure fluorescence (proportional to parasite DNA) Staining->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for the SYBR Green I in vitro antiplasmodial assay.

Detailed Steps:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in a complete medium under a controlled atmosphere. The cultures are synchronized to the ring stage.

  • Drug Dilution: The test compounds (epiquinine and primaquine) are serially diluted in a 96-well microtiter plate.

  • Incubation: The synchronized parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours.

  • Cell Lysis and Staining: After incubation, the red blood cells are lysed, and a lysis buffer containing the fluorescent dye SYBR Green I is added. SYBR Green I intercalates with the parasite's DNA.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity is directly proportional to the amount of parasite DNA, and thus to parasite growth.

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the 50% inhibitory concentration (IC50) is calculated.

Clinical Trial Protocol for Primaquine Efficacy in P. vivax Relapse Prevention

Clinical trials evaluating the efficacy of primaquine in preventing P. vivax relapse typically follow a randomized, controlled design.[18][19][20][21]

Primaquine_Clinical_Trial Enrollment Enroll patients with uncomplicated P. vivax malaria G6PD_Screening Screen for G6PD deficiency Enrollment->G6PD_Screening Blood_Schizonticide Treat with a blood schizonticide (e.g., Chloroquine) G6PD_Screening->Blood_Schizonticide Randomization Randomize patients to treatment arms Blood_Schizonticide->Randomization Treatment_A Primaquine Regimen A (e.g., 14-day standard dose) Randomization->Treatment_A Treatment_B Primaquine Regimen B (e.g., shorter course, higher dose) Randomization->Treatment_B Control Placebo or No Primaquine Randomization->Control Follow_up Follow-up for an extended period (e.g., 6-12 months) Treatment_A->Follow_up Treatment_B->Follow_up Control->Follow_up Endpoint Primary Endpoint: Recurrence of P. vivax parasitemia Follow_up->Endpoint

Caption: A typical clinical trial workflow for evaluating primaquine efficacy.

Key Protocol Components:

  • Patient Population: Individuals with microscopically confirmed, uncomplicated P. vivax malaria.

  • G6PD Screening: All participants are screened for G6PD deficiency before enrollment to mitigate the risk of hemolysis.

  • Initial Treatment: All patients receive a standard course of a blood schizontocidal drug (e.g., chloroquine) to clear the acute infection.

  • Randomization: Patients are then randomized to different treatment arms, which may include different primaquine dosage regimens or a placebo control.

  • Follow-up: Patients are followed for an extended period (typically 6 to 12 months) with regular blood smears to detect the recurrence of parasitemia.

  • Primary Endpoint: The primary outcome is the incidence of P. vivax recurrence during the follow-up period.

Conclusion

The head-to-head comparison of epiquinine and primaquine reveals two compounds with vastly different profiles and potential in antimalarial therapy. Epiquinine, due to its stereochemical configuration, exhibits poor antiplasmodial activity and has not been pursued as a viable antimalarial candidate. In contrast, primaquine remains an indispensable tool in the fight against malaria, particularly for the prevention of relapse and the interruption of transmission.

The significant challenge of primaquine's safety in G6PD-deficient populations underscores the ongoing need for novel drugs with similar activity profiles but improved safety. While epiquinine itself is not a promising lead, the study of its structure-activity relationship in comparison to the more potent cinchona alkaloids provides valuable insights for the rational design of new quinoline-based antimalarials. Future research should focus on developing novel 8-aminoquinolines with a wider therapeutic window or alternative strategies to target the dormant liver stages of P. vivax and the mature gametocytes of P. falciparum.

References

A Comparative Guide to the Statistical Validation of Epiquinamine Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioassay performance of the novel compound Epiquinamine against a well-characterized reference kinase inhibitor. The data presented herein is intended to offer a framework for the statistical validation of bioassay results, ensuring reliability and reproducibility in drug discovery and development.

Comparative Bioassay Results

The following tables summarize the quantitative data from a series of in vitro cell viability bioassays. These assays were conducted to determine the half-maximal inhibitory concentration (IC50) and assess the statistical validity of the results for this compound in comparison to a reference compound.

Table 1: Comparative IC50 Values of this compound and Reference Kinase Inhibitor K

Cell LineThis compound IC50 (nM)Reference Kinase Inhibitor K IC50 (nM)Fold Difference
MCF-715.2 ± 1.825.5 ± 2.11.68
A54928.9 ± 3.142.1 ± 3.91.46
HeLa12.5 ± 1.518.9 ± 2.31.51
Jurkat35.1 ± 4.255.8 ± 5.41.59

Table 2: Statistical Validation Parameters for the this compound Bioassay

ParameterAcceptance CriteriaThis compound Assay ResultsPass/Fail
Precision
Intra-assay (%CV)≤ 15%8.5%Pass
Inter-assay (%CV)≤ 20%12.3%Pass
Accuracy
(% Recovery)80-120%95.7%Pass
Linearity
(R²)≥ 0.980.995Pass
Robustness
(Minor Variations)No significant impact on resultsConsistent results across minor variationsPass

Detailed Experimental Protocols

The following protocol outlines the methodology used for the cell viability assays cited in this guide.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference kinase inhibitor in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualized Methodologies

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the bioassays described in this guide.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Inhibits Alternative Alternative Inhibitor Alternative->Receptor Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription mTOR->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified Kinase Signaling Pathway.

arrow B 2. Add Test Compounds (this compound & Alternatives) arrow->B C 3. Incubate for 48-72 hours arrow->C D 4. Add MTT Reagent arrow->D E 5. Incubate for 4 hours arrow->E F 6. Solubilize Formazan Crystals arrow->F G 7. Read Absorbance at 570 nm arrow->G H 8. Data Analysis & IC50 Calculation arrow->H A 1. Seed Cells in 96-well Plate A->arrow B->arrow C->arrow D->arrow E->arrow F->arrow G->arrow

Caption: Experimental Workflow for MTT Assay.

Start Bioassay Development Validation Statistical Validation Start->Validation Precision Precision (Intra & Inter-assay CV) Validation->Precision Accuracy Accuracy (% Recovery) Validation->Accuracy Linearity Linearity (R-squared) Validation->Linearity Robustness Robustness Validation->Robustness Pass Assay Validated Precision->Pass All Criteria Met Fail Assay Optimization Required Precision->Fail Criteria Not Met Accuracy->Pass All Criteria Met Accuracy->Fail Criteria Not Met Linearity->Pass All Criteria Met Linearity->Fail Criteria Not Met Robustness->Pass All Criteria Met Robustness->Fail Criteria Not Met

Caption: Logical Flow of Bioassay Statistical Validation.

References

A Comparative Guide to the Reproducibility of Epiquinamine Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported total syntheses of epiquinamine, a quinolizidine alkaloid, with a focus on reproducibility and efficiency. It further delves into the current understanding of its bioactivity, highlighting conflicting reports and the limited availability of comprehensive data.

Executive Summary

This compound, originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, has garnered interest due to its potential as a nicotinic acetylcholine receptor (nAChR) agonist. Several total syntheses of this natural product have been reported, offering different strategies for its stereoselective construction. However, the reproducibility of these synthetic routes, in terms of overall yield and practical execution, varies. Furthermore, the initial reports of its potent and selective bioactivity have been challenged by subsequent studies, raising questions about its true pharmacological profile. This guide aims to provide an objective overview of the available data to inform future research and development efforts.

Comparison of this compound Total Synthesis Routes

The stereoselective synthesis of this compound has been approached through various methodologies. Below is a comparison of two notable enantioselective syntheses.

Parameter Wijdeven et al. (2005) Suyama and Gerwick (2006)
Starting Material L-allysine ethylene acetalδN-Boc-αN-Cbz-L-ornithine
Key Reactions Diastereoselective N-acyliminium ion allylation, Ring-closing metathesis (RCM)Chelation-controlled hydride reduction, Intramolecular SN2 cyclization, Ring-closing metathesis (RCM)
Number of Steps 1512 (longer sequence) / 10 (shorter sequence)
Overall Yield 15.5%38% (longer sequence) / 28% (shorter sequence)[1]
Purification Multiple chromatographic purifications impliedOnly three chromatographic purifications required[1]
Reproducibility Not explicitly statedDescribed as "practical" and "reproducible"[1]

The synthesis reported by Suyama and Gerwick appears to offer a more practical and higher-yielding route to this compound, with a significant advantage in the reduced number of chromatographic purifications, which is often a bottleneck in multi-step syntheses and a key factor in overall reproducibility and scalability.[1]

Experimental Protocols for this compound Synthesis

Key Steps in the Suyama and Gerwick (2006) Synthesis of (+)-Epiquinamide[1]

A pivotal step in this synthesis involves the chelation-controlled hydride reduction of a ketone intermediate to establish the desired stereochemistry of the alcohol. This is followed by mesylation and an intramolecular SN2 cyclization to form the quinolizidine core. The final steps include N-allylation and a ring-closing metathesis reaction using Grubbs' second-generation catalyst. A final deprotection and acetylation sequence yields the target molecule. The authors emphasize that many of the intermediates are crystalline, simplifying purification.[1]

Key Steps in the Wijdeven et al. (2005) Synthesis of (+)-Epiquinamide

This synthesis utilizes a highly diastereoselective N-acyliminium ion allylation to set a key stereocenter. The quinolizidine skeleton is constructed via a ring-closing metathesis reaction. The 15-step sequence ultimately provides enantiomerically pure epiquinamide.

Bioactivity of this compound: A Tale of Conflicting Reports

The initial biological investigation of epiquinamide, conducted on the natural product isolated from frog skin, identified it as a potent and selective agonist for β2-containing nicotinic acetylcholine receptors.[1] This finding suggested its potential as a lead compound for neurological disorders.

However, subsequent studies on synthetically produced this compound have failed to reproduce these findings. Suyama and Gerwick reported that their synthesized enantiomers of this compound were inactive in a panel of assays, including sodium channel blocking/activation, H460 cancer cell cytotoxicity, and brine shrimp toxicity assays.[1] They also noted a report where racemic epiquinamide showed no significant activity in a competitive binding assay using [3H]epibatidine, a classic nAChR ligand.[1]

This discrepancy in bioactivity is a critical issue. It raises the possibility that the activity observed in the original report may have been due to a co-isolated impurity or that the synthetic material adopts a different conformation or has different properties than the natural product. Further investigation is clearly warranted to resolve this conflict.

Experimental Bioassay Protocols

The initial bioassay that identified epiquinamide as a nicotinic agonist was a bioassay-guided isolation using a 96-well fluorescent screen to measure membrane potential in cells expressing various nAChR subtypes.

The subsequent studies by Suyama and Gerwick employed standard assays for cytotoxicity (H460 cancer cell line) and general toxicity (brine shrimp). The competitive binding assay mentioned used radiolabeled epibatidine to assess the ability of epiquinamide to bind to nicotinic receptors in rat brain membranes.

Visualizing the Science

Synthetic and Signaling Pathways

To aid in the understanding of the concepts discussed, the following diagrams illustrate a representative synthetic workflow and the general signaling pathway of nicotinic acetylcholine receptors.

G Representative Synthetic Workflow for this compound cluster_0 Piperidine Ring Formation cluster_1 Quinolizidine Core Construction cluster_2 Final Elaboration Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Multi-step sequence Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Key Stereoselective Step Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Cyclization Intermediate 4 Intermediate 4 Intermediate 3->Intermediate 4 Functional Group Installation This compound This compound Intermediate 4->this compound Deprotection & Acetylation

Caption: A generalized workflow for the total synthesis of this compound.

G Conceptual Nicotinic Acetylcholine Receptor (nAChR) Signaling This compound (Agonist) This compound (Agonist) nAChR nAChR This compound (Agonist)->nAChR Binds to receptor Ion Influx (Na+, Ca2+) Ion Influx (Na+, Ca2+) nAChR->Ion Influx (Na+, Ca2+) Opens channel Membrane Depolarization Membrane Depolarization Ion Influx (Na+, Ca2+)->Membrane Depolarization Downstream Signaling Cascades Downstream Signaling Cascades Ion Influx (Na+, Ca2+)->Downstream Signaling Cascades Ca2+ as second messenger Membrane Depolarization->Downstream Signaling Cascades Cellular Response Cellular Response Downstream Signaling Cascades->Cellular Response

Caption: A simplified diagram of nAChR activation and downstream signaling.

Conclusion and Future Directions

The synthesis of this compound has been successfully achieved by multiple research groups, with the work of Suyama and Gerwick providing a seemingly more reproducible and efficient route. However, the significant questions surrounding its bioactivity remain a major hurdle for its development as a pharmacological tool or therapeutic lead.

Future research should prioritize the following:

  • Direct, side-by-side comparison of synthetic routes to definitively assess reproducibility, cost-effectiveness, and scalability.

  • Thorough re-evaluation of the bioactivity of highly purified, synthetic this compound across a broad range of nAChR subtypes and other relevant biological targets.

  • Investigation into the potential reasons for the conflicting bioactivity reports , such as the presence of impurities in the natural sample or conformational differences between natural and synthetic molecules.

Resolving these outstanding questions is essential to unlock the true potential of this compound and guide further investment in its study.

References

A Comparative Analysis of Epirubicin and Other Leading Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Epirubicin's performance against established topoisomerase inhibitors, supported by experimental data.

Topoisomerase inhibitors are a critical class of anticancer drugs that target topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, transcription, and other cellular processes. By interfering with the function of these enzymes, these inhibitors induce DNA damage and trigger cell death in rapidly dividing cancer cells.[1][2] This guide focuses on Epirubicin, a prominent topoisomerase II inhibitor, and benchmarks its activity against other widely used inhibitors: Doxorubicin, Etoposide, and Camptothecin.

Mechanism of Action: A Divergence in Targeting

The primary mechanism of action for these inhibitors involves the stabilization of the transient DNA-enzyme complex, leading to DNA strand breaks. However, they differ in their specific targets and modes of interaction.

Epirubicin and Doxorubicin: Both are anthracycline antibiotics that act as topoisomerase II inhibitors.[3][4][5] Their planar ring structures intercalate between DNA base pairs, which inhibits DNA and RNA synthesis.[3][4] This intercalation also traps topoisomerase II on the DNA, preventing the re-ligation of double-strand breaks and ultimately leading to apoptotic cell death.[5][6] Additionally, these compounds can generate reactive oxygen species (ROS), contributing to their cytotoxic effects.[5][7]

Etoposide: This agent is a non-intercalating topoisomerase II inhibitor.[2][8] It forms a ternary complex with topoisomerase II and DNA, stabilizing the enzyme-DNA cleavable complex.[9][10] This action prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and cell cycle arrest, primarily in the S and G2 phases.[2][8]

Camptothecin: Unlike the other compounds in this comparison, Camptothecin is a specific inhibitor of topoisomerase I.[11][12][13] It binds to the enzyme-DNA complex, trapping the covalent intermediate where a single-strand break has been introduced.[11][14] This prevents the re-ligation of the DNA strand, and the collision of replication forks with these stalled complexes leads to irreversible double-strand breaks and cell death.[12][14]

Topoisomerase_Inhibition_Pathways cluster_topoII Topoisomerase II Inhibition cluster_topoI Topoisomerase I Inhibition Dox_Epi Doxorubicin & Epirubicin DNA_Intercalation DNA Intercalation Dox_Epi->DNA_Intercalation ROS Reactive Oxygen Species Dox_Epi->ROS Etoposide Etoposide TopoII_Complex Topoisomerase II- DNA Complex Etoposide->TopoII_Complex DNA_Intercalation->TopoII_Complex DSB Double-Strand Breaks TopoII_Complex->DSB Apoptosis_II Apoptosis DSB->Apoptosis_II ROS->Apoptosis_II Camptothecin Camptothecin TopoI_Complex Topoisomerase I- DNA Complex Camptothecin->TopoI_Complex SSB Single-Strand Breaks TopoI_Complex->SSB Replication_Collision Replication Fork Collision SSB->Replication_Collision DSB2 Double-Strand Breaks Replication_Collision->DSB2 Apoptosis_I Apoptosis DSB2->Apoptosis_I

Caption: Signaling pathways of topoisomerase inhibitors.

Comparative Performance: Potency Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Epirubicin, Doxorubicin, Etoposide, and Camptothecin against various human cancer cell lines as reported in different studies. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.

CompoundTargetCancer Cell LineIC50 ValueCitation(s)
Epirubicin Topoisomerase II-Data not readily available in direct comparison studies
Doxorubicin Topoisomerase IIA549 (Lung)0.07 µM[15]
MCF-7 (Breast)0.1 µM - 2.5 µM[16]
HeLa (Cervical)0.34 µM - 2.9 µM[16]
Etoposide Topoisomerase IIBGC-823 (Gastric)43.74 ± 5.13 µM[17]
HeLa (Cervical)209.90 ± 13.42 µM[17]
A549 (Lung)139.54 ± 7.05 µM[17]
MOLT-3 (Leukemia)0.051 µM[17]
A549 (Lung)3.49 µM (72h)[18]
Camptothecin Topoisomerase IHT-29 (Colon)10 nM[19]
LOX (Melanoma)37 nM - 48 nM[20]
SKOV3 (Ovarian)37 nM - 48 nM[20]
MCF-7 (Breast)0.089 µM[21][22]
HCC1419 (Breast)0.067 µM[21]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare topoisomerase inhibitors.

DNA Cleavage Assay

This assay is fundamental for determining the ability of a compound to stabilize the topoisomerase-DNA cleavable complex.

Objective: To visualize and quantify the formation of DNA strand breaks induced by topoisomerase inhibitors.

Materials:

  • Purified topoisomerase I or II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322) or a specific oligonucleotide substrate

  • Test compounds (Epirubicin, Doxorubicin, Etoposide, Camptothecin)

  • Reaction buffer (specific to the enzyme)

  • ATP (for topoisomerase II)

  • Stop solution (e.g., SDS, proteinase K)

  • Agarose gel and electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide) and imaging system

Procedure:

  • Prepare reaction mixtures on ice, containing reaction buffer, supercoiled DNA, and ATP (for topoisomerase II).

  • Add the test compound at various concentrations to the reaction mixtures.

  • Initiate the reaction by adding the topoisomerase enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.

  • Analyze the gel to determine the extent of DNA cleavage, indicated by the increase in linear and/or nicked DNA in the presence of the inhibitor.

DNA_Cleavage_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, DNA, ATP) start->prep add_drug Add Test Compound prep->add_drug add_enzyme Add Topoisomerase Enzyme add_drug->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (SDS, Proteinase K) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize DNA Bands electrophoresis->visualize analyze Analyze DNA Cleavage visualize->analyze end End analyze->end

Caption: Workflow for a DNA cleavage assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[23][24][25]

Objective: To determine the cytotoxic effects of topoisomerase inhibitors on cancer cell lines and calculate their IC50 values.

Materials:

  • Human cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[26][27] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[23][24]

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Plot the cell viability against the drug concentration and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_drug Add Test Compounds (Various Concentrations) seed_cells->add_drug incubate_drug Incubate for 24/48/72 hours add_drug->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate Calculate Cell Viability and IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for a cell viability (MTT) assay.

Conclusion

Epirubicin, Doxorubicin, Etoposide, and Camptothecin are all potent anticancer agents that function by inhibiting topoisomerase enzymes. While Epirubicin, Doxorubicin, and Etoposide all target topoisomerase II, they exhibit differences in their mechanisms of interaction with the enzyme-DNA complex. Camptothecin stands apart by specifically targeting topoisomerase I. The choice of inhibitor for therapeutic use or research depends on the specific cancer type, the desired mechanism of action, and the potential for drug resistance and toxicity. The experimental protocols provided in this guide offer a standardized approach for the comparative evaluation of these and other novel topoisomerase inhibitors.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Epiquinamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. Epiquinamine, as a research chemical, requires careful handling and disposal as hazardous waste. This guide provides a comprehensive, step-by-step protocol for its safe disposition, aligning with general laboratory safety standards and regulatory mandates.

I. Immediate Safety and Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown toxicity and potential hazards. All personnel involved in its disposal must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield must be worn.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are mandatory.
Body Protection A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation.

In the event of a spill, the area should be evacuated, and your institution's Environmental Health and Safety (EHS) department should be notified immediately. For solid spills, the material should be carefully swept into a designated waste container, avoiding dust generation.

II. This compound Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations for hazardous waste. The primary method for disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Procedure:

  • Waste Classification : this compound and any materials contaminated with it (e.g., gloves, filter paper, empty containers) must be classified as hazardous waste.

  • Waste Collection and Segregation :

    • Collect all this compound waste in a dedicated, compatible, and leak-proof container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes should be segregated to prevent dangerous reactions.

  • Labeling :

    • Clearly label the waste container with a "Hazardous Waste" sticker.

    • The label must include the full chemical name, "this compound," and the approximate quantity.

    • Indicate the date when the waste was first added to the container (accumulation start date).

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

    • The SAA should be under the control of laboratory personnel and inspected regularly.

    • Use secondary containment, such as a plastic tub, for liquid waste containers.

  • Arranging for Disposal :

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have a list of approved hazardous waste disposal vendors.

    • Incineration at a licensed facility is the preferred method for the destruction of many research chemicals.

Disposal of Empty Containers:

Empty containers that previously held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container labels should be defaced before disposal.[1]

Table 2: Quantitative Disposal Guidelines

ParameterGuideline
Satellite Accumulation Area (SAA) Volume Limit Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA. For most labs, a more practical limit is around 10 gallons.[1][2]
Container Filling Level Fill containers to no more than 90% capacity to allow for expansion of contents.
Waste Holding Time Hazardous waste must be removed from the SAA within a specified time frame (e.g., 3 days of being full or reaching a certain volume) as per institutional and regulatory policies.[3]

III. Experimental Protocols

As direct chemical neutralization or deactivation of this compound in a standard laboratory setting is not recommended without validated procedures, no experimental protocols for its degradation are provided. The focus remains on safe collection and transfer to a professional disposal service.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

EpiquinamineDisposalWorkflow cluster_prep Preparation and Handling cluster_collection Waste Collection and Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste ppe->classify collect Collect in a Labeled, Compatible Container classify->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Secondary Containment in SAA segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs vendor_pickup Licensed Vendor Collects Waste contact_ehs->vendor_pickup incineration Transport to Disposal Facility (e.g., Incineration) vendor_pickup->incineration end End: Disposal Complete incineration->end evacuate Evacuate and Notify EHS spill->evacuate cleanup Follow EHS Spill Cleanup Protocol evacuate->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->collect

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Epiquinamine and Related Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical "Epiquinamine" is not a standard recognized name in chemical literature, and a specific Safety Data Sheet (SDS) is not available. The information provided below is based on the assumption that "this compound" is a close derivative of quinine, such as epiquinine or a related cinchona alkaloid. It is imperative to verify the exact identity and hazards of your specific compound before handling. The following guidance should be considered a baseline for handling potentially hazardous chemical compounds.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound or similar cinchona alkaloids.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound and related compounds, based on the potential hazards associated with quinine alkaloids.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are essential to prevent skin contact.[1][2] Always inspect gloves for tears or punctures before use.
Body Protection A lab coat or chemical-resistant apron should be worn to protect against contamination of personal clothing. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[1][2]
Respiratory Protection In a well-ventilated area, respiratory protection may not be required for handling small quantities. However, if dusts or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an air-purifying respirator with appropriate cartridges should be used.[1][2]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling potentially hazardous chemicals. The following step-by-step operational plan outlines the procedures from receiving the compound to its final disposal.

1. Pre-Handling and Preparation:

  • Information Review: Before any handling, thoroughly review the Safety Data Sheet (SDS) for quinine or the most closely related available compound.[1][2][3][4]

  • Work Area Preparation: Designate a specific, well-ventilated area for handling, such as a chemical fume hood. Ensure the area is clean and free of clutter.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before starting the experiment.

2. Handling and Experimental Procedures:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers. If possible, use a containment system like a glove box for weighing.

  • In Solution: When working with solutions, avoid splashes and aerosol formation. Use appropriate glassware and transfer techniques (e.g., pipetting).

3. Post-Handling and Cleanup:

  • Decontamination: Clean all equipment and the work area thoroughly after use. Use an appropriate solvent to decontaminate surfaces.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

4. Waste Disposal:

  • Segregation: All waste contaminated with this compound (solid waste, solutions, contaminated PPE) must be segregated into a clearly labeled hazardous waste container.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste. Do not pour chemical waste down the drain.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations when handling a chemical like this compound.

ChemicalHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review Safety Data Sheet PrepareWorkArea Prepare Well-Ventilated Work Area ReviewSDS->PrepareWorkArea GatherMaterials Gather All Necessary Materials PrepareWorkArea->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE WeighTransfer Weigh and Transfer Compound DonPPE->WeighTransfer ConductExperiment Conduct Experiment WeighTransfer->ConductExperiment Decontaminate Decontaminate Equipment and Work Area ConductExperiment->Decontaminate SegregateWaste Segregate Contaminated Waste ConductExperiment->SegregateWaste RemovePPE Properly Remove and Dispose of PPE Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands DisposeWaste Dispose of Waste per Regulations SegregateWaste->DisposeWaste

Chemical Handling Workflow

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.